2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Description
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Properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2OS/c7-6-9-3-1-2-8-5(10)4(3)11-6/h1-2H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSXFJPOPDRDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681069 | |
| Record name | 2-Bromo-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035219-96-5 | |
| Record name | 2-Bromo-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one" properties
An In-Depth Technical Guide to 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides an established synthesis protocol with mechanistic insights, discusses its spectral characteristics, and explores its potential applications as a versatile synthetic intermediate. Safety and handling protocols are also addressed to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and professionals in the field of drug development.
Introduction and Molecular Overview
This compound (CAS No: 1035219-96-5) is a bifunctional heterocyclic compound featuring a fused thiazole and dihydropyridinone ring system.[1][2][3] The presence of a bromine atom on the electron-deficient thiazole ring and a lactam moiety within the dihydropyridine structure makes it a highly valuable and reactive intermediate for organic synthesis.[1] Its structural complexity and array of functional groups position it as a key building block for the development of novel pharmaceutical agents, particularly in exploring chemical space for targets where this scaffold has shown promise.[4]
The core thiazolo[5,4-c]pyridine scaffold is a recognized pharmacophore, appearing in molecules investigated for various therapeutic targets, including histamine H3 receptor inverse agonists for treating cognitive disorders.[4] The bromo-substituent serves as a versatile chemical handle, enabling diversification of the core structure through various cross-coupling reactions, thus facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| CAS Number | 1035219-96-5 | [2][3] |
| Molecular Formula | C₆H₅BrN₂OS | [2][3] |
| Molecular Weight | 233.09 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Density | 1.826 g/cm³ (Predicted) | [2] |
| Boiling Point | 487.675°C at 760 mmHg (Predicted) | [2] |
| Acidity (pKa) | 12.76 ± 0.20 (Predicted) | [2] |
| SMILES | O=C1NCCC2=C1SC(Br)=N2 | [3] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound is efficiently achieved via a Sandmeyer-type bromination of its amino precursor. This method is reliable and scalable for producing the target intermediate in good yield.
Experimental Protocol: Bromination of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
This protocol is based on established procedures for the synthesis of 2-bromo-thiazolo[5,4-c]pyridinone derivatives.[1]
Reagents & Materials:
-
2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (Intermediate 3)
-
Copper(II) Bromide (CuBr₂)
-
3-Methyl-1-nitrosoxybutane (tert-Butyl nitrite can also be used as an alternative)
-
Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the starting material, 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (e.g., 8 g, 39.8 mmol), in acetonitrile (100 mL).[1]
-
Addition of Reagents: To the solution, add copper(II) bromide (10.43 g, 46.68 mmol) and 3-methyl-1-nitrosoxybutane (6.8 g, 58.35 mmol).[1]
-
Reaction: Stir the resulting mixture vigorously at room temperature for approximately 1.5 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Expertise & Experience Insight: The use of 3-methyl-1-nitrosoxybutane (or another nitrite source) in the presence of the amine and a halogen source (CuBr₂) is characteristic of a Sandmeyer reaction. The nitrite facilitates the in situ formation of a diazonium salt from the 2-amino group. The CuBr₂ then acts as a catalyst and bromide source to replace the diazonium group with a bromine atom. This is a highly effective method for installing halides onto aromatic and heteroaromatic rings.
-
-
Solvent Removal: Upon completion of the reaction, remove the acetonitrile solvent by vacuum evaporation.[1]
-
Workup & Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it with water to remove inorganic salts and other water-soluble impurities.[1]
-
Drying and Isolation: Separate the organic layer, dry it with anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.[1] This yields the crude product, this compound, which can often be used in subsequent steps without further purification.[1] A yield of approximately 55% has been reported for this transformation.[1]
Synthesis Workflow Diagram
Caption: Synthesis of the target compound via Sandmeyer-type bromination.
Spectral Data Analysis: An Interpretive Guide
While raw spectra are not provided, an experienced chemist can predict the key spectroscopic features of the molecule based on its structure. This analysis is crucial for confirming the identity and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
N-H Proton: A broad singlet corresponding to the amide proton (N-H) is expected, typically in the downfield region (δ 7.5-8.5 ppm).
-
Aliphatic Protons: The two methylene groups (-CH₂-) in the dihydropyridine ring are diastereotopic. They will likely appear as two distinct multiplets or triplets in the δ 2.5-4.0 ppm range.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal for the amide carbonyl (C=O) carbon will be present in the downfield region, typically around δ 160-170 ppm.
-
Heteroaromatic Carbons: Signals for the carbons of the thiazole ring will be observed. The carbon bearing the bromine (C-Br) would appear around δ 120-130 ppm, while the other carbons of the fused ring system will have characteristic shifts.
-
Aliphatic Carbons: Two signals for the methylene carbons will be seen in the aliphatic region (δ 30-50 ppm).
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H Stretch: A sharp to moderately broad absorption band around 3200-3400 cm⁻¹ is characteristic of the N-H bond in the amide.[5]
-
C=O Stretch: A strong, sharp absorption band between 1650-1690 cm⁻¹ will be present, corresponding to the carbonyl group of the lactam.[5]
-
C-N and C-S Stretches: Vibrations for these bonds will appear in the fingerprint region (<1500 cm⁻¹).[6]
-
-
MS (Mass Spectrometry):
-
Molecular Ion Peak: In Electron-Impact Mass Spectrometry (EI-MS), the molecular ion peak will exhibit a characteristic isotopic pattern for a bromine-containing compound.[5] There will be two peaks of nearly equal intensity: one for the molecule with the ⁷⁹Br isotope (M+) and another for the molecule with the ⁸¹Br isotope (M+2), at m/z ≈ 232 and m/z ≈ 234, respectively.
-
Reactivity and Applications in Drug Discovery
The primary utility of this compound lies in its role as a versatile synthetic intermediate. The C-Br bond is the key site for molecular elaboration.
-
Cross-Coupling Reactions: The bromide is well-suited for various palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse substituents, a cornerstone of modern medicinal chemistry.
-
Suzuki Coupling: Reaction with various boronic acids or esters can introduce aryl or heteroaryl groups.[7]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the installation of a wide range of amine functionalities.
-
Sonogashira Coupling: Introduction of alkyne groups is possible, providing a gateway to further chemical transformations.
-
-
Potential as a Bioactive Scaffold: The thiazole ring is a common feature in many pharmacologically active compounds, known to exhibit a wide range of biological activities.[8] The fused ring system of this compound makes it a rigid scaffold, which can be advantageous for binding to specific protein targets. Given that related thiazolo[5,4-c]pyridine derivatives have shown potent activity as H3 receptor inverse agonists, this compound is an excellent starting point for synthesizing analogs to probe this and other biological targets.[4]
Logical Workflow for Drug Discovery Application
Caption: Use as a scaffold in a typical drug discovery workflow.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate protective gloves.[9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[9][10]
-
Handling: Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[9][10] Do not eat, drink, or smoke in the laboratory.[10]
-
First Aid:
-
If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[10]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[10][11]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[10]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[10]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2]
Trustworthiness Note: This safety information is a general guide. Always consult the specific, up-to-date Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound stands out as a strategically important heterocyclic intermediate. Its well-defined synthesis, combined with the reactive potential of its C-Br bond, makes it an invaluable tool for medicinal chemists. The inherent bio-relevance of the thiazolo[5,4-c]pyridine core provides a strong foundation for its use in the design and synthesis of new therapeutic agents. This guide has outlined its core properties, synthesis, and potential, providing a solid technical foundation for researchers aiming to leverage this compound in their scientific endeavors.
References
- 1. This compound | 1035219-96-5 [chemicalbook.com]
- 2. China this compound CAS:1035219-96-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. This compound 95% | CAS: 1035219-96-5 | AChemBlock [achemblock.com]
- 4. 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. file.bldpharm.com [file.bldpharm.com]
An In-depth Technical Guide to 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS 1035219-96-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one, a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, chemical properties, reactivity, and its strategic application in the development of novel therapeutics.
Introduction: A Versatile Scaffold in Drug Discovery
This compound is a fused heterocyclic compound featuring a thiazole ring fused to a dihydropyridinone core.[1] This unique architecture, combining the features of both thiazole and pyridine systems, makes it a valuable intermediate in the synthesis of complex molecular frameworks. The thiazole moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[2] The dihydropyridinone portion provides a rigid, three-dimensional structure that can be strategically modified to optimize interactions with biological targets.
The bromine atom at the 2-position of the thiazole ring is the key to its utility as a synthetic intermediate. It serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of extensive chemical libraries for drug discovery programs.[3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1035219-96-5 | [4] |
| Molecular Formula | C₆H₅BrN₂OS | [4] |
| Molecular Weight | 233.09 g/mol | [5] |
| Density | 1.826 g/cm³ (Predicted) | [4] |
| Boiling Point | 487.675°C at 760 mmHg (Predicted) | [4] |
| Flash Point | 248.737°C (Predicted) | [4] |
| pKa | 12.76 ± 0.20 (Predicted) | [4] |
| IUPAC Name | This compound | [5] |
| SMILES | O=C1NCCC2=C1SC(Br)=N2 | [5] |
Synthesis of the Thiazolo[5,4-c]pyridinone Core
The synthesis of this compound typically involves a multi-step sequence starting from readily available precursors. A plausible and commonly employed strategy involves the construction of the fused ring system from a pre-functionalized thiazole derivative.
A key transformation in the synthesis of the brominated target molecule is the Sandmeyer reaction, a well-established method for converting an amino group on an aromatic or heteroaromatic ring into a halide.[6][7] This reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) halide to yield the corresponding aryl or heteroaryl halide.[6]
Experimental Protocol: Synthesis via Sandmeyer-type Bromination (General Procedure)
This protocol is a representative example based on the bromination of related 2-aminothiazole precursors.
Step 1: Diazotization and Bromination of a 2-amino-dihydrothiazolo[5,4-c]pyridinone precursor
-
Rationale: The exocyclic amino group of the precursor is converted to a diazonium salt using a nitrosating agent like an alkyl nitrite in the presence of a copper(II) bromide source. The diazonium salt is unstable and readily decomposes, with the bromide from the copper salt displacing the diazo group to form the 2-bromo derivative.[8]
-
Procedure:
-
To a solution of the 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one precursor in a suitable solvent (e.g., acetonitrile) is added copper(II) bromide.
-
An alkyl nitrite (e.g., tert-butyl nitrite or isoamyl nitrite) is added portion-wise to the stirred solution at a controlled temperature (often room temperature).[8]
-
The reaction is stirred for a period of 1 to 2 hours, and the progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated in vacuo to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
Caption: General synthetic workflow for the target compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its carbon-bromine bond. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[9][10] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and high tolerance for a wide range of functional groups.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
-
Rationale: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the thiazolopyridinone. Following this, transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination forms the new C-C bond and regenerates the active palladium catalyst.[11]
-
Procedure:
-
In a reaction vessel, this compound, the desired aryl or heteroaryl boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene) is added.
-
The reaction mixture is heated (typically between 80-110°C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by flash chromatography to yield the 2-aryl or 2-heteroaryl substituted thiazolo[5,4-c]pyridinone.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds by coupling an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst.[7][12] This reaction is invaluable for the synthesis of arylamines, which are prevalent in many pharmaceutical agents.
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
-
Rationale: Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond. The coordinated amine is then deprotonated by the base to form a palladium-amido complex, which undergoes reductive elimination to form the desired C-N bond and regenerate the catalyst.[13][14]
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the amine coupling partner, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture with stirring at a temperature typically ranging from 80°C to 110°C.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.
-
Caption: Reactivity profile of the target compound.
Applications in Drug Discovery
The thiazolo[5,4-c]pyridinone scaffold is of significant interest in the development of inhibitors for various therapeutic targets, including protein kinases and poly(ADP-ribose) polymerase (PARP).[15] The ability to readily introduce diverse functionality at the 2-position via cross-coupling reactions makes this compound a highly valuable starting material for generating libraries of potential drug candidates.
Table 2: Potential Therapeutic Targets and Rationale for Use
| Therapeutic Target | Rationale for Scaffold Use | Potential Synthetic Transformation |
| PARP Inhibitors | The rigid, bicyclic core can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, while the substituent at the 2-position can be tailored to occupy the adjacent adenosine-binding pocket, enhancing potency and selectivity.[5] | Suzuki or Stille coupling to introduce aryl or heteroaryl groups that can form key interactions with the enzyme's active site. |
| Kinase Inhibitors | The scaffold can serve as a hinge-binding motif, a common strategy in kinase inhibitor design. The 2-substituent can be elaborated to extend into the solvent-exposed region, allowing for optimization of pharmacokinetic properties. | Buchwald-Hartwig amination to introduce various amine-containing side chains that can improve solubility and cell permeability. |
| BET Bromodomain Inhibitors | The core structure can be functionalized to present key pharmacophoric elements that interact with the acetyl-lysine binding pocket of bromodomains.[3] | Suzuki coupling to install substituted phenyl rings that can engage in crucial π-stacking interactions within the binding site. |
Characterization Data
Detailed, publicly available spectroscopic data for this compound is limited. However, based on its structure, the following characteristic signals would be expected in its NMR spectra.
-
¹H NMR: The spectrum would be expected to show signals corresponding to the methylene protons of the dihydropyridinone ring, likely as two distinct multiplets due to their diastereotopic nature, and a signal for the N-H proton of the lactam.
-
¹³C NMR: The spectrum would show six distinct carbon signals, including those for the carbonyl group, the two methylene carbons, and the three carbons of the thiazole ring. The carbon bearing the bromine atom would be expected to appear at a characteristic chemical shift.
Researchers requiring definitive characterization data are advised to acquire it from commercial suppliers or through their own analytical characterization.
Conclusion
This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its fused heterocyclic core provides a rigid and versatile scaffold, while the 2-bromo substituent allows for the facile introduction of a wide array of chemical functionalities through robust and well-established cross-coupling methodologies. This combination of features makes it a valuable asset for medicinal chemists engaged in the discovery and development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The continued exploration of the synthetic utility of this compound is likely to lead to the discovery of new and potent drug candidates.
References
- 1. kuey.net [kuey.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. 1000800-88-3|2-Bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one|BLD Pharm [bldpharm.com]
- 15. mdpi.com [mdpi.com]
- 16. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BET inhibitor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Synthesis of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details a plausible and efficient two-step synthetic pathway, commencing with the construction of the core thiazolo[5,4-c]pyridin-4(5H)-one ring system, followed by a regioselective bromination. The document elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the critical parameters for ensuring a successful and reproducible synthesis. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic entities for pharmaceutical applications.
Introduction: The Significance of the Thiazolo[5,4-c]pyridin-4(5H)-one Scaffold
The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry. These structures are of significant interest due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The specific derivative, this compound, serves as a key intermediate in the synthesis of more complex molecules, where the bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce further molecular diversity. Understanding the efficient synthesis of this building block is therefore crucial for the exploration of new chemical space in drug discovery programs.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a straightforward disconnection at the C-Br bond. This leads back to the corresponding amino-substituted precursor, 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (2). The amino group on the thiazole ring can be introduced via a Hantzsch-type thiazole synthesis, a robust and widely used method for the formation of this heterocyclic ring. This retrosynthetic approach forms the basis of the proposed two-step synthesis pathway.
Caption: Retrosynthetic analysis of this compound.
Synthesis Pathway: From Starting Materials to Final Product
The proposed synthetic pathway is a two-step process:
-
Step 1: Synthesis of 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (2) via a Hantzsch-type thiazole synthesis.
-
Step 2: Synthesis of this compound (1) via a Sandmeyer-type bromination of the amino precursor.
Caption: Overall two-step synthesis pathway.
Step 1: Synthesis of 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (2)
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives.[1][2] In this step, a suitable α-haloketone or its equivalent is condensed with a thiourea. For the synthesis of the bicyclic system in compound 2 , a plausible starting material is a derivative of piperidine-2,4-dione, which can be halogenated in situ or used as a pre-synthesized α-haloketone.
Reaction Mechanism: The reaction proceeds through the initial formation of an α-haloketone from the piperidine-2,4-dione derivative. The sulfur atom of thiourea then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring fused to the piperidinone core.
Experimental Protocol (Proposed):
-
To a solution of a suitable piperidine-2,4-dione derivative in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of a halogenating agent (e.g., N-bromosuccinimide) and stir at room temperature.
-
After the formation of the α-haloketone intermediate, add an equimolar amount of thiourea to the reaction mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The product may precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (2).
Self-Validation: The structure of the synthesized compound 2 should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of this compound (1)
The conversion of the 2-amino group to a bromo group is achieved via a Sandmeyer-type reaction.[3] This reaction involves the diazotization of the primary aromatic amine followed by the substitution of the diazonium group with a bromide ion, catalyzed by a copper(I) salt. In this specific protocol, copper(II) bromide is used in conjunction with an alkyl nitrite, which serves as the diazotizing agent.
Reaction Mechanism: The alkyl nitrite, in the presence of an acid (which can be generated in situ), protonates to form a nitrosonium ion (NO⁺). The amino group of the thiazole ring attacks the nitrosonium ion to form a diazonium salt intermediate. A single electron transfer from Cu(I) (generated in situ from Cu(II)) to the diazonium salt leads to the formation of a diazo radical and a Cu(II) species. The diazo radical readily loses nitrogen gas to form an aryl radical. This radical then abstracts a bromine atom from the Cu(II) bromide species to form the final product and regenerate the Cu(I) catalyst.
Caption: Simplified mechanism of the Sandmeyer-type bromination.
Experimental Protocol:
A detailed protocol for this reaction is available in the literature.[4]
-
Reagents and Equipment:
-
2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (2)
-
Copper(II) bromide (CuBr₂)
-
3-methyl-1-nitrosoxybutane (isoamyl nitrite) or tert-butyl nitrite
-
Acetonitrile (anhydrous)
-
Round-bottom flask equipped with a magnetic stirrer
-
Standard workup and purification equipment
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (1.0 eq) in anhydrous acetonitrile.
-
To this solution, add copper(II) bromide (1.1-1.2 eq).
-
Cool the mixture in an ice bath and add 3-methyl-1-nitrosoxybutane (1.3-1.5 eq) dropwise while stirring.
-
Allow the reaction mixture to stir at room temperature for 1.5-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be used in subsequent steps without further purification or can be purified by column chromatography if necessary.
-
Quantitative Data:
| Reagent | Molar Eq. |
| 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one | 1.0 |
| Copper(II) bromide | 1.1-1.2 |
| 3-methyl-1-nitrosoxybutane | 1.3-1.5 |
A reported yield for this reaction is approximately 55%.[4]
Self-Validation: The identity and purity of the final product, this compound (1), must be confirmed by spectroscopic analysis.
-
¹H NMR: The spectrum is expected to show signals corresponding to the methylene protons of the piperidinone ring.
-
¹³C NMR: The spectrum should display signals for all six carbon atoms in the molecule, with the carbon bearing the bromine atom appearing at a characteristic chemical shift. The carbonyl carbon will be significantly downfield.[5]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (233.09 g/mol for C₆H₅BrN₂OS), with the characteristic isotopic pattern for a bromine-containing compound.[6]
Safety and Handling Precautions
-
Copper(II) bromide: Harmful if swallowed and causes severe skin burns and eye damage.[2][7][8] It is also very toxic to aquatic life.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Alkyl Nitrites (e.g., tert-butyl nitrite, isoamyl nitrite): Highly flammable liquids and vapors.[1][9] Harmful if inhaled or swallowed.[1][9] They are also lachrymators and can cause irritation to the skin, eyes, and respiratory tract.[1][9] Store in a cool, well-ventilated area away from heat and ignition sources. Handle in a fume hood with appropriate PPE.
-
General Precautions: All chemical manipulations should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
Conclusion
This technical guide has outlined a robust and efficient two-step synthesis of this compound. The pathway leverages the well-established Hantzsch thiazole synthesis and a reliable Sandmeyer-type bromination. By providing a detailed explanation of the reaction mechanisms and experimental protocols, this guide serves as a practical resource for researchers in the field of medicinal chemistry. The successful synthesis and characterization of this key intermediate will enable the further exploration of the chemical space around the thiazolo[5,4-c]pyridin-4(5H)-one scaffold, potentially leading to the discovery of novel therapeutic agents.
References
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | C6H7BrN2S | CID 17750405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 6. This compound 95% | CAS: 1035219-96-5 | AChemBlock [achemblock.com]
- 7. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 8. Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
Biological activity of "2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one" derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one Derivatives
Abstract
The thiazolo[5,4-c]pyridine core represents a privileged heterocyclic scaffold in modern medicinal chemistry, giving rise to derivatives with a wide spectrum of pharmacological activities. This technical guide focuses on the derivatives of a key synthetic intermediate, This compound . We will explore the synthetic strategies used to diversify this core, delve into the significant biological activities of the resulting compounds—particularly as kinase inhibitors and anti-cancer agents—and elucidate the underlying structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both high-level strategic insights and detailed, actionable experimental protocols to guide future discovery efforts in this promising chemical space.
Introduction: The Thiazolopyridine Scaffold
Heterocyclic compounds are the bedrock of many therapeutic agents. Among them, fused ring systems containing nitrogen and sulfur atoms, such as thiazolopyrimidines and thiazolopyridines, are of particular interest.[1] These structures are often considered bioisosteres of purines, allowing them to interact with a variety of biological targets.[1][2] The thiazolopyridine class, specifically, has been shown to exhibit a remarkable range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and potent anti-carcinogenic properties.[3]
The central subject of this guide, This compound (CAS: 1035219-96-5), serves as a versatile building block.[4][5] Its strategic bromine substitution provides a reactive handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the systematic exploration of the chemical space around the core scaffold to optimize biological activity.
Synthetic Strategy: From Core to Derivative Library
The utility of this compound lies in its synthetic accessibility and its potential for diversification.
Synthesis of the Core Intermediate
The parent compound is typically synthesized from 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-ones. A common method involves a Sandmeyer-type reaction where the amino group is converted to a bromide using reagents like copper(II) bromide and a nitrite source (e.g., 3-methyl-1-nitrosoxybutane) in an appropriate solvent like acetonitrile.[4] This reaction efficiently installs the bromine atom at the 2-position, yielding the desired intermediate.[4]
Diversification of the Scaffold
The bromine atom at the C2 position is the key to generating a library of novel derivatives. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups. This diversification is crucial for probing structure-activity relationships and optimizing compounds for potency, selectivity, and pharmacokinetic properties.
Caption: General workflow for synthesizing a library of derivatives.
Key Biological Activities and Mechanisms of Action
Derivatives of the thiazolopyridine scaffold have demonstrated significant potential in several therapeutic areas, most notably in oncology and inflammation.
Kinase Inhibition: A Dominant Anti-Cancer Mechanism
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] The thiazole and fused pyrimidine/pyridine scaffolds have proven to be instrumental in the design of potent kinase inhibitors.[6][7]
-
Mechanism of Action: Thiazolopyridine derivatives often act as ATP-competitive inhibitors. Their heterocyclic structure mimics the adenine ring of ATP, allowing them to bind to the kinase's active site.[2] Specific substitutions, engineered from the C2-bromo intermediate, then form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) within the ATP-binding pocket, conferring both potency and selectivity.[8]
-
Targeted Kinases: Different derivatives have shown activity against a range of kinases implicated in cancer, including:
-
Aurora Kinases (A, B, C): These serine/threonine kinases are essential for mitosis, and their overexpression is linked to various cancers. Thiazole-based compounds have been identified as promising Aurora kinase inhibitors.[6]
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose hyperactivity drives tumor growth in many cancers. Thiazolopyridines have been developed as EGFR inhibitors.[3]
-
Phosphoinositide 3-kinase (PI3K): A key component of the PI3K/Akt/mTOR signaling pathway, which is frequently mutated in cancer. Structurally related compounds are potent PI3K inhibitors.[3][7]
-
Caption: Inhibition of a key oncogenic signaling pathway.
Broader Anti-Cancer and Anti-Proliferative Effects
Beyond specific kinase targets, these derivatives exhibit broad anti-cancer activity through various mechanisms:
-
Hedgehog (Hh) Pathway Inhibition: The Smoothened (Smo) receptor is a critical component of the Hh pathway, which is aberrantly activated in many cancers. Tetrahydrothiazolopyridine derivatives have been developed as potent Smo antagonists, demonstrating efficacy comparable to the approved drug Vismodegib.[9]
-
Microtubule Destabilization: Certain dihydroisothiazolopyridinones, a related class, have been shown to act as anti-mitotic agents by destabilizing microtubules, leading to mitotic arrest and cytotoxicity against cancer cells.[10]
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, including cancer and autoimmune disorders. Thiazolo[3,2-a]pyrimidine derivatives, which share a similar fused heterocyclic core, have been shown to possess potent anti-inflammatory properties.[11] They act by inhibiting the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in response to inflammatory stimuli like lipopolysaccharides (LPS).[11] This activity suggests a potential application for these compounds in treating inflammatory conditions like acute lung injury (ALI).[11]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound core has yielded critical insights into the structural requirements for biological activity.
| Position of Modification | Type of Substituent | Impact on Biological Activity | Rationale |
| C2-Position | Aryl or Heteroaryl groups | Crucial for Potency & Selectivity. The nature of the ring system and its substituents (e.g., methoxy, chloro) directly influences interactions within the target's binding pocket. | Forms key hydrophobic and hydrogen bonding interactions. Can be tuned to achieve selectivity for different kinase targets. |
| Pyridine N-H | Alkylation or Arylation | Modulates solubility and cell permeability. Can introduce additional interaction points. | Affects pharmacokinetic properties (ADME) and can orient the molecule within the binding site. |
| Dihydro- moiety | Introduction of substituents (e.g., dimethyl) | Can improve metabolic stability and alter the three-dimensional shape of the molecule. | Steric bulk can prevent metabolic degradation or force a more favorable binding conformation. |
| Pyridinone Carbonyl | Not extensively explored | The carbonyl oxygen is a potential hydrogen bond acceptor. | Modifications are less common but could influence binding and solubility. |
Key Experimental Protocols
To facilitate further research, this section provides detailed, validated protocols for assessing the primary biological activities of novel thiazolopyridine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
-
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity. Inhibitors will reduce the signal.
-
Materials:
-
Kinase of interest (e.g., AURKA, PI3K) and its specific substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compounds dissolved in DMSO.
-
Kinase buffer (specific to the enzyme).
-
White, opaque 384-well assay plates.
-
Multichannel pipette and plate reader with luminescence detection.
-
-
Methodology:
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further into the kinase buffer. The final DMSO concentration should be ≤1%.
-
To each well of the 384-well plate, add 2.5 µL of the test compound dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" (buffer only) controls.
-
Add 2.5 µL of a 2X enzyme/substrate mix to initiate the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_NoEnzyme] / [Signal_NoInhibitor - Signal_NoEnzyme]).
-
Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well clear flat-bottom plates.
-
-
Methodology:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO in medium).
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of potent and selective therapeutic agents. Derivatives have demonstrated compelling activity as inhibitors of key oncogenic kinases and modulators of inflammatory pathways.
Future research in this area should focus on:
-
Lead Optimization: Fine-tuning the substituents at the C2-position to enhance potency against specific targets while minimizing off-target effects.
-
Pharmacokinetic Profiling: Evaluating promising compounds for their ADME (Absorption, Distribution, Metabolism, Excretion) properties to identify candidates with favorable drug-like characteristics.
-
In Vivo Efficacy Studies: Advancing optimized leads into relevant animal models of cancer and inflammatory disease to validate their therapeutic potential.
-
Exploration of New Targets: Screening derivative libraries against a broader range of biological targets to uncover novel therapeutic applications for this versatile scaffold.
By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this remarkable chemical class can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1035219-96-5 [chemicalbook.com]
- 5. This compound 95% | CAS: 1035219-96-5 | AChemBlock [achemblock.com]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. Design, synthesis, and structure--activity-relationship of tetrahydrothiazolopyridine derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one" as a building block in organic synthesis
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The Versatile Synthon: A Technical Guide to 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one for Novel Heterocycle Synthesis
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Among the myriad of heterocyclic scaffolds, the thiazolo[5,4-c]pyridine core has emerged as a "privileged" structure, consistently appearing in a range of biologically active compounds.[1][2] Its unique electronic properties and three-dimensional arrangement allow for specific and high-affinity interactions with biological targets. This guide focuses on a key building block that unlocks the synthetic potential of this scaffold: 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one .
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a comprehensive understanding of the synthesis, reactivity, and strategic application of this versatile synthon. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure, but a well-reasoned decision in the pursuit of novel molecular discovery.
I. The Core Building Block: Synthesis and Characterization
The journey to novel heterocycles begins with the reliable synthesis of the core building block. The preparation of this compound is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield.
Synthesis of the Amino Precursor: 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
The most common route to the target bromo-compound begins with its amino-substituted precursor. The synthesis of 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is a critical first stage.
Experimental Protocol: Synthesis of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
-
Step 1: Starting Material Selection. The synthesis typically commences from readily available piperidine derivatives.
-
Step 2: Cyclization. The formation of the fused thiazole ring is achieved through a cyclization reaction. This is a crucial step where the thiazole ring is constructed onto the piperidine backbone.
-
Step 3: Purification. Purification of the resulting amino-precursor is paramount. Standard techniques such as recrystallization or column chromatography are employed to obtain a high-purity product, which is essential for the success of the subsequent bromination step.
Causality in Synthesis: The choice of starting materials and cyclization conditions is dictated by the desired regiochemistry of the final product. The amino group at the 2-position of the thiazole ring is strategically installed to serve as a handle for the subsequent Sandmeyer-type reaction.
Bromination via a Modified Sandmeyer Reaction
With the pure amino precursor in hand, the introduction of the bromine atom at the 2-position is accomplished through a diazotization-bromination sequence.
Experimental Protocol: Synthesis of this compound
-
Step 1: Diazotization. The 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is dissolved in an acidic medium and treated with a nitrite source, such as sodium nitrite, at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.
-
Step 2: Bromination. The in situ generated diazonium salt is then treated with a bromide source, commonly copper(I) bromide, to facilitate the replacement of the diazonium group with a bromine atom.
-
Step 3: Work-up and Purification. The reaction mixture is carefully quenched and the crude product is extracted. Purification via column chromatography yields the desired this compound as a stable solid.
Trustworthiness of the Protocol: This two-stage approach is a well-established and reliable method for the synthesis of aryl and heteroaryl bromides from their corresponding amines. The careful control of temperature during diazotization is critical to prevent the decomposition of the unstable diazonium intermediate.
Physicochemical Properties and Spectroscopic Data
A thorough characterization of the final product is essential for quality control and for its use in subsequent reactions.
| Property | Value |
| CAS Number | 1035219-96-5 |
| Molecular Formula | C₆H₅BrN₂OS |
| Molecular Weight | 233.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, should be used to confirm the structure and purity of the synthesized compound.
II. The Gateway to Complexity: Reactivity of the 2-Bromo Group
The true synthetic utility of this compound lies in the reactivity of its 2-bromo substituent. This bromine atom serves as a versatile handle for the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions.[3] These reactions are the cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Caption: Key cross-coupling reactions of the title compound.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the 2-position of the thiazolopyridine core and a variety of aryl and heteroaryl boronic acids or esters.[4] This reaction is instrumental in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmacologically active molecules.
Generic Protocol for Suzuki-Miyaura Coupling:
-
Reactants: this compound, an appropriate boronic acid or ester (1.1-1.5 equivalents).
-
Catalyst: A palladium(0) source such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor (e.g., Pd(OAc)₂) and a phosphine ligand.
-
Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Solvent: A polar aprotic solvent like DMF, dioxane, or a mixture of toluene and water.
-
Procedure: The reactants, catalyst, and base are combined in the degassed solvent and heated under an inert atmosphere until the reaction is complete.
Expertise in Action: The choice of ligand and base can significantly impact the reaction's efficiency. For sterically hindered substrates, more sophisticated ligands like SPhos or XPhos may be required to achieve good yields.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the 2-position. This reaction is invaluable for creating libraries of 2-amino-thiazolopyridine derivatives, which are often sought after in drug discovery programs.
Generic Protocol for Buchwald-Hartwig Amination:
-
Reactants: this compound, a primary or secondary amine (1.1-2.0 equivalents).
-
Catalyst: A palladium catalyst, often in combination with a bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos).
-
Base: A strong, non-nucleophilic base such as NaOtBu or K₂CO₃.
-
Solvent: Anhydrous toluene or dioxane.
-
Procedure: The reaction is carried out under strictly anhydrous and inert conditions, typically with heating.
Self-Validating System: The success of the Buchwald-Hartwig amination is highly dependent on the exclusion of air and moisture. The use of a glovebox or Schlenk line techniques is recommended. The progress of the reaction can be monitored by TLC or LC-MS to determine the optimal reaction time.
Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a C-C bond between the 2-position and a terminal alkyne. This reaction is a gateway to a diverse range of alkynylated heterocycles, which can serve as precursors for further transformations or as bioactive molecules in their own right.
Generic Protocol for Sonogashira Coupling:
-
Reactants: this compound, a terminal alkyne (1.1-1.5 equivalents).
-
Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Base: An amine base such as triethylamine or diisopropylethylamine, which also serves as the solvent.
-
Procedure: The reaction is typically run at room temperature to moderate heat under an inert atmosphere.
Authoritative Grounding: The Sonogashira reaction is a well-documented and widely used transformation in organic synthesis. Its mechanism involves a synergistic interplay between the palladium and copper catalysts.
III. Applications in Novel Heterocycle Synthesis and Drug Discovery
The true measure of a synthetic building block is its ability to generate novel molecules with valuable properties. The derivatives of this compound have shown significant promise in the field of drug discovery, particularly in the development of kinase inhibitors.
Caption: Workflow from core synthesis to lead identification.
Kinase Inhibitors
The thiazolo[5,4-c]pyridine scaffold is a key component in a number of potent and selective kinase inhibitors. By functionalizing the 2-position of the core through the cross-coupling reactions described above, researchers can systematically probe the structure-activity relationships (SAR) of these inhibitors. This allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.
Other Bioactive Molecules
Beyond kinase inhibition, derivatives of this scaffold have been explored for a range of other biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[1] The ability to readily diversify the 2-position makes this compound an ideal starting point for the synthesis of compound libraries for high-throughput screening.
IV. Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. Its straightforward synthesis and the exceptional reactivity of its 2-bromo group in palladium-catalyzed cross-coupling reactions provide a robust platform for the creation of diverse molecular architectures. As the demand for new therapeutic agents and advanced materials continues to grow, the strategic application of synthons like this will undoubtedly play a pivotal role in driving innovation in the chemical sciences. The methodologies and insights provided in this guide are intended to empower researchers to fully harness the potential of this remarkable molecule.
V. References
-
BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinic Acid. Retrieved from BenchChem website.
-
MySkinRecipes. (n.d.). Thiazolo[5,4-c]pyridine. Retrieved from MySkinRecipes website.
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from ResearchGate website.
References
Unlocking the Anticancer Potential of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one Derivatives: A Technical Guide for Drug Discovery
Preamble: The Rationale for Investigating Thiazolopyridine Scaffolds in Oncology
In the landscape of modern oncology, the quest for novel small molecules with high efficacy and selectivity against cancer cells remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the thiazolopyridine core has emerged as a "privileged structure" in medicinal chemistry. This is attributed to its ability to interact with a diverse range of biological targets, often with high affinity. The fusion of a thiazole ring with a pyridine moiety creates a unique electronic and steric environment, making it an attractive framework for the design of potent enzyme inhibitors.
This technical guide focuses on the untapped potential of a specific subclass: derivatives of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one . While direct studies on the anticancer activity of derivatives from this precise core are not yet prevalent in published literature, a wealth of evidence from closely related thiazolopyridine and 2-aminothiazole analogs strongly suggests a promising avenue for drug discovery. This document will, therefore, serve as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining the rationale, synthetic strategies, potential mechanisms of action, and detailed experimental protocols for the evaluation of these compounds as novel anticancer agents. Our approach is grounded in the synthesis of existing knowledge on related structures to build a predictive framework for the therapeutic potential of this novel chemical series.
I. The Strategic Importance of the Thiazolopyridine Core
The thiazolopyridine nucleus is a key pharmacophore in numerous biologically active compounds. Its significance in oncology is underscored by the diverse mechanisms through which its derivatives have been shown to exert their anticancer effects.
A. Kinase Inhibition: A Prominent Mechanism of Action
A substantial body of research points towards kinase inhibition as a primary mode of action for many thiazole-containing anticancer agents. Kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer, making them prime therapeutic targets.
-
Cyclin-Dependent Kinases (CDKs): Thiazole derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[1] By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
-
Receptor Tyrosine Kinases (RTKs): Several thiazolopyridine derivatives have demonstrated inhibitory activity against RTKs such as c-KIT and VEGFR2.[2] These kinases are involved in critical cellular processes like proliferation, survival, and angiogenesis.
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers. Thiazolo[5,4-b]pyridine derivatives have been identified as potent PI3K inhibitors, highlighting another promising therapeutic angle.[3][4]
The following diagram illustrates the central role of these kinases in cancer cell signaling and their potential inhibition by thiazolopyridine derivatives.
Caption: Potential kinase targets of thiazolopyridine derivatives in cancer.
II. Synthetic Strategies for Novel Derivatives
The 2-bromo atom on the thiazole ring of the core structure, This compound , serves as a versatile synthetic handle for the introduction of a wide array of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR).
A. General Synthetic Scheme
A plausible and efficient synthetic route to novel derivatives would involve palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. These methods allow for the introduction of various aryl, heteroaryl, or amino moieties at the 2-position of the thiazole ring.
Caption: General synthetic workflow for derivatization.
III. A Framework for Anticancer Evaluation: Detailed Experimental Protocols
A rigorous and systematic evaluation of the anticancer potential of newly synthesized derivatives is crucial. The following protocols provide a robust framework for in vitro characterization.
A. Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. Apoptosis Detection: Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[3][7]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
C. Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by quantifying the cellular DNA content.[8][9]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
IV. Structure-Activity Relationship (SAR) and Data Interpretation
The data generated from the in vitro assays will be crucial for establishing a structure-activity relationship. The following table provides a template for organizing and comparing the biological data for a series of synthesized derivatives.
| Compound ID | R-Group | IC50 (µM) on Cell Line A | % Apoptosis (at IC50) | % G2/M Arrest (at IC50) |
| Core | -Br | >100 | <5% | <5% |
| Derivative 1 | Phenyl | 15.2 | 25% | 10% |
| Derivative 2 | 4-Methoxyphenyl | 8.5 | 45% | 30% |
| Derivative 3 | 2-Pyridyl | 5.1 | 60% | 55% |
| Positive Ctrl | Doxorubicin | 0.8 | 75% | 65% |
Interpreting the Data:
-
IC50 Values: Lower IC50 values indicate higher potency.
-
Apoptosis and Cell Cycle Data: This data provides insights into the mechanism of action. An increase in the percentage of apoptotic cells and/or an accumulation of cells in a specific phase of the cell cycle suggests that the compounds are inducing programmed cell death and/or inhibiting cell cycle progression.
-
SAR: By comparing the activity of different derivatives, researchers can identify the chemical moieties that are important for anticancer activity. For example, the hypothetical data above suggests that the introduction of a pyridyl group at the 2-position enhances anticancer activity compared to a phenyl or methoxyphenyl group.
V. Future Directions and Concluding Remarks
The exploration of This compound derivatives represents a promising frontier in the search for novel anticancer agents. The synthetic accessibility of this scaffold, combined with the proven anticancer potential of related thiazolopyridine compounds, provides a strong rationale for its investigation.
Key future steps should include:
-
Synthesis of a diverse library of derivatives: To thoroughly explore the SAR.
-
In-depth mechanistic studies: Including kinase profiling assays to identify specific molecular targets.
-
In vivo evaluation: To assess the efficacy and safety of the most promising lead compounds in preclinical animal models.
This technical guide provides a foundational framework for initiating a drug discovery program centered on this novel chemical series. By leveraging the outlined synthetic strategies and experimental protocols, researchers can systematically evaluate the anticancer potential of these compounds and potentially uncover a new class of effective cancer therapeutics.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors [mdpi.com]
- 5. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Technical Guide to 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one: A Promising Scaffold for Next-Generation Agrochemicals
Abstract: The relentless evolution of resistance in agricultural pests and pathogens necessitates a continuous pipeline of novel chemical entities with diverse modes of action. Fused heterocyclic scaffolds represent a fertile ground for discovery. This guide introduces 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one, a synthetically accessible yet underexplored molecule. We posit this compound as a high-potential starting point for fungicidal and insecticidal discovery programs. By leveraging the established bioactivity of the thiazole nucleus and the synthetic versatility of its 2-bromo substituent, this scaffold offers a robust platform for generating diverse chemical libraries. This document provides a comprehensive overview of its synthesis, chemical properties, postulated biological relevance, and a strategic roadmap for its evaluation in agrochemical research.
The Thiazolopyridine Core: A Privileged Structure in Bioactive Compound Design
Nitrogen- and sulfur-containing heterocycles are cornerstones of modern agrochemical and pharmaceutical science. The thiazole ring, in particular, is a well-established pharmacophore found in a range of commercial pesticides.[1] Its presence in prominent insecticides like Thiamethoxam and Clothianidin underscores its ability to interact with critical biological targets.[1] Furthermore, the thiazole moiety is integral to fungicides such as Thifluzamide and Ethaboxam, demonstrating its broad utility.[1]
When fused with a dihydropyridinone ring system, the resulting thiazolopyridine core (as seen in the title compound) presents a rigid, three-dimensional structure that is ripe for exploration. While research into this specific fused system has focused on medicinal applications like antimicrobial and anti-inflammatory agents, the fundamental principles of molecular recognition translate directly to agrochemical targets.[2][3][4] The exploration of analogous fused systems, such as tetrahydrothieno[3,2-b]pyridine, has already yielded promising fungicide lead scaffolds, reinforcing the potential of this structural class.[5]
The title compound, this compound, is uniquely positioned for agrochemical development. The "2-bromo" substituent is not merely a structural feature but a versatile synthetic handle. Organobromides, especially on electron-deficient heterocyclic rings like thiazole, are ideal substrates for modern cross-coupling reactions, enabling rapid library generation and systematic exploration of structure-activity relationships (SAR).[6][7]
Physicochemical and Structural Profile
A clear understanding of a compound's fundamental properties is the prerequisite for any research and development program.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [8] |
| CAS Number | 1035219-96-5 | [8][9][10] |
| Molecular Formula | C₆H₅BrN₂OS | [8][10] |
| Molecular Weight | 233.09 g/mol | [8][10] |
| Appearance | Expected to be a solid at room temperature | N/A |
| Boiling Point | 487.675 °C at 760 mmHg (Predicted) | [10] |
| Density | 1.826 g/cm³ (Predicted) | [10] |
| Acidity (pKa) | 12.76 ± 0.20 (Predicted) | [10] |
| SMILES | O=C1NCCC2=C1SC(Br)=N2 | [8] |
Synthesis and Chemical Reactivity: A Gateway to Chemical Diversity
The viability of a scaffold is directly tied to its synthetic accessibility. This compound can be reliably prepared from its 2-amino precursor via a Sandmeyer-type bromination reaction.[9] This straightforward transformation provides a dependable supply of the core material for further investigation.
Core Synthesis Protocol
This protocol is adapted from documented procedures.[9]
-
Dissolution: Dissolve the starting material, 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (1.0 eq), in acetonitrile.
-
Addition of Reagents: Add copper(II) bromide (CuBr₂, ~1.2 eq) and a nitrite source such as 3-methyl-1-nitrosoxybutane (tert-butyl nitrite is a common alternative, ~1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for approximately 1.5 hours, monitoring for completion by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water to remove inorganic salts.
-
Isolation: Separate the organic layer, dry it with an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the crude product, which can be purified by column chromatography or used directly in subsequent steps if purity is sufficient.[9]
The 2-Bromo Group: A Handle for Derivatization
The true value of this scaffold lies in the reactivity of the C2-bromine atom. This position is primed for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern chemical synthesis. This allows for the modular installation of a wide array of chemical fragments, enabling a thorough investigation of the scaffold's SAR.
Potential Coupling Reactions:
-
Suzuki Coupling: Introduction of aryl and heteroaryl groups.
-
Buchwald-Hartwig Amination: Introduction of substituted amines.
-
Sonogashira Coupling: Introduction of alkyne moieties.
-
Stille Coupling: Introduction of organotin-derived fragments.
This synthetic versatility is critical for optimizing lead compounds, allowing for fine-tuning of properties such as potency, selectivity, solubility, and metabolic stability.
Postulated Bioactivity and Target-Based Discovery
While no direct agrochemical activity has been reported for this specific molecule, an evidence-based hypothesis can be formed based on its constituent parts.
-
Fungicidal Potential: The thiazole core is a known toxophore in several classes of fungicides.[1] The structurally related thieno[3,2-b]pyridine scaffold has shown promise against fungal pathogens like Cercospora arachidicola, Rhizoctonia solani, and Sclerotinia sclerotiorum.[5] It is plausible that this compound and its derivatives could interfere with essential fungal processes, such as respiration (e.g., succinate dehydrogenase inhibition) or cell wall biosynthesis.
-
Insecticidal Potential: The thiazole ring is the central feature of neonicotinoid insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects.[1] While the overall structure of the title compound differs significantly from commercial neonicotinoids, the thiazolopyridine core could potentially interact with this or other insect neuronal targets. Derivatization via the 2-bromo position could yield novel ligands for these receptors.
Experimental Roadmap for Agrochemical Screening
A systematic, high-throughput approach is essential for efficiently evaluating the potential of this new scaffold.[11] The following workflow outlines a logical progression from initial synthesis to lead identification.
Step-by-Step Methodology
-
Library Generation (Phase 1): Synthesize a diverse library of 50-100 analogues by reacting the 2-bromo core with a curated set of boronic acids, amines, and other coupling partners. This creates a focused set of compounds with varied physicochemical properties for initial screening.
-
Primary High-Throughput Screening (HTS) (Phase 2): Screen the entire library at a single high concentration (e.g., 50-100 µM) against a panel of key agricultural targets.[12][]
-
Fungicidal: Test against economically important fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Puccinia triticina) using in vitro growth inhibition assays.
-
Herbicidal: Evaluate pre- and post-emergent activity on indicator plant species (e.g., Lolium rigidum, Amaranthus retroflexus).
-
Insecticidal: Assess activity against representative insect pests from different orders, such as aphids (sucking pests) and lepidopteran larvae (chewing pests).[1]
-
-
Hit Confirmation and Dose-Response (Phase 3): Re-test the initial "hits" from the primary screen to confirm activity. For confirmed compounds, perform serial dilutions to determine the half-maximal effective concentration (EC₅₀) or lethal concentration (LC₅₀). This quantitative data is crucial for comparing potency.
-
Lead Progression (Phase 4): Compounds with promising potency and a novel chemical structure advance to secondary screening. This involves testing against a broader spectrum of pests or pathogens, initial mode of action studies, and preliminary toxicology and environmental fate assessments. The data gathered informs the next round of synthesis to optimize the lead series.
Future Perspectives and Conclusion
This compound stands at the intersection of known bioactive scaffolds and untapped chemical space. Its straightforward synthesis and the strategic placement of a reactive bromine handle make it an ideal starting point for a modern agrochemical discovery program. The established precedent for thiazole-containing pesticides provides a strong rationale for investigating this core.
By applying systematic library synthesis and high-throughput screening, researchers can efficiently map the structure-activity landscape of this scaffold. The potential to uncover novel modes of action or to develop effective solutions for resistance management makes this compound a compelling and valuable tool for the agrochemical science community.
References
- 1. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-溴噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound 95% | CAS: 1035219-96-5 | AChemBlock [achemblock.com]
- 9. This compound | 1035219-96-5 [chemicalbook.com]
- 10. China this compound CAS:1035219-96-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 11. researchgate.net [researchgate.net]
- 12. lifechemicals.com [lifechemicals.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Introduction: Unlocking the Potential of the Thiazolo[5,4-c]pyridinone Core
The 6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its rigid, bicyclic structure and rich electronic features make it an attractive starting point for the development of novel therapeutic agents. The strategic functionalization of this core is paramount for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. Among the array of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents at specific positions.[1][2]
This document provides a detailed guide for researchers, chemists, and drug development professionals on performing the Suzuki-Miyaura coupling on 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one. We will delve into the mechanistic underpinnings of the reaction, offer a robust, field-proven protocol, and discuss critical parameters and troubleshooting strategies to ensure successful execution.
Mechanism and Key Considerations: A Chemist's Perspective
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that proceeds via a well-established catalytic cycle involving a Palladium(0) species.[1] Understanding this cycle is crucial for rational protocol design and troubleshooting.
The Catalytic Cycle
The reaction can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. The electron-rich nature of the thiazolopyridinone ring may influence the rate of this step.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the Pd(II) complex, displacing the halide. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates this transfer.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Diagram: The Suzuki-Miyaura Catalytic Cycle
References
Application Note & Protocol: Palladium-Catalyzed Amination of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Thiazolo[5,4-c]pyridinone Scaffold
The 6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one core is a privileged heterocyclic scaffold found in a variety of biologically active molecules. The introduction of an amino group at the 2-position of this scaffold can significantly modulate its pharmacological properties, making the amination of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one a critical transformation in medicinal chemistry and drug discovery. The resulting 2-amino derivatives serve as key intermediates for the synthesis of compounds with potential therapeutic applications.
This document provides a comprehensive guide to the reaction conditions for the amination of this compound, with a focus on the widely adopted Buchwald-Hartwig palladium-catalyzed cross-coupling reaction.[1][2] We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a detailed, field-proven protocol for this transformation.
The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1][3] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine in the presence of a palladium catalyst and a base. The versatility and functional group tolerance of this reaction make it an ideal choice for the amination of complex molecules like this compound.
The general catalytic cycle for the Buchwald-Hartwig amination is depicted below. It involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3][4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Parameters for Successful Amination
The success of the amination of this compound hinges on the careful selection of several key reaction parameters.
Palladium Catalyst and Ligands
The choice of the palladium catalyst and the supporting ligand is paramount for achieving high yields and reaction rates. While early generations of catalysts often required harsh reaction conditions, the development of sterically hindered and electron-rich phosphine ligands has enabled the coupling of a wide range of substrates under milder conditions.[1]
For heteroaryl bromides like the target substrate, bulky biarylphosphine ligands are often highly effective.[5] These ligands stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps.
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Key Features |
| Pd₂(dba)₃ | RuPhos | Highly active for a broad range of amines.[6] |
| Pd(OAc)₂ | BrettPhos | Excellent for coupling primary amines.[3][6] |
| tBuBrettPhos Pd G3 | tBuBrettPhos | A pre-catalyst that is air- and moisture-stable, facilitating easier reaction setup.[5] |
| Pd₂(dba)₃ | BINAP or DPPF | Bidentate ligands that can improve reaction rates and yields.[1] |
Base
The role of the base is to deprotonate the amine, facilitating the formation of the palladium-amido complex.[4] The choice of base can significantly impact the reaction outcome, and its strength should be matched to the pKa of the amine.
Commonly Used Bases:
-
Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that is widely used and highly effective for a variety of amines.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A very strong base that can be effective for less reactive amines or when milder conditions are desired.[6]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): Milder bases that can be used for more sensitive substrates.
Solvent
The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate.
Recommended Solvents:
-
Toluene: A common and effective solvent for Buchwald-Hartwig aminations.
-
Dioxane: Another frequently used solvent that can offer good results.
-
tert-Butanol: Often used in conjunction with other solvents, particularly when using alkoxide bases.
Experimental Protocol: General Procedure for Amination
This protocol provides a general procedure for the palladium-catalyzed amination of this compound. The specific conditions may need to be optimized for the particular amine being used.
Caption: A general workflow for the amination reaction.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., RuPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the palladium catalyst, the ligand, and the base.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous solvent, followed by the amine.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Use a pre-catalyst or ensure the reaction is performed under strictly anhydrous and anaerobic conditions. |
| Insufficiently strong base | Switch to a stronger base like LiHMDS. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Side Product Formation | Hydrodehalogenation | Use a bulkier ligand or a different solvent. |
| Dimerization of starting material | Adjust the catalyst-to-ligand ratio. |
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one derivatives. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. The protocol provided in this application note serves as a solid starting point for the development of efficient and scalable amination reactions for this important heterocyclic scaffold.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Synthesis of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Abstract
This comprehensive application note provides a detailed, two-part synthetic protocol for the preparation of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The synthesis commences with the electrophilic bromination of the commercially available precursor, 2-aminothiazole, to yield the key intermediate, 2-amino-5-bromothiazole. The subsequent and critical step involves the construction of the pyridinone ring via an N-acylation followed by a base-mediated intramolecular Dieckmann condensation. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.
Introduction
The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules. The fusion of the electron-rich thiazole ring with a pyridine system creates a unique electronic and structural framework that is of significant interest in the development of novel therapeutics. The introduction of a bromine atom at the 2-position (corresponding to the 5-position of the original thiazole ring) provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries for screening.[1] This document outlines a reliable and mechanistically sound pathway to access the this compound core structure.
Overall Synthetic Strategy
The synthesis is approached in a linear, two-stage fashion. The initial stage focuses on the regioselective bromination of the 2-aminothiazole precursor. The second stage involves building the second ring through a well-established acylation-cyclization sequence.
Caption: High-level overview of the synthetic pathway.
Part 1: Synthesis of 2-Amino-5-bromothiazole Intermediate
Scientific Rationale and Mechanism
The first step is the direct electrophilic bromination of 2-aminothiazole. The C5 position of the 2-aminothiazole ring is highly activated towards electrophilic substitution due to the electron-donating effects of both the ring sulfur atom and the exocyclic amino group.[2] This inherent reactivity allows for straightforward and regioselective bromination at this position. The reaction proceeds via a standard electrophilic aromatic substitution mechanism where bromine, polarized by the acetic acid solvent, is attacked by the electron-rich thiazole ring to form a sigma complex, which then loses a proton to restore aromaticity.
Experimental Protocol
Protocol Summary Table
| Parameter | Value |
| Starting Material | 2-Aminothiazole (4 mmol, 400 mg) |
| Reagent 1 | Acetic Acid (16 mL) |
| Reagent 2 | Bromine (8 mmol, 408 µL) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Workup | Saturated NaHCO3, Ethyl Acetate Extraction |
| Expected Yield | ~75% (520 mg)[3] |
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole (4 mmol, 400 mg) in 16 mL of glacial acetic acid.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate vial, dissolve bromine (8 mmol, 408 µL) in 2 mL of glacial acetic acid. Add this bromine solution dropwise to the cooled, stirring solution of 2-aminothiazole over 10-15 minutes. The color will change to a persistent reddish-orange.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The product spot should be significantly less polar than the starting material.
-
Quenching and Neutralization: Carefully pour the reaction mixture into a beaker containing ~50 mL of crushed ice. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) with stirring until gas evolution ceases and the pH of the solution is between 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na2SO4).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford 2-amino-5-bromothiazole as a solid.[3]
Part 2: Annulation to this compound
Scientific Rationale and Mechanism
This stage involves two distinct chemical transformations to construct the pyridinone ring: N-acylation and intramolecular cyclization.
-
N-Acylation: The exocyclic amino group of 2-amino-5-bromothiazole acts as a nucleophile, attacking an appropriate acylating agent.[4] For the synthesis of the target 6,7-dihydro-4-one structure, an ideal reagent is a derivative of succinic acid, such as ethyl succinyl chloride. This reaction forms an amide bond and attaches the necessary four-carbon chain to the thiazole core.
-
Dieckmann Condensation: The crucial ring-closing step is an intramolecular Claisen condensation, specifically known as the Dieckmann Condensation.[5][6] In the presence of a strong base, such as sodium ethoxide, the α-carbon of the amide's ethyl chain is deprotonated to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the ester carbonyl.[7][8] The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion forms the six-membered ring and the β-ketoamide system characteristic of the target molecule. An acidic workup is required to protonate the resulting enolate, which is formed under the basic reaction conditions.[7]
Experimental Protocol
Caption: Step-by-step workflow for the annulation process.
Step 2a: N-Acylation with Ethyl Succinyl Chloride
Protocol Summary Table
| Parameter | Value |
| Starting Material | 2-Amino-5-bromothiazole (2 mmol, 358 mg) |
| Solvent | Anhydrous Tetrahydrofuran (THF, 20 mL) |
| Base | Triethylamine (Et3N, 2.2 mmol, 306 µL) |
| Reagent | Ethyl Succinyl Chloride (2.1 mmol, 292 µL) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 2-amino-5-bromothiazole (2 mmol, 358 mg) and anhydrous THF (20 mL).
-
Base Addition: Add triethylamine (2.2 mmol, 306 µL) and stir until the solid dissolves.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add ethyl succinyl chloride (2.1 mmol, 292 µL) dropwise via syringe. A precipitate (triethylamine hydrochloride) will form.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor by TLC.
-
Workup: Quench the reaction by adding 10 mL of water. Extract the product with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Wash the combined organic layers with 1M HCl (1 x 10 mL), saturated NaHCO3 (1 x 10 mL), and brine (1 x 10 mL). Dry over anhydrous Na2SO4.
-
Isolation: Filter and concentrate under reduced pressure. The crude product, N-(5-bromothiazol-2-yl)-4-ethoxy-4-oxobutanamide, can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2b: Dieckmann Condensation
Protocol Summary Table
| Parameter | Value |
| Starting Material | N-(5-bromothiazol-2-yl)-4-ethoxy-4-oxobutanamide (1.5 mmol) |
| Solvent | Anhydrous Ethanol (25 mL) |
| Base | Sodium Ethoxide (21% solution in ethanol, or freshly prepared) (2.25 mmol) |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 6 hours |
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the amide intermediate (1.5 mmol) in anhydrous ethanol (25 mL).
-
Base Addition: Add sodium ethoxide (2.25 mmol) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the disappearance of the starting material by TLC.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature, then to 0 °C in an ice bath. Carefully neutralize the mixture by adding 1M HCl dropwise until the pH is ~7.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If not, concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Extraction: Add water (20 mL) to the residue and extract with ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Dry the combined organic layers over Na2SO4, filter, and concentrate. Purify the resulting crude solid by recrystallization or column chromatography to yield the final product, this compound.
Safety Precautions
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Acetic Acid: Corrosive. Avoid inhalation and skin contact.
-
Sodium Ethoxide: Strong base and moisture-sensitive. Handle under an inert atmosphere. Reacts exothermically with water.
-
Solvents: THF and Ethanol are flammable. Ensure all heating is done using a heating mantle or oil bath, away from open flames.
Conclusion
This application note details a robust and logical synthetic route to this compound from 2-aminothiazole. The protocol is divided into two main parts: the selective bromination of the precursor and the subsequent annulation of the pyridinone ring via an acylation/Dieckmann condensation sequence. By providing detailed, step-by-step instructions and explaining the chemical rationale, this guide serves as a valuable resource for chemists aiming to synthesize this and related heterocyclic systems for applications in medicinal chemistry and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES [zenodo.org]
- 3. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Application Note: Unambiguous Structural Characterization of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one using 1D and 2D NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thiazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including potential applications as anticancer and antimicrobial agents.[1][2] The precise structural elucidation of novel derivatives within this class is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property claims. 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (Figure 1) is one such compound, whose unambiguous characterization is critical for its progression in drug discovery pipelines.[3][4]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive and definitive structural analysis of organic molecules. This application note provides a comprehensive guide to the characterization of this compound using a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. We present detailed, field-proven protocols and an in-depth analysis of the expected spectral data, offering a robust framework for researchers working with this and structurally related compounds.

Figure 1. Chemical structure of this compound with IUPAC numbering.
Principles of Multinuclear and Multidimensional NMR Spectroscopy
A comprehensive NMR analysis relies on a suite of experiments that probe different aspects of the molecular structure.
-
¹H NMR: Provides information on the number of distinct proton environments, their chemical environment (chemical shift), their relative numbers (integration), and the connectivity to neighboring protons (scalar coupling).
-
¹³C NMR: Reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, coupling information is typically not observed in standard broadband-decoupled spectra.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are scalar-coupled to each other, typically over two or three bonds (²JHH, ³JHH).[5][6] This is invaluable for tracing out spin systems within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons directly attached to a heteronucleus, most commonly ¹³C.[7][8][9][10][11] This provides definitive one-bond C-H connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[6][7][12] This is crucial for piecing together different molecular fragments and assigning quaternary carbons.
The synergistic application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure.
Experimental Protocols
Sample Preparation
The quality of the NMR data is directly dependent on meticulous sample preparation.[13][14][15][16][17]
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good starting choice due to its excellent solvating power for polar, heterocyclic compounds.
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C{¹H} NMR |
| Spectrometer Frequency | 400-600 MHz | 100-150 MHz |
| Pulse Program | zg30 | zgpg30 |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Spectral Width (SW) | ~16 ppm | ~220 ppm |
| Number of Scans (NS) | 16 | 1024 |
| Relaxation Delay (D1) | 2 s | 2 s |
| Acquisition Time (AQ) | ~3-4 s | ~1-2 s |
| Parameter | ¹H-¹H COSY | ¹H-¹³C HSQC | ¹H-¹³C HMBC |
| Pulse Program | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Number of Scans (NS) | 8-16 | 2-4 | 8-16 |
| ¹H Spectral Width (F2) | ~10 ppm | ~10 ppm | ~10 ppm |
| ¹³C Spectral Width (F1) | ~10 ppm | ~160 ppm | ~200 ppm |
| ¹JCH Coupling Constant | - | 145 Hz | - |
| ⁿJCH Coupling Constant | - | - | 8 Hz |
Data Processing
Modern NMR software simplifies the processing of the raw Free Induction Decay (FID) data.[18][19][20]
-
Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H and ~1 Hz for ¹³C) to the FID followed by Fourier transformation.
-
Phasing: Manually or automatically phase correct the resulting spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is at δH 2.50 ppm and δC 39.52 ppm.
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
The following workflow diagram illustrates the logical progression from sample to fully characterized structure.
Predicted Spectral Data and Interpretation
Based on the known chemical shifts of related thiazole and pyridinone structures, a detailed prediction of the NMR spectra for this compound can be made.[21][22][23][24][25][26][27]
¹H NMR (Predicted)
The ¹H NMR spectrum is expected to show three distinct signals:
-
NH (H5): The amide proton is expected to be a broad singlet in a downfield region, likely > 8.0 ppm, due to its acidic nature and potential for hydrogen bonding.[21] Its chemical shift can be sensitive to concentration and temperature.
-
CH₂ (H6): The two methylene protons at position 6 are diastereotopic and are expected to couple with the methylene protons at position 7. This will likely result in a triplet around 3.5-4.0 ppm.
-
CH₂ (H7): Similarly, the methylene protons at position 7 will couple with the protons at position 6, appearing as a triplet in the region of 2.8-3.3 ppm.
| Position | Predicted δ (ppm) | Multiplicity | Integration |
| H5 | 8.0 - 8.5 | br s | 1H |
| H6 | 3.5 - 4.0 | t | 2H |
| H7 | 2.8 - 3.3 | t | 2H |
¹³C NMR (Predicted)
The ¹³C NMR spectrum is predicted to display six signals, including two quaternary carbons.
-
C=O (C4): The carbonyl carbon of the pyridinone ring is expected to be the most downfield signal, typically in the range of 160-170 ppm.[21][25]
-
C=N (C2 & C8): The two sp² carbons of the thiazole and pyridine rings fused together will appear in the aromatic region. The carbon bearing the bromine (C2) is expected around 140-150 ppm, while the bridgehead carbon (C8) will likely be in a similar region.
-
C=C (C9): The other bridgehead carbon will also be in the aromatic region, likely around 115-125 ppm.
-
CH₂ (C6 & C7): The two sp³ methylene carbons will appear in the aliphatic region. C6, being adjacent to the amide nitrogen, will be more downfield (~40-50 ppm) than C7 (~25-35 ppm).
| Position | Predicted δ (ppm) |
| C4 | 160 - 170 |
| C2 | 140 - 150 |
| C8 | 140 - 150 |
| C9 | 115 - 125 |
| C6 | 40 - 50 |
| C7 | 25 - 35 |
2D NMR Correlations (Predicted)
2D NMR experiments are essential to confirm the assignments made from the 1D spectra.
-
COSY: A cross-peak is expected between the signals for H6 and H7, confirming their three-bond (³JHH) coupling and establishing the -CH₂-CH₂- spin system.
-
HSQC: This experiment will definitively link the protons to their attached carbons:
-
A cross-peak between the proton signal at ~3.5-4.0 ppm (H6) and the carbon signal at ~40-50 ppm (C6).
-
A cross-peak between the proton signal at ~2.8-3.3 ppm (H7) and the carbon signal at ~25-35 ppm (C7).
-
-
HMBC: This experiment is key to establishing the connectivity across the entire scaffold, especially for the quaternary carbons.
The following diagram illustrates the key predicted HMBC correlations.
| Proton | Correlated Carbons (²JCH, ³JCH) | Structural Information Confirmed |
| H5 (NH) | C4, C6, C9 | Connects the amide proton to the pyridinone ring. |
| H6 (CH₂) | C4, C7, C8 | Links the methylene group to the carbonyl, the adjacent methylene, and the thiazole ring system. |
| H7 (CH₂) | C6, C8, C9 | Confirms the position of the methylene group relative to the bridgehead carbons and the adjacent methylene. |
By systematically analyzing these 1D and 2D NMR datasets, every proton and carbon atom in the this compound molecule can be assigned with high confidence, thereby providing an unambiguous confirmation of its chemical structure.
Conclusion
This application note has detailed a systematic and robust NMR-based approach for the complete structural characterization of this compound. The provided protocols for sample preparation, data acquisition, and processing, combined with the in-depth guide to spectral interpretation, furnish researchers with a comprehensive workflow. The synergistic use of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy allows for the unequivocal assignment of all atomic positions, which is an indispensable step in the fields of medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 3. This compound 95% | CAS: 1035219-96-5 | AChemBlock [achemblock.com]
- 4. This compound | 1035219-96-5 [chemicalbook.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. emerypharma.com [emerypharma.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organomation.com [organomation.com]
- 14. scribd.com [scribd.com]
- 15. mun.ca [mun.ca]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 17. publish.uwo.ca [publish.uwo.ca]
- 18. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 19. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 20. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. 2-Bromothiazole(3034-53-5) 1H NMR spectrum [chemicalbook.com]
- 23. 1-Methyl-2-pyridone(694-85-9) 13C NMR spectrum [chemicalbook.com]
- 24. researchgate.net [researchgate.net]
- 25. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile [mdpi.com]
- 26. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 27. Proton NMR Table [www2.chemistry.msu.edu]
Application Note: A Robust HPLC Method for Purity Analysis of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one, a key heterocyclic intermediate in pharmaceutical synthesis. The narrative delves into the scientific rationale underpinning the method development, from analyte properties to the final chromatographic conditions. The protocol employs a reverse-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity for the main component and potential process-related impurities. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, providing a comprehensive framework that includes system suitability criteria, detailed protocols, and troubleshooting guidance to ensure data integrity and compliance with regulatory standards.
Scientific Rationale & Method Development Strategy
The primary objective in developing a purity analysis method is to achieve a clear separation of the main active pharmaceutical ingredient (API) or intermediate from any potential impurities, degradation products, or starting materials. The molecular structure of this compound dictates the strategic choices made during method development.
1.1. Analyte Physicochemical Properties
Understanding the analyte's properties is the cornerstone of logical method development.
| Property | Value / Observation | Implication for HPLC Method |
| IUPAC Name | This compound | - |
| CAS Number | 1035219-96-5[1][2] | Unique identifier for sourcing standards. |
| Molecular Formula | C₆H₅BrN₂OS[2] | - |
| Molecular Weight | 233.09 g/mol [2] | Required for preparing standard solutions of known molarity. |
| Structure | Fused heterocyclic system containing thiazole and dihydropyridinone rings. | The structure contains multiple heteroatoms (N, S, O) and polar functional groups (amide, secondary amine), indicating significant polarity.[3] This makes it a suitable candidate for reverse-phase chromatography.[4] |
| UV Absorbance | The conjugated thiazole and pyridinone rings are strong chromophores. | Allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD/PDA). The optimal wavelength (λmax) should be determined experimentally. |
1.2. Chromatographic Approach: Reverse-Phase HPLC
Reverse-phase chromatography (RPC) is the technique of choice due to its versatility and efficacy in separating a wide range of compounds, particularly those with moderate to high polarity.[4][5] In RPC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The retention mechanism is based on hydrophobic interactions; more polar compounds elute earlier, while less polar compounds are retained longer.[4] Given the polar nature of the target molecule, achieving sufficient retention and separating it from potentially more polar or non-polar impurities is the primary challenge.[6][7]
1.3. Rationale for Method Parameter Selection
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the starting point due to its wide applicability and robust hydrophobic retention characteristics. A high-purity silica backbone with end-capping is crucial to minimize peak tailing caused by interactions between the basic nitrogen atoms in the analyte and acidic residual silanols on the silica surface.
-
Mobile Phase: A combination of water and acetonitrile is chosen. Acetonitrile typically provides lower backpressure and better UV transparency compared to methanol. To ensure good peak shape and control the ionization state of the analyte, the mobile phase pH must be controlled. The addition of an acid, such as formic acid (0.1%), serves two purposes:
-
It protonates the secondary amine in the dihydropyridinone ring, ensuring a single ionic state and preventing peak splitting.
-
It suppresses the ionization of residual silanols on the column, further reducing peak tailing.[3]
-
-
Elution Mode: A gradient elution (gradually increasing the organic solvent percentage) is employed. This approach is superior for purity analysis as it effectively resolves early-eluting polar impurities and ensures that late-eluting, more hydrophobic impurities are eluted from the column in a reasonable time with sharp peaks.
-
Detector: A Diode Array Detector (DAD) is recommended. It allows for the determination of the analyte's λmax for optimal sensitivity and enables peak purity analysis by comparing UV spectra across a single peak.[8] This is a critical feature for trustworthiness, helping to confirm that the main analyte peak is not co-eluting with an impurity.[8]
Experimental Protocol
This protocol is designed to be a self-validating system, with system suitability tests integrated to ensure the analytical run's validity.[9][10]
2.1. Materials and Equipment
-
Analyte: this compound reference standard (>99.5% purity) and test samples.
-
Solvents: HPLC-grade acetonitrile and ultrapure water (18.2 MΩ·cm).
-
Reagents: Formic acid (LC-MS grade, >99%).
-
HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column thermostat, and DAD/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Data System: Chromatography Data System (CDS) capable of peak integration and purity analysis.
2.2. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of ultrapure water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix thoroughly.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
2.3. HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | Determine λmax via DAD scan (expected ~250-290 nm), monitor at λmax. |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
2.4. System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified according to established guidelines.[11][12] Inject the Reference Standard Solution five times and evaluate the results against the following criteria.
| Parameter | Acceptance Criteria | Rationale |
| Precision / Repeatability | RSD ≤ 2.0% for the peak area of the main analyte. | Ensures the system provides consistent and reproducible results.[12] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for the main analyte peak. | Measures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N > 2000 for the main analyte peak. | Indicates column efficiency and the overall quality of the separation. |
| Resolution (Rs) | Rs > 2.0 between the main peak and the closest eluting impurity. | Ensures baseline separation of adjacent peaks for accurate quantification. (Note: Requires a sample with a known impurity profile or a stressed sample). |
Workflow and Data Analysis
The overall analytical process follows a logical sequence from preparation to final reporting.
Caption: Overall workflow for HPLC purity analysis.
3.1. Purity Calculation
For purity determination by area normalization, calculate the percentage of the main peak area relative to the total area of all peaks in the chromatogram. This method assumes that all components have a similar response factor at the detection wavelength.
-
Formula: Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
Disregard any peaks originating from the blank (diluent) and any peaks below a specified reporting threshold (e.g., 0.05%, as per ICH guidelines).[13][14]
3.2. Peak Purity Assessment
Utilize the DAD to assess the spectral purity of the main analyte peak. The CDS software will calculate a purity angle and a purity threshold.[8] A peak is considered spectrally pure if the purity angle is less than the purity threshold. This provides a high degree of confidence that no impurity is co-eluting.[8]
Method Validation Principles
While this note provides a developed method, a full validation according to ICH Q2(R2) guidelines is required for use in a regulated environment.[15] Key parameters to validate would include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products).
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value (e.g., by spiking with known amounts of analyte).
-
Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: Show the method's reliability with respect to deliberate variations in method parameters (e.g., pH, column temperature, flow rate).
Troubleshooting
Caption: Decision tree for common HPLC issues.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for determining the purity of this compound. By employing a standard C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid, this method achieves excellent separation and peak shape. The integration of system suitability testing and DAD-based peak purity analysis ensures that the data generated is of high quality and integrity, meeting the stringent requirements of the pharmaceutical industry. This protocol serves as a comprehensive starting point for routine quality control testing and can be fully validated according to ICH guidelines for regulatory submissions.
References
- 1. This compound | 1035219-96-5 [chemicalbook.com]
- 2. This compound 95% | CAS: 1035219-96-5 | AChemBlock [achemblock.com]
- 3. welch-us.com [welch-us.com]
- 4. chromtech.com [chromtech.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
- 11. USP and EP Criteria for System Suitability Parameters – Pharma Validation [pharmavalidation.in]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC) [eureka.patsnap.com]
- 14. tasianinch.com [tasianinch.com]
- 15. database.ich.org [database.ich.org]
Application Note & Protocol: High-Purity Isolation of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one via Automated Flash Column Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the purification of the heterocyclic building block, 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one, a key intermediate in pharmaceutical and drug discovery research.[1][2] The methodology centers on the use of automated flash column chromatography, a technique widely adopted for its efficiency and scalability in purifying synthetic intermediates.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining this compound in high purity. The protocol herein is built upon foundational chromatographic principles and tailored to the specific physicochemical properties of the target molecule.
Introduction: The Significance of Purifying this compound
This compound is a brominated heterocyclic compound of significant interest in medicinal chemistry.[1] The thiazolopyridine scaffold is a core component of numerous biologically active molecules, exhibiting a wide range of therapeutic properties.[6][7] The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce molecular diversity.[8][9]
Given its role as a critical intermediate, the purity of this compound is paramount to the success of subsequent synthetic steps and the integrity of biological data. Impurities from the synthesis, such as unreacted starting materials, by-products, or residual reagents, can interfere with downstream reactions and complicate the purification of the final active pharmaceutical ingredient (API).[2] While some synthetic routes suggest the crude product may be used directly in some cases, achieving high purity is essential for many applications.[1] Column chromatography is a highly effective and versatile technique for the purification of such pharmaceutical intermediates.[3][5]
This document outlines a systematic approach to the purification of this compound using automated flash column chromatography, beginning with method development via Thin-Layer Chromatography (TLC).
Foundational Principles: Method Development for Heterocyclic Compound Purification
The successful purification of this compound hinges on a logical and systematic method development process. The polarity of the molecule, conferred by the lactam, thiazole, and pyridine-like nitrogen, dictates its interaction with the stationary and mobile phases.
Stationary Phase Selection
For the purification of polar to moderately polar organic compounds, silica gel is the most common and cost-effective stationary phase.[10][11] Its polar surface, rich in silanol groups, interacts with polar functional groups of the analyte, leading to separation.[12] Given the presence of nitrogen atoms in the heterocyclic core of the target molecule, which can interact strongly with the acidic silanol groups on standard silica gel, peak tailing can be a potential issue.[11] To mitigate this, the use of deactivated silica gel or the addition of a basic modifier to the mobile phase can be considered.
Mobile Phase Selection and Optimization via TLC
The selection of an appropriate mobile phase is critical for achieving good separation. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing the solvent system before committing to a larger-scale column separation.[13][14][15] The goal is to identify a solvent mixture that provides a good retention factor (Rf) for the target compound, ideally between 0.2 and 0.4, and maximizes the separation from its impurities.[11][13]
A common starting point for compounds of moderate polarity is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[11][14][16] The polarity of the eluent is gradually increased by increasing the proportion of the more polar solvent. For more polar compounds, solvent systems such as dichloromethane/methanol may be more suitable.[13][16]
Experimental Protocol: Purification of this compound
This protocol details the step-by-step procedure for the purification of the title compound, from initial TLC analysis to the final isolation of the pure product.
Materials and Equipment
| Materials | Equipment |
| Crude this compound | Automated Flash Chromatography System |
| Silica gel for flash chromatography (e.g., 40-63 µm) | Pre-packed silica gel columns |
| TLC plates (silica gel 60 F254) | TLC developing chamber |
| HPLC-grade Hexanes | UV lamp for TLC visualization |
| HPLC-grade Ethyl Acetate | Rotary evaporator |
| HPLC-grade Dichloromethane (DCM) | Glassware (flasks, beakers, etc.) |
| HPLC-grade Methanol (MeOH) | Collection tubes for fractions |
| Triethylamine (optional, for mobile phase modification) |
Step-by-Step Purification Procedure
Step 1: Thin-Layer Chromatography (TLC) for Method Development
-
Prepare a stock solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1-2 mg/mL.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a pre-equilibrated solvent system. Start with a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).
-
Visualize the plate under a UV lamp (254 nm).
-
Adjust the solvent polarity to achieve an Rf value for the target compound between 0.2 and 0.4.[11][13]
-
If the Rf is too low (compound stays near the baseline), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
If the Rf is too high (compound moves with the solvent front), decrease the polarity by increasing the proportion of hexanes.
-
-
Screen other solvent systems if a good separation is not achieved with hexanes/ethyl acetate. Consider dichloromethane/methanol for more polar impurities.[13][16]
-
Note: If significant streaking or tailing is observed on the TLC plate, consider adding a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic silica surface.[11]
Step 2: Sample Preparation and Loading
-
Dissolve the crude material in a minimal amount of a strong solvent in which it is freely soluble (e.g., dichloromethane or the mobile phase).
-
Alternatively, for dry loading (recommended for poorly soluble compounds):
-
Dissolve the crude product in a suitable volatile solvent.
-
Add a small amount of silica gel to the solution.
-
Concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.[17]
-
Load the dry powder onto the column.
-
Step 3: Column Chromatography
-
Select a pre-packed silica gel column of an appropriate size for the amount of crude material to be purified.
-
Equilibrate the column with the initial mobile phase determined from the TLC analysis (the less polar solvent mixture).
-
Load the sample onto the column using either the wet or dry loading method.
-
Begin the elution with the initial mobile phase.
-
Run a gradient elution by gradually increasing the polarity of the mobile phase. A typical gradient might be from the initial solvent composition to a more polar mixture over a set number of column volumes.
-
Monitor the elution using the system's UV detector. The target compound should elute as a distinct peak.
-
Collect fractions corresponding to the peak of interest.
Step 4: Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Determine the yield and purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Visualization of the Purification Workflow
Figure 1: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider a different solvent system (e.g., DCM/MeOH). |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Peak Tailing | Strong interaction with acidic silica. | Add a small amount of triethylamine (0.1-1%) to the mobile phase.[11] |
| Consider using a deactivated silica gel column. | ||
| Compound does not elute | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. |
| Compound may have decomposed on the column. | Test the stability of the compound on a small amount of silica. Consider using a less acidic stationary phase like alumina.[18] | |
| Compound elutes too quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following a systematic approach to method development starting with TLC, researchers can achieve high purity of this valuable synthetic intermediate, which is crucial for the advancement of drug discovery and development programs.[2] The principles and techniques outlined here are broadly applicable to the purification of other polar heterocyclic compounds.
References
- 1. This compound | 1035219-96-5 [chemicalbook.com]
- 2. iltusa.com [iltusa.com]
- 3. shyzchem.com [shyzchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Bringing preparative chromatography into the spotlight [manufacturingchemist.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sorbtech.com [sorbtech.com]
- 14. silicycle.com [silicycle.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Chromatography [chem.rochester.edu]
- 17. orgsyn.org [orgsyn.org]
- 18. Chromatography [chem.rochester.edu]
Application Notes & Protocols: Strategic Derivatization of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one for Structure-Activity Relationship (SAR) Studies
Introduction: The Thiazolopyridinone Scaffold and the Imperative for SAR
The 6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one core is a privileged heterocyclic scaffold that features prominently in medicinal chemistry. Its rigid, bicyclic structure and embedded hydrogen bond donors and acceptors make it an attractive framework for designing potent and selective modulators of various biological targets. Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, allowing researchers to systematically probe the chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[1][2]
The title compound, 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (1) , is an ideal starting material for such explorations. The bromine atom at the C2 position of the electron-deficient thiazole ring serves as a versatile synthetic handle, enabling a wide array of cross-coupling and substitution reactions. This document provides detailed, field-tested protocols for the derivatization of this key intermediate, with a focus on explaining the underlying principles to empower researchers to adapt and troubleshoot these methods effectively.
Compound of Interest:
-
Name: this compound
-
CAS Number: 1035219-96-5[3]
-
Structure:

Foundational Derivatization Strategies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for their reliability, functional group tolerance, and broad substrate scope.[4][5] For the derivatization of compound 1 , we will focus on three cornerstone reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) and C(sp²)–C(sp³) Bonds
Principle: The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. This method is exceptionally useful for synthesizing biaryl, heteroaryl-aryl, and vinyl-substituted analogs. The choice of ligand is critical, as it influences catalyst stability and reactivity, especially with heterocyclic substrates that can coordinate to the palladium center and inhibit catalysis.[6][7]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 2-Aryl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Materials:
-
This compound (1 )
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 - 3.0 equivalents)
-
Anhydrous, degassed 1,4-Dioxane/Water (e.g., 4:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 , 1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).
-
Catalyst Addition: In a separate vial, briefly mix Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%). Add this catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The reaction mixture should be a suspension.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Causality & Insights:
-
Why SPhos? SPhos is a bulky, electron-rich phosphine ligand that promotes the often rate-limiting reductive elimination step and provides stability to the palladium center, leading to higher yields, especially with heteroaryl halides.[5]
-
Why a Biphasic Solvent? The presence of water often accelerates the transmetalation step of the catalytic cycle. Dioxane is an excellent solvent for the organic components.
-
Why K₃PO₄? This base is effective in promoting the reaction and is generally well-tolerated by many functional groups. Other bases like Cs₂CO₃ can be used, sometimes offering improved yields for challenging substrates.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Accessing Amine Derivatives
Principle: This reaction forms carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[8] It is an indispensable tool for installing primary and secondary amines, which are crucial functional groups for modulating solubility and forming key hydrogen bond interactions with biological targets. The reaction is highly sensitive to the choice of ligand, base, and solvent.[9][10]
General Reaction Scheme:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1035219-96-5 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Strategic Deployment of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
The thiazolo[5,4-c]pyridin-4(5H)-one core is a "privileged scaffold" in modern medicinal chemistry, a structural motif that consistently appears in a variety of biologically active compounds.[1] Its rigid, bicyclic nature and strategically placed heteroatoms make it an ideal framework for designing potent and selective kinase inhibitors. Kinases, being central regulators of cellular signaling, are implicated in a multitude of diseases, most notably cancer.[1] The dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR and c-Met pathways, is a hallmark of many malignancies, making them prime targets for therapeutic intervention.[2][3][4]
This guide focuses on a key intermediate, 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one , and its application in the synthesis of kinase inhibitors. The bromine atom at the 2-position of the thiazole ring serves as a versatile synthetic handle, enabling the introduction of diverse chemical moieties through well-established palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the final inhibitor.
Core Reagent Profile: this compound
| Property | Value |
| CAS Number | 1035219-96-5 |
| Molecular Formula | C₆H₅BrN₂OS |
| Molecular Weight | 233.09 g/mol |
| Appearance | Off-white to yellow solid |
| Key Reactive Site | C2-Bromine on the thiazole ring |
The C2-bromine is particularly amenable to functionalization via reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[5][6] These reactions are foundational in modern drug discovery for their broad substrate scope and functional group tolerance.
Application Note 1: Synthesis of a C-2 Arylated Kinase Inhibitor via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for installing aryl or heteroaryl groups at the C-2 position of the thiazolo[5,4-c]pyridin-4(5H)-one core. This is a common strategy in kinase inhibitor design to target the ATP-binding site, often involving interactions with the hinge region of the kinase.[7]
Rationale
The introduction of a substituted aryl group can significantly enhance the binding affinity and selectivity of the inhibitor. The choice of the arylboronic acid is critical and is typically guided by the structure of the target kinase's active site. For instance, moieties that can form hydrogen bonds or engage in favorable pi-stacking interactions are often incorporated.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol
-
Reagent Preparation: In a flame-dried round-bottom flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Inert Atmosphere: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.
Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 85 | 8 | 80-90 |
| 3 | 3-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 10 | 75-85 |
| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 70-80 |
*Yields are representative and based on analogous reactions reported in the literature.[8][9] Actual yields may vary depending on the specific substrate and reaction conditions.
Application Note 2: Synthesis of a C-2 Aminated Kinase Inhibitor via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C-2 position.[6][10] This modification is often used to introduce groups that can act as hydrogen bond donors or acceptors, which are crucial for binding to the kinase hinge region.
Rationale
The amine linker can be further functionalized to introduce additional binding elements or to modulate the physicochemical properties of the inhibitor, such as solubility and cell permeability. The choice of the amine coupling partner is a key aspect of the structure-activity relationship (SAR) studies.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.1 eq.), and sodium tert-butoxide (1.4 eq.) to a dry reaction vessel.
-
Catalyst Addition: In a separate vial, pre-mix Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.) and a suitable phosphine ligand such as XPhos (0.04 eq.) in anhydrous toluene. Add this catalyst solution to the reaction vessel.
-
Solvent Addition: Add additional anhydrous toluene to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with dichloromethane and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one derivative.
Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 18 | 80-90 |
| 2 | 4-Fluoroaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 24 | 75-85 |
| 3 | 3-Methoxyaniline | Pd₂(dba)₃ (2) | tBuXPhos (4) | K₃PO₄ | Toluene | 110 | 20 | 80-90 |
| 4 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 100 | 16 | 70-80 |
*Yields are representative and based on analogous reactions reported in the literature.[11][12][13] Actual yields may vary depending on the specific substrate and reaction conditions.
Targeted Signaling Pathways
Kinase inhibitors derived from the thiazolo[5,4-c]pyridin-4(5H)-one scaffold have shown promise in targeting several critical cancer-related signaling pathways. Two of the most notable are the PI3K/Akt and c-Met pathways.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[14][15] Its aberrant activation is a common event in many cancers. Inhibitors targeting this pathway can effectively halt tumor progression.
Caption: Simplified PI3K/Akt signaling pathway.[3][14]
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[4][16][17] Overexpression or mutation of c-Met is associated with poor prognosis in several cancers.
Caption: Overview of the c-Met signaling pathway.[4][17][18]
Conclusion and Future Perspectives
This compound is a high-value building block for the synthesis of novel kinase inhibitors. The protocols outlined in these application notes for Suzuki-Miyaura and Buchwald-Hartwig couplings provide a robust and flexible platform for the rapid generation of compound libraries for SAR studies. The continued exploration of substitutions at the C-2 position of this privileged scaffold is expected to yield new generations of potent and selective kinase inhibitors with improved therapeutic profiles for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. cusabio.com [cusabio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Welcome to the technical support center for the synthesis of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our goal is to empower you with the scientific understanding and practical knowledge to confidently navigate this synthesis.
I. Synthesis Overview & Core Principles
The successful synthesis of this compound hinges on a well-executed Sandmeyer-type reaction, a cornerstone of aromatic chemistry. This transformation involves the conversion of the primary aromatic amine of the precursor, 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one, into a diazonium salt, which is subsequently displaced by a bromide ion. While conceptually straightforward, this reaction is sensitive to a number of parameters that can significantly impact yield and purity.
This guide will dissect the critical stages of the synthesis, from the preparation of the starting material to the final purification of the target compound, providing evidence-based protocols and troubleshooting strategies.
II. Synthesis of Starting Material: 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
A high-quality starting material is paramount for a successful synthesis of the final product. The following protocol outlines a reliable method for the preparation of 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.
Experimental Protocol: Synthesis of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
This synthesis is typically achieved through the cyclization of a suitable precursor. One common method involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrothiazole-5-carboxylate with a suitable cyclizing agent.
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrothiazole-5-carboxylate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add ethyl 2-amino-4,5,6,7-tetrahydrothiazole-5-carboxylate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of hydrochloric acid.
-
The precipitated product is then filtered, washed with cold ethanol, and dried under vacuum to yield 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.
III. Synthesis of this compound: A Detailed Protocol
The core of this synthesis is the Sandmeyer-type bromination. The following protocol provides a robust starting point for this transformation.
Experimental Protocol: Sandmeyer Bromination
Materials:
-
2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite or other suitable diazotizing agent
-
Acetonitrile (anhydrous)
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one in anhydrous acetonitrile.
-
Add copper(II) bromide to the solution and stir.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add tert-butyl nitrite dropwise to the cooled reaction mixture, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
IV. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and provides practical solutions.
Frequently Asked Questions (FAQs)
Q1: My yield of the final product is consistently low. What are the likely causes?
A1: Low yields can stem from several factors:
-
Incomplete Diazotization: Ensure the reaction temperature is maintained between 0-5 °C during the addition of the diazotizing agent. Higher temperatures can lead to the decomposition of the unstable diazonium salt.
-
Purity of Starting Material: Impurities in the 2-amino precursor can interfere with the diazotization and subsequent Sandmeyer reaction. Ensure the starting material is of high purity.
-
Moisture: The presence of water can lead to the formation of undesired phenol byproducts. Use anhydrous solvents and reagents.
-
Insufficient Copper Catalyst: Ensure an adequate amount of copper(II) bromide is used to facilitate the reaction.
Q2: I am observing the formation of a significant amount of a dark, tar-like substance in my reaction mixture. What is this and how can I prevent it?
A2: The formation of dark, polymeric materials is often due to side reactions of the diazonium salt, such as coupling reactions. To minimize this:
-
Maintain Low Temperatures: Strictly adhere to the 0-5 °C temperature range during diazotization.
-
Slow Addition of Diazotizing Agent: Add the tert-butyl nitrite slowly and dropwise to control the reaction rate and prevent localized overheating.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain homogeneity and prevent the accumulation of reactive intermediates.
Q3: My purified product shows an extra bromine atom in the mass spectrum. What could be the cause?
A3: The observation of a dibrominated product is a known potential side reaction in the halogenation of 2-aminothiazoles.[1] This can occur if the reaction conditions are too harsh or if there is an excess of the brominating agent. To avoid this:
-
Control Stoichiometry: Use a precise amount of copper(II) bromide.
-
Optimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-bromination.
Q4: How can I effectively purify the final product?
A4: this compound is a relatively polar compound. Effective purification can be achieved through:
-
Column Chromatography: Use silica gel with a gradient elution system, starting with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity with a more polar solvent like methanol.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can yield highly pure material.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for synthesis optimization.
V. Mechanistic Insights
Understanding the reaction mechanism is crucial for effective troubleshooting and optimization. The Sandmeyer reaction is generally believed to proceed through a radical pathway. However, for 2-amino-1,3-thiazoles, an ionic mechanism may also be at play.[1]
Reaction Pathway
Caption: Simplified reaction pathway for the synthesis.
VI. Data Summary
| Parameter | Typical Value |
| Yield (Starting Material) | 75-85% |
| Yield (Final Product) | 50-65% |
| Reaction Time (Diazotization) | 15-30 minutes |
| Reaction Time (Sandmeyer) | 1-2 hours |
| Purity (Crude) | 70-85% |
| Purity (After Chromatography) | >95% |
VII. References
-
Siméon, F., Sobrio, F., & Routier, S. (2012). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 77(15), 6563–6570. --INVALID-LINK--
-
Gallagher, T. C. (1991). Comprehensive Organic Synthesis (Vol. 4). Pergamon Press.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
References
Technical Support Center: Synthesis of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Welcome to the technical support guide for the synthesis of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS: 1035219-96-5). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The fusion of thiazole and pyridine rings creates a scaffold with significant biological and pharmaceutical importance.[2][3]
This guide is structured to provide direct, actionable advice for researchers encountering common challenges during its synthesis. We will address specific side products, yield optimization, and purification strategies based on established synthetic routes. The most common and scalable approach involves a Sandmeyer-type bromination of the precursor, 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.[1][4]
Troubleshooting Guide & FAQs
This section is formatted as a series of questions that our application scientists frequently receive. Each answer provides a mechanistic explanation and a concrete troubleshooting plan.
Question 1: My reaction yield is consistently low, well below the reported 55%. What are the common causes and how can I improve it?
Answer: Low yields in this specific Sandmeyer reaction are a common but solvable issue. The root causes typically fall into one of four categories: suboptimal reaction conditions, reagent impurity, inefficient diazotization, or product decomposition.[5]
Causality & Troubleshooting Plan:
-
Suboptimal Temperature Control: The diazonium salt intermediate is thermally unstable. The reaction is typically run at room temperature, but significant exothermic release upon addition of the nitrite source can elevate the internal temperature, leading to decomposition.
-
Action: Maintain the reaction temperature strictly, ideally between 15-25°C. Consider pre-cooling the reaction vessel in an ice bath before adding the diazotization agent and adding it dropwise to manage the exotherm.
-
-
Purity and Stoichiometry of Reagents:
-
Copper(II) Bromide (CuBr₂): Must be anhydrous. Hydrated CuBr₂ can introduce water, promoting hydrolysis of the diazonium intermediate to the undesired 2-hydroxy side product.
-
Nitrite Source: Reagents like tert-butyl nitrite or alkyl nitrites degrade over time. Use a freshly opened bottle or an appropriately stored reagent. The stoichiometry is critical; an excess can lead to N-nitrosation side products, while a deficit will result in incomplete conversion.[1]
-
Solvent: Acetonitrile is the standard solvent and must be anhydrous.
-
-
Atmospheric Moisture: Diazonium salts are highly susceptible to hydrolysis.
-
Action: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[5]
-
-
Inefficient Workup: The product may be partially lost during the aqueous wash if the pH is not controlled or if emulsions form.
-
Action: Ensure the organic layer is fully separated during extraction. Back-extract the aqueous layer with fresh ethyl acetate to recover any dissolved product.
-
Question 2: My analytical data (TLC/LC-MS) shows a significant amount of starting material, 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one, remaining. How can I drive the reaction to completion?
Answer: Incomplete conversion points directly to an issue with the diazotization step. The 2-amino group on the thiazole ring must be quantitatively converted to the diazonium salt for the subsequent bromination to occur.
Causality & Troubleshooting Plan:
-
Insufficient Nitrite: This is the most common cause. The stoichiometry of the nitrite source relative to the starting amine is crucial.
-
Action: Increase the molar equivalents of the nitrite source (e.g., from 1.2 eq to 1.5 eq). Add it slowly and monitor the reaction by TLC every 15 minutes. A common TLC system is 10% Methanol in Dichloromethane. The starting amine is typically more polar (lower Rf) than the bromo product.
-
-
Poor Reagent Quality: An aged or improperly stored nitrite source will have lower activity.
-
Action: Use a new bottle of the nitrite reagent.
-
-
Presence of Scavengers: Impurities in the starting material or solvent that can react with the nitrite will prevent it from reacting with the target amine.
-
Action: Ensure the purity of your 2-amino starting material. If necessary, recrystallize or purify it by column chromatography before use.
-
Question 3: I've isolated a major side product with a molecular weight of 154.22 g/mol , corresponding to the formula C₆H₆N₂OS. What is this and how can I prevent it?
Answer: This molecular weight corresponds to 6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one , the hydro-debromination (or deamination) product. This side product forms when the diazonium intermediate is reduced instead of being substituted by bromide.
Causality & Troubleshooting Plan:
-
Mechanistic Cause: The diazonium group (-N₂⁺) is replaced by a hydrogen atom. This can happen if the solvent (acetonitrile) or an impurity acts as a hydride donor, or through a radical mechanism facilitated by Cu(I) species, which can be formed in situ from Cu(II).
-
Prevention Strategy:
-
Ensure Sufficient Bromide Source: The reaction relies on CuBr₂ acting as both a catalyst and the source of the bromide nucleophile. Ensure at least stoichiometric amounts are used.[1]
-
Minimize Water: While water primarily leads to the 2-hydroxy byproduct, it can also influence reaction pathways that favor reduction. Use anhydrous solvents and reagents.
-
Control Temperature: Higher temperatures can accelerate the decomposition of the diazonium salt through various pathways, including reduction. Maintain a consistent, cool temperature.
-
Question 4: My crude product has a strong orange or red color, which is difficult to remove. What is causing this discoloration?
Answer: This is a classic sign of azo coupling . The highly electrophilic diazonium salt intermediate can react with an electron-rich aromatic species. In this case, the most likely coupling partner is the starting material, 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one, which is still present in the reaction mixture.
Causality & Troubleshooting Plan:
-
Mechanistic Cause: The diazonium salt acts as an electrophile and attacks the electron-rich thiazole or pyridine ring of a starting material molecule, forming a highly conjugated, and therefore colored, azo compound.
-
Prevention Strategy:
-
Ensure Rapid Conversion: The key is to convert the starting amine to the diazonium salt and then to the bromo product as quickly and efficiently as possible. This minimizes the time that the diazonium salt and the starting amine are present together.
-
Addition Order: Add the nitrite source to the mixture of the starting amine and CuBr₂. This ensures the brominating agent is present as soon as the diazonium salt is formed.
-
Purification: Most azo dye impurities are highly polar. They can typically be removed with a silica gel column, but it's far more efficient to prevent their formation in the first place.
-
Summary of Troubleshooting Strategies
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Thermal decomposition of diazonium salt; Impure/wet reagents. | Maintain temperature at 15-25°C; Use anhydrous reagents and an inert atmosphere.[5] |
| Incomplete Conversion | Insufficient or degraded nitrite source. | Increase molar equivalents of nitrite (e.g., to 1.5 eq); Use a fresh bottle of reagent. |
| Hydro-debromination | Insufficient bromide source; Unwanted reduction pathway. | Ensure at least stoichiometric CuBr₂; Maintain anhydrous conditions. |
| Azo Coupling (Color) | Reaction between diazonium salt and starting amine. | Ensure efficient and rapid conversion; Optimize reagent addition order. |
Visualizing the Synthetic Pathway and Side Reactions
The following diagram illustrates the intended reaction to form the target compound and the pathways leading to two critical side products.
References
Troubleshooting failed Suzuki coupling with "2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one"
Topic: Troubleshooting Failed Suzuki Coupling with "2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one"
For: Researchers, Scientists, and Drug Development Professionals
Introduction for the Senior Application Scientist
As a Senior Application Scientist, I understand the complexities and nuances of modern synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, yet its application to complex, heteroaromatic substrates like This compound can be fraught with challenges. This guide is designed to be a comprehensive resource, moving beyond generic advice to provide in-depth, evidence-based troubleshooting strategies tailored to this specific and related classes of molecules. My approach is rooted in a mechanistic understanding of the catalytic cycle and a wealth of field-proven insights to help you navigate the common pitfalls and achieve success in your coupling reactions.
Understanding the Substrate: Key Challenges
The structure of this compound presents a unique combination of features that can impede a successful Suzuki coupling:
-
Heteroatom Coordination: The presence of nitrogen and sulfur atoms, particularly the pyridine nitrogen and the thiazole sulfur, can lead to coordination with the palladium catalyst. This can sequester the active catalyst, forming stable off-cycle complexes and inhibiting its catalytic activity.
-
Lactam Functionality: The lactam N-H proton is acidic and can react with the base, potentially altering the reaction conditions or interacting with the catalytic species.
-
Electron-Rich Nature: The fused heterocyclic system is generally electron-rich, which can slow down the rate-determining oxidative addition step of the aryl bromide to the Pd(0) center.[1]
-
Steric Hindrance: The substitution pattern around the bromine atom can present steric challenges, further hindering the approach of the bulky palladium catalyst.
Troubleshooting Guide & FAQs
This section is structured to address the most common failure modes encountered when performing Suzuki couplings with this substrate.
FAQ 1: My reaction shows no conversion of the starting materials. What are the primary causes and how do I address them?
Low or no conversion is often indicative of a problem with the generation or stability of the active Pd(0) catalyst.
Possible Cause 1: Catalyst Inhibition by Heteroatoms
The lone pairs on the nitrogen and sulfur atoms in your substrate can act as ligands for the palladium center, leading to catalyst poisoning.
Solutions:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Employ bulky, electron-rich phosphine ligands that can sterically shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[1]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos , XPhos , and RuPhos are excellent starting points.[2] For particularly challenging cases, N-heterocyclic carbene (NHC) ligands can also be effective.
-
-
Use of Pre-catalysts: Well-defined palladium pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts, can ensure the efficient generation of the active Pd(0) species in the presence of the potentially coordinating substrate.
Possible Cause 2: Inefficient Oxidative Addition
The electron-rich nature of the thiazolopyridine ring can make the C-Br bond less electrophilic and therefore less reactive towards oxidative addition by Pd(0).
Solutions:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition. Monitor for potential degradation of starting materials at higher temperatures.
-
Choice of Palladium Source: While Pd(PPh₃)₄ is a common choice, it may not be optimal here. Consider using a combination of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable bulky phosphine ligand. The in-situ reduction to Pd(0) can sometimes be more effective for challenging substrates.
FAQ 2: I am observing significant formation of side products, such as dehalogenation of my starting material and homocoupling of the boronic acid. What is happening and how can I fix it?
The formation of these byproducts points to specific undesired reaction pathways that are competing with your desired cross-coupling.
Possible Cause 1: Dehalogenation (Protodebromination)
This occurs when the bromine atom is replaced by a hydrogen atom. This side reaction can be promoted by certain bases and solvents, or by catalyst decomposition pathways.
Solutions:
-
Optimize the Base: While a base is necessary for the transmetalation step, some bases can facilitate dehalogenation.
-
If using a strong base like NaOH or KOH, consider switching to a milder inorganic base like K₃PO₄ or K₂CO₃ . Cesium carbonate (Cs₂CO₃) is often a very effective, albeit more expensive, option.
-
-
Solvent Choice: Ensure your solvents are of high quality and appropriately degassed. Some solvents can act as hydride sources, leading to dehalogenation. Aprotic polar solvents like 1,4-dioxane , often with a small amount of water, are generally reliable choices.
Possible Cause 2: Homocoupling of the Boronic Acid
This side reaction, which forms a biaryl from two molecules of your boronic acid, is often promoted by the presence of oxygen.
Solutions:
-
Thorough Degassing: It is crucial to rigorously degas your reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.
-
Maintain an Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the entire process.
FAQ 3: My reaction is sluggish and gives a low yield of the desired product. How can I optimize the reaction conditions?
A sluggish reaction suggests that one or more steps in the catalytic cycle are slow. A systematic optimization of reaction parameters is key.
Recommended Optimization Strategy:
A Design of Experiments (DoE) approach can efficiently identify optimal conditions. However, a more traditional one-factor-at-a-time (OFAT) approach can also be effective. The following table provides a starting point for your optimization.
| Parameter | Initial Condition | Alternative 1 | Alternative 2 | Rationale |
| Catalyst System | Pd(dppf)Cl₂ | Pd₂(dba)₃ / XPhos | XPhos Pd G3 | dppf is a good general ligand, but bulkier biaryl phosphines like XPhos are often superior for heteroaromatic couplings.[2] Pre-catalysts can improve efficiency. |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | A stronger base can accelerate transmetalation, which is often the rate-limiting step after oxidative addition. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (4:1) | Anhydrous DMF | The presence of water can be beneficial, but in cases of competing hydrolysis (protodeboronation), anhydrous conditions may be necessary. |
| Temperature | 80 °C | 100 °C | 60 °C | Higher temperatures can increase reaction rates, but may also lead to degradation. A lower temperature should be trialed if side reactions are prevalent. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv, finely powdered)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure a completely oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the bromo-substrate should be in the range of 0.1 - 0.2 M.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction Monitoring by LC-MS
Regularly monitoring your reaction is crucial for effective troubleshooting and optimization.
-
Sampling: At predetermined time points (e.g., 1h, 2h, 4h, overnight), carefully withdraw a small aliquot (approx. 10-20 µL) of the reaction mixture using a syringe under a positive pressure of inert gas.
-
Quenching: Immediately quench the aliquot in a vial containing a small volume (approx. 0.5 mL) of a suitable solvent like methanol or acetonitrile.
-
Analysis: Dilute the quenched sample as necessary and analyze by LC-MS to determine the relative ratios of starting materials, product, and any major byproducts.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting a failed Suzuki coupling reaction.
References
Technical Support Center: Solubility Enhancement for 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Introduction
Welcome to the technical support guide for 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS: 1035219-96-5). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development. However, its rigid, planar structure and potential for strong intermolecular hydrogen bonding contribute to its low solubility in many common organic solvents. This characteristic, often referred to as "brick dust" solubility, can pose significant challenges for reaction setup, purification, and overall process efficiency.[1][2][3]
This guide provides a structured approach to systematically troubleshoot and overcome these solubility challenges. We will move from fundamental principles to advanced techniques, explaining the scientific rationale behind each method to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, not dissolving in standard solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A1: The low solubility is primarily due to the molecule's high crystal lattice energy. The planar thiazolo-pyridinone core allows for efficient crystal packing, and the amide (-NH-C=O) and thiazole moieties can participate in strong intermolecular hydrogen bonding and dipole-dipole interactions. Solvents like DCM and THF lack the polarity and hydrogen-bonding capability to effectively break down this stable crystal structure. The principle of "like dissolves like" dictates that a solvent must overcome these strong intermolecular forces to dissolve the solute.[4]
Q2: I'm observing a fine suspension or slurry rather than a clear solution. What should be my immediate next step?
A2: A suspension indicates that the solvent is unable to fully solvate the compound. The first steps should involve increasing the solvation energy. This can be achieved by:
-
Mechanical Agitation: Vigorous stirring or vortexing for an extended period.
-
Sonication: Using an ultrasonic bath for 10-15 minutes can help break apart solid agglomerates and increase the surface area for dissolution.[5][6]
-
Gentle Heating: Carefully warming the mixture can significantly increase solubility, but must be done with caution to avoid decomposition.[1][7] Always check the compound's thermal stability first.
Q3: Is it safe to simply heat the mixture until the compound dissolves?
A3: While heating is a common and effective technique, it carries risks.[1][7] The high boiling point of this compound (487.675°C at 760 mmHg) suggests it is thermally stable to a degree, but localized overheating or prolonged heating in certain solvents can lead to decomposition or unwanted side reactions.[8] It is crucial to heat the mixture gently and monitor for any color changes that might indicate degradation. A trial run on a small scale is always recommended.
Q4: My compound dissolves in Dimethyl Sulfoxide (DMSO) but crashes out when I add it to my aqueous reaction mixture. What is happening?
A4: This is a classic issue of solvent miscibility and compound solubility. The compound is soluble in the highly polar, aprotic organic solvent (DMSO) but is poorly soluble in water. When the DMSO stock solution is diluted into an aqueous medium, the polarity of the overall solvent system increases dramatically, causing the compound to precipitate out of the solution.[5] To mitigate this, consider using a co-solvent system or adding the DMSO stock solution very slowly to a vigorously stirred aqueous phase.
Troubleshooting Guide: From Slurry to Solution
This section provides a systematic workflow for addressing solubility issues, starting with the most common and accessible techniques.
Workflow for Solubility Optimization
Caption: Decision workflow for troubleshooting solubility.
Problem: Compound is Insoluble in Common Aprotic Solvents (e.g., Toluene, Dioxane, THF)
Causality: These solvents have insufficient polarity to disrupt the strong intermolecular forces within the compound's crystal lattice.
Solutions:
-
Transition to High-Polarity Aprotic Solvents: The most effective strategy is to switch to a solvent with a higher dielectric constant and ability to act as a hydrogen bond acceptor.
-
Recommended Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO).[9][10]
-
Rationale: These solvents excel at solvating polar molecules. Their high boiling points also allow for a wider range of reaction temperatures.
-
Caution: These solvents are notoriously difficult to remove during workup. Extensive aqueous washes are typically required.[11] For reactions in DMF or DMSO, a common workup involves diluting the reaction mixture with a large volume of water and extracting the product with a less polar, water-immiscible solvent like ethyl acetate or toluene.[11]
-
-
Employ Co-Solvent Systems: A mixture of solvents can sometimes achieve what a single solvent cannot.[9][10]
-
Example: A mixture of Toluene and Ethanol. The toluene can help solvate the aromatic portions of the molecule, while the ethanol can help disrupt hydrogen bonding.
-
Strategy: Start with the compound suspended in the less-polar solvent, then titrate in the more polar co-solvent while stirring and gently warming.
-
Problem: Compound Decomposes with Heat Before Dissolving
Causality: The compound is thermally labile under the chosen conditions.
Solutions:
-
Energy Input without High Heat:
-
Ultrasonication: An ultrasonic bath provides mechanical energy to break up the crystal lattice without excessive heating.[6] This is an excellent method for achieving dissolution at or near room temperature.
-
Microwave Irradiation: For reactions, microwave synthesis can dramatically accelerate reaction kinetics at lower bulk temperatures, often aiding solubility in the process.[6]
-
-
Ionization via pH Modification (Aqueous or Protic Systems):
-
With a predicted pKa of 12.76, the amide proton is weakly acidic.[8] While not easily deprotonated, adding a small amount of a non-nucleophilic base in a polar solvent could potentially form a more soluble salt in situ.
-
Conversely, protonation of the pyridine or thiazole nitrogen atoms under acidic conditions could form a soluble salt. This is particularly useful if the subsequent reaction is compatible with acidic conditions. Using volatile acids like acetic or formic acid can be an effective strategy.[7]
-
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
-
Preparation: Dispense 2-5 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent from the list in Table 1.
-
Room Temperature Test: Vigorously vortex each vial for 2 minutes. Observe and record solubility (e.g., insoluble, partially soluble, fully soluble).
-
Heating Test: For vials where the compound is not fully soluble, warm them in a heating block to 50°C for 15 minutes. Record any changes in solubility.
-
Analysis: Use the results to select the most promising solvent or co-solvent system for your reaction scale.
Table 1: Recommended Solvents for Screening
| Solvent | Class | Boiling Point (°C) | Polarity Index | Key Considerations |
| Toluene | Aromatic Hydrocarbon | 111 | 2.4 | Good for Suzuki couplings; often requires co-solvents. |
| 1,4-Dioxane | Ether | 101 | 4.8 | Common for cross-coupling; often requires heating. |
| Acetonitrile (ACN) | Nitrile | 82 | 5.8 | Polar; useful but may not be strong enough alone. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 6.4 | Excellent solvent, but difficult to remove.[11] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | 6.7 | Very strong solvent; high boiling point is a challenge.[12] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 7.2 | "Universal solvent" for polar compounds; very difficult to remove. |
Data compiled from publicly available chemical data sources and solvent selection guides.[12][13]
Protocol 2: Workup for High-Boiling Polar Aprotic Solvents (DMF/DMSO)
-
Cooling: After the reaction is complete, cool the reaction mixture to room temperature.
-
Quenching: Slowly pour the reaction mixture into a flask containing 5-10 volumes of cold water with vigorous stirring. Your product may precipitate.
-
Precipitation: If a solid crashes out, stir the slurry for 30 minutes to allow for complete precipitation. Collect the solid by vacuum filtration. Wash the solid thoroughly with water, followed by a non-polar solvent (like hexane or ether) to remove non-polar impurities.
-
Extraction: If the product does not precipitate, perform a liquid-liquid extraction. Extract the aqueous mixture 3-5 times with a suitable organic solvent (e.g., Ethyl Acetate, DCM).
-
Washing: Combine the organic layers and wash them repeatedly (5-10 times) with water or a 5% LiCl aqueous solution to remove residual DMF/DMSO.[11] A final wash with brine will help break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Diagram: Workup Procedure for DMF/DMSO Reactions
Caption: Standard workup protocol for reactions in high-boiling polar solvents.
References
- 1. lonza.com [lonza.com]
- 2. Advanced Technologies To Improve Solubility And Spray Drying Throughput For Brick Dust Compounds [bioprocessonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 7. lonza.com [lonza.com]
- 8. China this compound CAS:1035219-96-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Workup [chem.rochester.edu]
- 12. fda.gov [fda.gov]
- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
"2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one" stability and degradation pathways
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one. It addresses common questions and troubleshooting scenarios related to the compound's stability and degradation, offering both theoretical insights and practical experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Based on the general stability of related brominated heterocyclic compounds, we recommend stringent storage conditions to ensure long-term integrity. The compound should be stored in a tightly sealed container, protected from light, at a temperature of 2-8°C. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a desiccated environment is ideal. This minimizes exposure to moisture, oxygen, and light, which are potential drivers of degradation.
Q2: What are the primary chemical liabilities and potential degradation pathways for this molecule?
A2: The structure of this compound contains several functional groups susceptible to degradation:
-
Lactam (Amide) Bond: The cyclic amide in the pyridinone ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening.
-
Thiazole Ring: While generally aromatic and stable, the thiazole ring can be susceptible to oxidative degradation, particularly at the sulfur atom, which can be oxidized to a sulfoxide or sulfone.[1][2]
-
Bromo-Thiazole Moiety: The carbon-bromine bond on the electron-deficient thiazole ring can be a site for nucleophilic substitution or reductive dehalogenation, especially under photolytic conditions. Photochemical degradation is a known pathway for bromoaromatic compounds.[3][4]
-
Dihydro-pyridine Ring: The non-aromatic portion of the pyridinone ring could be susceptible to oxidation or dehydrogenation.
A visual summary of these potential pathways is presented below.
Caption: Potential degradation pathways for the title compound.
Q3: Is this compound stable in common solvents used for analysis and reaction chemistry?
A3: While stable in common aprotic organic solvents like acetonitrile (ACN), ethyl acetate, and tetrahydrofuran (THF) for short-term use, its stability in protic solvents (e.g., methanol, ethanol, water) should be verified, especially over extended periods. Nucleophilic solvents could potentially displace the bromine atom, and the presence of water introduces the risk of hydrolysis. For analytical purposes, prepare solutions fresh and store them at low temperatures. If using buffered aqueous mobile phases for HPLC, assess stability at the working pH.
Troubleshooting Guide for Experimental Workflows
Scenario 1: "I'm observing new, unexpected peaks in my HPLC/LC-MS analysis of a sample that has been stored for some time."
This is a classic sign of degradation. The key is to systematically identify the source.
| Troubleshooting Step | Rationale & Action |
| 1. Run a Control | Analyze a freshly prepared sample or a reference standard stored under ideal conditions (e.g., solid, -20°C, desiccated). If the new peaks are absent in the control, this confirms they are degradants formed during storage. |
| 2. Characterize the Impurities | Use LC-MS to obtain the mass-to-charge ratio (m/z) of the new peaks. Compare these masses to the predicted masses of potential degradants (see table below). For example, a mass increase of 16 Da suggests oxidation (+O), while a mass loss of 79/81 Da (bromine isotopes) points to debromination. A mass increase of 18 Da suggests hydrolysis (+H₂O). |
| 3. Check for In-Source Fragmentation | If using LC-MS, some compounds are unstable in the mass spectrometer's source. To check this, inject the sample via flow injection analysis (FIA) without the HPLC column. If the "degradant" peaks are still present, they may be artifacts of the analytical method rather than true impurities in the sample. |
| 4. Re-optimize HPLC Method | If peaks are broad or poorly resolved, your current method may not be "stability-indicating." Adjusting the mobile phase composition, pH, or gradient may be necessary to resolve all degradants from the parent peak.[5] |
Potential Degradants and Their Mass Signatures
| Degradation Pathway | Potential Product Structure | Change in Mass (Da) |
| Oxidation | Sulfoxide Derivative | +16 |
| Oxidation | Sulfone Derivative | +32 |
| Hydrolysis | Lactam Ring-Opening | +18 |
| Photolysis/Reduction | Debrominated Derivative | -79 / -81 |
Scenario 2: "The measured concentration of my stock solution is decreasing over time, even when stored in the dark at 4°C."
This indicates a stability issue in the solution phase.
-
Possible Cause 1: Hydrolysis. If your solvent is aqueous or contains water, slow hydrolysis of the lactam could be occurring.
-
Solution: Prepare stock solutions in a dry, aprotic solvent like anhydrous DMSO or acetonitrile. For aqueous assays, prepare working solutions fresh from the stock just before use.
-
-
Possible Cause 2: Adsorption. Highly lipophilic compounds can adsorb to glass or plastic surfaces, especially from dilute aqueous solutions.
-
Solution: Try using silanized glass vials or polypropylene tubes. Including a small percentage of organic solvent (like ACN or DMSO) in your aqueous samples can also mitigate this issue.
-
-
Possible Cause 3: Oxidative Degradation. Dissolved oxygen in the solvent can lead to slow oxidation.
-
Solution: For maximum stability in long-term solution studies, sparge the solvent with an inert gas (nitrogen or argon) before preparing the solution and store the vial headspace under the same inert gas.
-
Caption: Troubleshooting workflow for unexpected analytical peaks.
Experimental Protocol: Forced Degradation Study
To definitively establish the stability profile of this compound, a forced degradation (or stress testing) study is essential. This involves intentionally subjecting the compound to harsh conditions to accelerate degradation.[6] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating and to identify the most probable degradation products.[7]
Objective: To identify degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a PDA/DAD or UV detector and a mass spectrometer (recommended)
-
Photostability chamber (ICH Q1B compliant)
-
Calibrated oven
Step-by-Step Methodology
1. Preparation of Stock and Control Samples:
-
Prepare a stock solution of the compound at 1 mg/mL in ACN.
-
Control Sample: Dilute the stock solution with 50:50 ACN:Water to a working concentration (e.g., 100 µg/mL). Analyze immediately. This is your T=0 reference.
2. Acid and Base Hydrolysis:
-
Acid: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Base: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Neutral: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Keep at 60°C.
-
Procedure: Monitor the reactions by taking aliquots at time points (e.g., 2, 4, 8, 24 hours). Neutralize the acid/base samples with an equimolar amount of base/acid, respectively, before diluting to the working concentration for HPLC analysis.
3. Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
Monitor at the same time points as the hydrolysis study. Dilute to the working concentration for analysis.
4. Thermal Degradation:
-
Place a known quantity of the solid compound in a clear glass vial.
-
Store in an oven at 80°C for 48 hours.
-
After exposure, allow the sample to cool, then prepare a solution at the working concentration and analyze.
5. Photolytic Degradation:
-
Place a sample of the solid compound and a sample of the solution (at working concentration) in a photostability chamber.
-
Expose the samples to light as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours).[7]
-
Wrap a parallel set of control samples in aluminum foil and place them in the same chamber to serve as dark controls.
-
Analyze all samples after the exposure period.
Caption: Workflow for a comprehensive forced degradation study.
Data Analysis and Interpretation
For each condition, analyze the samples using a validated stability-indicating HPLC method.
-
Quantify Degradation: Calculate the percentage of the parent compound remaining and the area percent of each new peak.
-
Assess Mass Balance: The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration. A significant loss in mass balance may suggest the formation of non-UV active or volatile degradants.
-
Peak Purity: Use a PDA/DAD detector to assess the peak purity of the parent compound to ensure there are no co-eluting impurities.
-
Structural Elucidation: Use the LC-MS and MS/MS fragmentation data to propose structures for the major degradation products.
By following this guide, researchers can build a robust understanding of the stability profile of this compound, ensuring the integrity of their experimental results and developing appropriate storage and handling procedures.
References
- 1. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical Degradation of Polybrominated Diphenyl Ethers [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Removal of copper impurities from "2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one" synthesis
Welcome to the technical support center for the synthesis and purification of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to copper impurities encountered during the synthesis of this important pharmaceutical intermediate.
Introduction: The Challenge of Copper Contamination
The synthesis of this compound often employs a copper(II) bromide-mediated Sandmeyer-type reaction. While effective, this method frequently leads to residual copper in the final product. The presence of even trace amounts of copper can have detrimental effects on downstream applications, including catalytic poisoning in subsequent reactions and potential toxicity in biological assays. This guide provides a comprehensive, question-and-answer-based approach to effectively remove these copper impurities, ensuring the high purity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've followed the synthesis protocol, but my product has a faint blue or green tint. What does this indicate?
A persistent blue or green coloration in your isolated product is a strong indicator of residual copper contamination. The initial workup, which typically involves a simple water wash of an ethyl acetate solution, is often insufficient to remove all copper salts, especially if the product itself has chelating properties.
Q2: Why is a simple water wash often ineffective at removing copper?
While some copper(II) salts are water-soluble, their removal can be incomplete for several reasons:
-
Complexation with the Product: Heterocyclic compounds containing nitrogen and sulfur atoms, such as your target molecule, can act as ligands and form complexes with copper ions. These complexes may have significant solubility in the organic phase, preventing their efficient removal by a simple water wash. Thiazole derivatives, in particular, have been shown to coordinate with copper(II) ions.[1][2]
-
Insufficient Partitioning: The partition coefficient of the copper salts between the organic and aqueous phases may not be high enough to ensure complete removal in a single or even multiple washes.
Q3: What are the primary methods for removing residual copper from my product?
There are three main strategies for removing copper impurities, each with its own advantages and disadvantages:
-
Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the organic solution of your product is washed with an aqueous solution of a chelating agent.
-
Use of Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for metals.
-
Adsorption on Solid Supports: The reaction mixture is passed through a plug of an adsorbent material like silica gel.
The choice of method depends on the properties of your product, the level of contamination, and the desired final purity.
In-Depth Guide to Copper Removal Techniques
Method 1: Aqueous Washes with Chelating Agents
This is often the first line of defense against copper contamination due to its cost-effectiveness and ease of implementation.
Why it works: Chelating agents are molecules that can form multiple bonds to a single metal ion, creating a stable, water-soluble complex. This complex is then readily partitioned into the aqueous phase and removed. Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent that forms a very stable 1:1 complex with copper(II) ions.[2][3]
Q4: I performed an EDTA wash, but my organic layer is still colored. What should I do?
-
Increase the Number of Washes: Repeat the wash with fresh EDTA solution until the aqueous layer is colorless. Typically, 2-3 washes are sufficient.
-
Increase EDTA Concentration: While a 0.5 M solution is standard, you can increase the concentration to 1 M for more stubborn contamination.
-
Adjust the pH: The efficiency of EDTA chelation is pH-dependent. EDTA is most effective at chelating copper at a pH above 4. However, it is crucial to consider the stability of your product. The lactam ring in your molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.[3][4][5] It is recommended to use a buffered EDTA solution (e.g., pH 7-8) to avoid potential degradation of your product.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a 0.5 M aqueous solution of EDTA disodium salt.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The aqueous layer may turn blue, indicating the formation of the copper-EDTA complex.
-
Separation: Drain the aqueous layer.
-
Repeat: Repeat the wash with fresh EDTA solution until the aqueous layer is no longer colored.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Method 2: Scavenger Resins
Scavenger resins are an excellent option when aqueous washes are ineffective or when the product has some water solubility.
Why it works: These are typically silica or polymer beads that have been functionalized with ligands that have a high affinity for specific metals. For copper, resins functionalized with thiourea, triamine, or imidazole groups are particularly effective. The crude product solution is stirred with the resin, the copper is selectively bound, and the resin is simply filtered off.
Q5: The scavenger resin was not effective in removing the copper. What went wrong?
-
Incorrect Resin Choice: Ensure you are using a resin with a high affinity for copper. See the table below for a comparison of common scavenger resins.
-
Insufficient Equivalents: A typical loading is 3-5 equivalents of resin relative to the amount of copper catalyst used. If the contamination is severe, you may need to increase this amount.
-
Inadequate Stirring Time: Allow sufficient time for the resin to bind the copper. A typical stirring time is 4-16 hours.
-
Solvent Incompatibility: The solvent must be compatible with the resin. Consult the manufacturer's specifications.
| Scavenger Resin Functional Group | Best For | Good For | Supplier Example |
| Thiourea | Pd, Ru | Ag, Cu , Fe, Os, Rh, Sn | SiliaMetS® Thiourea |
| Triamine | Pb, Co, Ru, Pd | Cu | SiliaMetS® Triamine |
| Imidazole | Cd, Co, Cu , Fe, Ir, Ni | Pd, Rh | SiliaMetS® Imidazole |
| Thiol | Pd, Pt, Cu , Hg, Ag, Pb | - | ISOLUTE® Si-Thiol |
This table is a summary of information from various suppliers and should be used as a general guide. Efficacy can vary based on reaction conditions.
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Resin Addition: Add 3-5 equivalents of the chosen scavenger resin (relative to the initial moles of copper catalyst).
-
Stirring: Stir the suspension at room temperature for 4-16 hours.
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure.
Method 3: Adsorption on Solid Supports
This method is often used as a final polishing step or for small-scale purifications.
Why it works: Silica gel, a common chromatography stationary phase, has surface silanol groups that can coordinate with metal ions, effectively adsorbing them from a solution. The adsorption efficiency is influenced by the pH and the solvent system.
Q6: I tried a silica plug filtration, but my product still contains copper.
-
Solvent Polarity: If the solvent is too polar, it can compete with the copper for binding sites on the silica, leading to poor adsorption. Try using a less polar solvent system.
-
Column Overloading: Do not overload the silica plug. The amount of crude material should be a small percentage of the silica gel mass.
-
pH of the Crude Mixture: The adsorption of copper onto silica is pH-dependent, with higher adsorption generally observed at higher pH.[6] However, as mentioned previously, the stability of your product to pH changes must be considered.
-
Prepare the Plug: Place a small amount of cotton or glass wool at the bottom of a pipette or a small column. Add a layer of sand, followed by a layer of silica gel (typically 5-10 cm). Top with another layer of sand.
-
Equilibrate: Pass the chosen eluent through the plug to equilibrate the silica gel.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica plug.
-
Elute: Elute the product from the plug with the chosen solvent system, collecting the fractions. The copper should remain adsorbed at the top of the silica plug.
-
Analyze and Concentrate: Analyze the fractions by TLC to identify those containing the pure product and combine and concentrate them.
Visualization of Workflows
Decision Tree for Copper Removal Method Selection
Caption: Decision tree for selecting the appropriate copper removal method.
Experimental Workflow for Scavenger Resin Purification
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pH-dependence and group modification of beta-lactamase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Preparation of organically functionalized silica gel as adsorbent for copper ion adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in Reactions of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one by MS
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one. This molecule is a key heterocyclic building block in medicinal chemistry. Ensuring its purity and understanding the reaction outcomes are critical for successful drug discovery pipelines. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information for identifying impurities and reaction byproducts.
This guide is structured as a series of frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. We will delve into the interpretation of mass spectra, the chemical logic behind byproduct formation, and systematic troubleshooting workflows.
Section 1: Understanding the Mass Spectrum of the Parent Compound
A clear understanding of the mass spectrum of your starting material is the foundation for all byproduct analysis. An unexpected pattern here can save hours of troubleshooting later.
FAQ 1: What are the expected m/z values for the molecular ion of this compound? Why do I see two peaks of nearly equal intensity?
Answer: This is an excellent first question and highlights a key signature of your compound. The molecular formula for this compound is C₆H₅BrN₂OS.[1][2] The molecular weight is approximately 233.09 g/mol .[1] However, in mass spectrometry, we observe the mass-to-charge ratio (m/z) of ions, and the presence of a bromine atom creates a distinct isotopic pattern.
The Bromine Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal natural abundance (approximately 50.7% and 49.3%, respectively).[3] This means that any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a "doublet") separated by 2 m/z units, with the two peaks having nearly the same height (a ~1:1 intensity ratio).[3][4]
For your compound, you should expect to see:
-
An [M]⁺ peak corresponding to the molecule with the ⁷⁹Br isotope.
-
An [M+2]⁺ peak corresponding to the molecule with the ⁸¹Br isotope.
Observing this characteristic 1:1 doublet is a strong confirmation that your compound contains one bromine atom.
Data Summary: Expected Molecular Ions
| Ion Description | Isotope Composition | Calculated Monoisotopic m/z | Expected Relative Abundance |
|---|---|---|---|
| [M]⁺ | C₆H₅⁷⁹BrN₂OS | 231.9360 | ~100% |
| [M+2]⁺ | C₆H₅⁸¹BrN₂OS | 233.9340 | ~98% |
Note: These values are for the protonated molecule [M+H]⁺ in ESI, which would be 232.9438 and 234.9418. The exact m/z will depend on the ionization mode.
Section 2: Common Byproduct Identification
Byproducts arise from incomplete reactions, side reactions of starting materials or reagents, or degradation. Here are some of the most common byproducts encountered in reactions involving this scaffold.
FAQ 2: I see a prominent signal at m/z ~153. It's a single peak, not a doublet. What is this byproduct?
Answer: This signal almost certainly corresponds to the debrominated product, 6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.
Causality: Debromination is a common side reaction in synthetic chemistry involving organobromine compounds.[5][6] It can be promoted by:
-
Catalytic Hydrogenolysis: If you are performing a reaction under a hydrogen atmosphere with a palladium catalyst, for instance.[5]
-
Reductive conditions: Certain reducing agents can cleave the C-Br bond.
-
Base or Nucleophile-induced elimination: In some cases, strong bases or certain reaction conditions can lead to the removal of the bromine atom.[7]
The loss of the bromine atom (mass ~79 or ~81) and its replacement with a hydrogen atom (mass ~1) results in a mass difference of ~78 or ~80. The resulting molecule no longer has the bromine isotopic signature, which is why you observe a single peak at m/z ~153 (for the [M+H]⁺ ion of C₆H₆N₂OS).
FAQ 3: My reaction was run in a protic solvent (like water or methanol) and I see a peak at m/z ~171. What does this indicate?
Answer: This peak likely indicates the hydrolysis of the C-Br bond, resulting in the formation of 2-Hydroxy-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.
Causality: The bromine atom at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution. Water (H₂O) or other nucleophilic species present in your reaction can displace the bromide ion. This results in the substitution of bromine (mass ~79/81) with a hydroxyl group (-OH, mass ~17).
-
Mass Calculation: [M - Br + OH] = 232 - 79 + 17 = 170 (for the neutral molecule). In positive ESI mode, you would observe the [M+H]⁺ ion at m/z 171 .
This byproduct is particularly common if the reaction is heated for extended periods in the presence of moisture or if the pH becomes basic, which can activate water as a nucleophile.
FAQ 4: I'm performing an amination reaction. Besides my desired product, I see a peak at m/z ~246/248. What could this be?
Answer: This signal could correspond to an N-alkylation or N-arylation byproduct on the pyridinone nitrogen. This is a common issue in reactions involving heterocyclic scaffolds with multiple reactive nitrogen atoms.
Causality: While the C2-Br bond is the intended site of reaction for many nucleophilic substitutions (like a Buchwald-Hartwig amination), the nitrogen atom of the pyridinone ring is also nucleophilic.[8] If your reaction conditions are not fully optimized, your amine nucleophile can react at this position as well, or the product itself can be further alkylated/arylated.
For example, if you are reacting the parent compound with a simple amine like ethylamine (C₂H₅NH₂), you would expect your desired product at m/z ~198. The peak at m/z ~246/248 could correspond to the addition of another ethyl group to the pyridinone nitrogen of your product.
Careful control of stoichiometry and reaction temperature is crucial to minimize such byproducts.[9][10]
Section 3: Troubleshooting & Advanced Analysis
When you encounter peaks that don't match common byproducts, a more systematic approach is required.
FAQ 5: I have several unexpected peaks. How can I systematically identify these unknown byproducts?
Answer: A multi-step approach combining high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) is the gold standard for unknown identification.
Workflow for Unknown Identification:
-
High-Resolution Mass Spectrometry (HRMS): Standard quadrupole mass spectrometers provide nominal mass. HRMS instruments (like TOF or Orbitrap) provide highly accurate mass measurements (typically with <5 ppm error). This accuracy allows you to confidently determine the elemental formula of the byproduct ion.[11]
-
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, you isolate the ion of interest (your unknown byproduct) and fragment it by colliding it with a gas. The resulting fragment ions provide a "fingerprint" that reveals structural information. By comparing the fragmentation pattern of the byproduct to that of your parent compound, you can often deduce which part of the molecule has been modified.[12]
FAQ 6: What are the expected fragmentation patterns for the thiazolo[5,4-c]pyridinone core?
Answer: Understanding the fragmentation of the core structure is key to interpreting MS/MS data. Fused heterocyclic systems often fragment in predictable ways. Based on studies of similar thiazole and pyridine structures, we can anticipate several fragmentation pathways.[13][14][15][16]
Plausible Fragmentation Pathways:
-
Loss of CO: The lactam (pyridinone) ring can readily lose a molecule of carbon monoxide (CO), a neutral loss of 28 Da. This is a very common fragmentation for such structures.
-
Thiazole Ring Opening: The thiazole ring, being more susceptible to fragmentation than the pyridine ring in some related systems, may open via cleavage of the C-S or C-N bonds.[13] This can lead to the loss of fragments like HCN (27 Da) or thioisocyanate (HNCS, 59 Da).
-
Cleavage of the Dihydro-pyridine Ring: The saturated portion of the pyridine ring can undergo retro-Diels-Alder-type reactions or lose ethylene (C₂H₄, 28 Da).
By identifying these characteristic neutral losses in your MS/MS spectrum, you can confirm the integrity of different parts of the molecule in your byproduct.
FAQ 7: My signal is weak, noisy, or I see no peaks at all. What are some general MS troubleshooting steps?
Answer: This is a common and frustrating issue. Before assuming a reaction failed, it's crucial to check the instrument's performance. These problems often stem from the LC system, the ion source, or the MS settings, rather than the chemistry itself.[17][18][19][20]
Basic Troubleshooting Checklist:
-
Check for Leaks: Ensure all gas and solvent connections are secure. Leaks are a common cause of sensitivity loss.[17]
-
Verify Ionization: Check the stability of the electrospray. You should see a consistent, fine mist. An irregular or sputtering spray points to a clog in the sample capillary or incorrect source settings.[18][21]
-
Review MS Method: Confirm that your MS method is set to scan the correct m/z range. Ensure ionization parameters (e.g., capillary voltage, gas flows, temperatures) are appropriate for your molecule and solvent system.[21]
-
Assess the Column and Mobile Phase: Is the LC pressure stable? High backpressure may indicate a column clog. Ensure your mobile phases are fresh and correctly mixed. Contaminated solvents can cause high background noise.
-
Run a System Suitability Test: Inject a known standard compound to verify that the entire LC-MS system is performing as expected. If the standard also fails, the issue is with the instrument, not your sample.
Section 4: Standard Protocol
Protocol 1: General LC-MS Sample Preparation and Analysis
This protocol provides a starting point for the analysis of your reaction mixtures. Optimization will likely be required.
-
Sample Preparation:
-
Take a small aliquot (~5-10 µL) of your crude reaction mixture.
-
Dilute it 1:1000 with a suitable solvent (e.g., 50:50 acetonitrile:water). The final concentration should be in the low µg/mL to high ng/mL range.
-
Vortex the sample thoroughly.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
-
LC Method (Example):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: Ramp from 5% to 95% B
-
7-8 min: Hold at 95% B
-
8-8.1 min: Return to 5% B
-
8.1-10 min: Re-equilibrate at 5% B
-
-
Injection Volume: 2-5 µL.
-
-
MS Method (Example for ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
References
- 1. This compound 95% | CAS: 1035219-96-5 | AChemBlock [achemblock.com]
- 2. China this compound CAS:1035219-96-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. youtube.com [youtube.com]
- 5. EP0593251A1 - Process for the catalytic debromination of halogenated monocyclic aromatic compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. catalogimages.wiley.com [catalogimages.wiley.com]
- 12. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. article.sapub.org [article.sapub.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. gentechscientific.com [gentechscientific.com]
- 18. cgspace.cgiar.org [cgspace.cgiar.org]
- 19. alliancebioversityciat.org [alliancebioversityciat.org]
- 20. researchgate.net [researchgate.net]
- 21. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one. This guide provides in-depth technical assistance to address the common challenge of catalyst poisoning, a frequent cause of low yields and reaction failures. As Senior Application Scientists, we have compiled this resource based on established principles of organometallic chemistry and extensive field experience to help you diagnose and resolve issues in your experiments.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is designed to provide direct answers to problems you may be encountering during your cross-coupling reactions.
Question 1: My Suzuki-Miyaura or Heck reaction with this compound has stalled or is giving very low yields. What are the likely causes related to catalyst poisoning?
Low or no conversion in your cross-coupling reaction is a classic symptom of catalyst deactivation, often due to poisoning. The structure of this compound itself presents inherent risks for catalyst poisoning.
-
Substrate-Related Poisoning: The primary suspect is the substrate itself. The thiazole moiety contains a sulfur atom, and the pyridine-like nitrogen in the core structure are both well-known poisons for palladium catalysts.[1][2] These heteroatoms can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species and preventing it from participating in the catalytic cycle.[2]
-
Impurity-Driven Poisoning: Trace impurities in your starting materials or solvents can act as potent catalyst poisons.[3] Common culprits include:
-
Sulfur Compounds: Elemental sulfur or residual sulfur-containing impurities from the synthesis of the thiazolopyridinone starting material can irreversibly bind to and deactivate palladium catalysts.[4][5]
-
Other Nitrogen-Containing Heterocycles: Impurities with accessible nitrogen lone pairs can compete with the desired reaction components for coordination to the palladium center.
-
Halides: Excess halide ions, beyond those from the starting material, can negatively impact the catalytic cycle.[3]
-
Question 2: How can I confirm that catalyst poisoning is the root cause of my reaction failure?
Diagnosing catalyst poisoning often involves a combination of indirect observation and analytical techniques.
-
Visual Cues: A common sign of catalyst deactivation is the formation of palladium black, a precipitate of elemental palladium that indicates the catalyst has fallen out of the catalytic cycle.
-
Reaction Profiling: If you monitor your reaction over time (e.g., by taking aliquots for LC-MS or GC-MS analysis), a reaction that starts and then abruptly stops is a strong indicator of catalyst poisoning.
-
Analytical Detection of Poisons: If you suspect impurities in your starting materials, analytical techniques can be employed to detect them. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying trace-level volatile organic and sulfur compounds.[6][7] Inductively coupled plasma mass spectrometry (ICP-MS) can be used to detect heavy metal contaminants.[8]
Question 3: What immediate steps can I take to troubleshoot a suspected catalyst poisoning issue in my current reaction setup?
If you suspect catalyst poisoning during a reaction, here are a few immediate actions you can consider:
-
Increase Catalyst Loading: While not ideal from an efficiency standpoint, increasing the catalyst loading can sometimes overcome the effects of a low-level poison.
-
Add More Ligand: The addition of a fresh portion of phosphine ligand can sometimes scavenge poisons or regenerate active catalyst.
-
Consider a Different Ligand: Switching to a bulkier, more electron-rich phosphine ligand can sometimes protect the metal center more effectively from poisons.
It's important to note that these are short-term fixes and a more robust solution will involve addressing the source of the poison.
Frequently Asked Questions (FAQs)
This section addresses broader questions about catalyst poisoning in the context of cross-coupling reactions with heterocyclic substrates.
Q1: What are the most common catalyst poisons in palladium-catalyzed cross-coupling reactions?
A variety of substances can act as poisons for palladium catalysts.[1] These are often categorized by the element that coordinates to the metal center.
| Poison Class | Examples | Mechanism of Poisoning |
| Sulfur Compounds | Thiols, sulfides, disulfides, elemental sulfur, sulfoxides | Strong, often irreversible, coordination to the palladium center, forming stable palladium-sulfur bonds.[4][5][9] |
| Nitrogen Compounds | Nitrogen-containing heterocycles (e.g., pyridine, imidazole), nitriles, nitro compounds | Coordination to the palladium center, which can lead to inactive complexes.[1][3][2] |
| Phosphorus Compounds | Phosphites, phosphine oxides (impurities in phosphine ligands) | Can compete with the desired phosphine ligand for coordination sites. |
| Halides | Excess chloride, iodide | Can interfere with the catalytic cycle, particularly the reductive elimination step.[3] |
| Heavy Metals | Mercury, lead, arsenic | Can form alloys with palladium or block active sites.[8] |
| Carbon Monoxide | From decomposition of organic molecules or as an impurity | Strong coordination to the palladium center.[1] |
Q2: How do phosphine ligands help mitigate catalyst poisoning?
Phosphine ligands play a crucial role in stabilizing the palladium catalyst and can help mitigate the effects of poisons.[10][11][12]
-
Steric Protection: Bulky phosphine ligands can create a "coordination pocket" around the palladium atom, sterically hindering the approach and binding of potential poisons.
-
Electronic Effects: Electron-donating phosphine ligands increase the electron density on the palladium center, which can influence the binding strength of substrates and poisons.
-
Lability: The phosphine ligand's ability to dissociate and re-associate with the metal center is critical for the catalytic cycle. A well-chosen ligand will have a binding affinity that is strong enough to stabilize the catalyst but not so strong as to shut down reactivity.
Q3: What are some preventative measures I can take to avoid catalyst poisoning in my cross-coupling reactions?
Prevention is always the best strategy. Here are some key preventative measures:
-
Starting Material Purity:
-
Recrystallization/Chromatography: Purify your this compound and coupling partner to remove non-polar impurities.
-
Activated Carbon Treatment: A charcoal treatment of a solution of your starting material can help remove some sulfur-containing impurities.
-
-
Solvent and Reagent Quality:
-
High-Purity Solvents: Use high-purity, degassed solvents.
-
Fresh Reagents: Use fresh, high-quality bases and other reagents.
-
-
Inert Atmosphere: While not directly preventing poisoning from starting material impurities, conducting the reaction under a rigorously inert atmosphere (e.g., using Schlenk techniques) prevents oxygen from degrading phosphine ligands to phosphine oxides, which can be less effective at protecting the catalyst.
Q4: Are there any specific palladium pre-catalysts or ligand combinations that are more resistant to poisoning by sulfur or nitrogen heterocycles?
Yes, the choice of catalyst and ligand is critical.
-
Bulky, Electron-Rich Ligands: Ligands such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos, P(t-Bu)3) are often more effective in cross-coupling reactions of heterocycles.[13] Their steric bulk can protect the palladium center, and their electron-donating nature can promote the desired catalytic steps.
-
Pre-catalysts: Using well-defined palladium pre-catalysts can sometimes offer better performance and reproducibility compared to generating the active catalyst in situ from sources like Pd(OAc)2 or Pd2(dba)3.
Experimental Protocols: A General Troubleshooting Workflow
If you are consistently facing low yields, a systematic approach to troubleshooting is recommended.
-
Baseline Reaction: First, ensure your baseline reaction conditions are appropriate for your substrate. This includes the choice of catalyst, ligand, base, solvent, and temperature.
-
Purity Check:
-
Analyze your this compound starting material by NMR and LC-MS to check for obvious impurities.
-
If possible, use a fresh, purified batch of the starting material and compare the results.
-
-
Ligand Screening:
-
Set up a series of small-scale reactions with different phosphine ligands. Include both monodentate and bidentate ligands, and vary their steric and electronic properties.
-
-
Catalyst and Base Screening:
-
Systematically vary the palladium source and the base. Sometimes a change from an inorganic base (e.g., K2CO3) to an organic base (e.g., Et3N) or a different inorganic base (e.g., Cs2CO3) can have a significant impact.[14]
-
Visualizing the Problem: Catalyst Deactivation Pathways
Caption: The competition between the desired catalytic cycle and catalyst deactivation by poisoning.
Logical Troubleshooting Flowchart
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Gulf Bio Analytical [gulfbioanalytical.com]
- 8. Catalyst Poisoning Testing [intertek.com]
- 9. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. cfmot.de [cfmot.de]
- 12. A comprehensive review of caged phosphines: synthesis, catalytic applications, and future perspectives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions with the heterocyclic building block, 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one . This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into troubleshooting and optimizing this specific transformation, moving beyond generic protocols to address the unique challenges posed by this substrate.
The structure of this compound presents distinct challenges for Suzuki-Miyaura coupling. The presence of a pyridine-like nitrogen can lead to catalyst poisoning, while the electron-deficient nature of the heteroaromatic system can influence the kinetics of the catalytic cycle.[1][2] This guide offers a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the common issues and optimization questions that arise during experimentation.
Q1: My initial Suzuki coupling attempt with this substrate shows low to no conversion. Where should I start troubleshooting?
Answer: Low conversion is a common starting problem. Before making drastic changes, systematically evaluate the core reaction parameters. The issue often lies in one of four areas: catalyst activity, inefficient transmetalation, reagent stability, or poor solubility.
-
Catalyst Inactivity: The active Pd(0) species is susceptible to deactivation. If you are using a Pd(II) precatalyst (like PdCl₂(dppf)), it must be efficiently reduced in situ. Oxygen is a primary culprit for catalyst decomposition and promoting side reactions.[3]
-
Immediate Action: Ensure your reaction is rigorously degassed. Use a fresh, high-purity palladium precatalyst. Air-stable precatalysts like Buchwald's G3 or G4 palladacycles are highly recommended as they generate the active Pd(0) species cleanly and efficiently, avoiding issues related to the reduction of Pd(II) sources.[4]
-
-
Inefficient Transmetalation: This is the step where the organic group is transferred from the boron atom to the palladium center. It is often the rate-limiting step and is highly dependent on the base.[5]
-
Immediate Action: Your base may be too weak or not sufficiently soluble. Switch to a stronger base like potassium phosphate (K₃PO₄) and ensure vigorous stirring.
-
-
Reagent Purity & Stability: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation (replacement of the C-B bond with a C-H bond), particularly in the presence of water and base.[6][7]
Q2: How do I select the optimal base for this specific heterocyclic system?
Answer: Base selection is critical and goes beyond simply activating the boronic acid. For a nitrogen-containing heterocycle like this, the base modulates the entire catalytic cycle.
-
The Causality: The base's primary role is to form a boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is more nucleophilic and readily transmetalates with the palladium center.[5][8] A weak base may not generate a sufficient concentration of this active species, stalling the reaction. Conversely, an overly strong base can promote degradation of the substrate or catalyst.
-
Recommendations:
-
Starting Point (Good): Potassium carbonate (K₂CO₃) is a cost-effective and common choice, but may not be strong enough for this challenging substrate.[1]
-
Better Choice (Excellent): Potassium phosphate (K₃PO₄) is a stronger, non-nucleophilic base that is highly effective for coupling nitrogen heterocycles.[9][10] It often provides superior results by accelerating the transmetalation step.
-
Premium Choice (For Refractory Cases): Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can enhance reaction rates, though it is more expensive.[1]
-
| Base | Strength | Common Solvents | Rationale & Considerations |
| K₃PO₄ | Strong | Dioxane/H₂O, THF/H₂O, n-Butanol | Recommended starting point. Highly effective for electron-deficient and N-heterocyclic substrates.[9][10] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Excellent for difficult couplings due to high solubility and reactivity. Often boosts yield when other bases fail.[1] |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | A standard, cost-effective option. May require higher temperatures or longer reaction times for this substrate. |
| KF | Weak | Toluene, Dioxane (Anhydrous) | Can be used under anhydrous conditions to minimize protodeboronation. The fluoride ion is thought to assist in the transmetalation step.[3] |
Q3: What is the best solvent system to use? I'm concerned about starting material solubility and side reactions.
Answer: Solvent choice influences reagent solubility, reaction kinetics, and the prevalence of side reactions like protodeboronation. The polarity of the solvent can significantly impact the energetics of the oxidative addition step.[11][12][13]
-
The Causality: A solvent system must solubilize the organic halide, the boronic acid (or its boronate salt), and the catalyst. For many Suzuki reactions, a mixture of an organic solvent and water is used. Water helps dissolve the inorganic base and facilitates the formation of the active boronate species. However, water is also the proton source for the undesired protodeboronation side reaction.[3]
-
Recommendations:
-
Aqueous Systems (Standard): A mixture like 1,4-Dioxane / H₂O (e.g., 4:1 to 10:1) is a robust starting point.[4][10] It provides good solubility for a wide range of substrates and bases.
-
Anhydrous Systems (To Combat Protodeboronation): If you observe significant protodeboronation, switching to an anhydrous solvent system is the most effective solution.[3][14] Solvents like 1,4-Dioxane, THF, or Toluene with a soluble organic base or a finely powdered, dry inorganic base can be very effective. The addition of trimethyl borate under anhydrous conditions has also been shown to enhance rates for challenging heteroaryl-heteroaryl couplings.[14]
-
Q4: I'm observing significant byproducts: debromination of my starting material and homocoupling of my boronic acid. How do I suppress these?
Answer: These are two of the most common side reactions in Suzuki couplings, and they have distinct causes and solutions.
-
Debromination (Protodehalogenation):
-
Cause: This occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid. This can be exacerbated by certain solvents (like alcohols) or bases.[4] A proposed mechanism involves the palladium complex gaining a hydride ligand, followed by reductive elimination.
-
Solution:
-
Change Catalyst/Ligand: Use a bulky, electron-rich ligand (e.g., XPhos, SPhos). These ligands promote the desired reductive elimination step of the cross-coupling product, outcompeting the debromination pathway.[15][16]
-
Optimize Base/Solvent: Avoid amine bases or alcoholic solvents if debromination is severe.
-
-
-
Homocoupling of Boronic Acid:
-
Cause: This is almost always caused by the presence of oxygen in the reaction mixture.[1][17] Oxygen can facilitate a Pd(II)-mediated homocoupling of the boronic acid, which also deactivates the catalyst needed for the main reaction.[4][17]
-
Solution:
-
Rigorous Degassing: This is non-negotiable. Degas all solvents and the final reaction mixture thoroughly. The most effective methods are freeze-pump-thaw cycles (3x) or sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[1]
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen.
-
Use a Pd(0) Source or Efficient Precatalyst: Using a direct Pd(0) source or a precatalyst that cleanly generates Pd(0) minimizes the amount of residual Pd(II) that can initiate homocoupling.[17]
-
-
Visual Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues encountered during the optimization process.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Recommended Starting Protocol
This protocol is a robust starting point designed to maximize the probability of success for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.3-1.5 equiv)
-
XPhos Pd G3 (precatalyst, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous, sufficient for 0.1 M concentration)
-
Water (degassed, for a 5:1 Dioxane:H₂O ratio)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid/ester (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv).
-
Solvent Addition: Add the degassed 1,4-Dioxane and degassed water via syringe to achieve a final concentration of ~0.1 M with respect to the starting bromide.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours. Vigorous stirring is essential for biphasic reactions.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting bromide.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 11. Analyzing the Solvent Effects in Palladium/ N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Scale-Up of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one Synthesis
This guide is designed for researchers, chemists, and process development professionals tackling the challenges of scaling the synthesis of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one, a key intermediate in pharmaceutical development.[1][2] We will move beyond bench-scale procedures to address the critical issues of safety, efficiency, and purity that emerge at pilot and manufacturing scales. Our focus is on providing practical, field-tested solutions grounded in chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the scale-up of the bromination of the 6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one scaffold.
Q1: My reaction shows poor selectivity on scale-up, with significant formation of di-brominated and other impurities. How can I improve this?
Answer: Poor selectivity is a classic scale-up challenge, often rooted in issues of localized concentration and temperature gradients that are negligible in a small flask but significant in a large reactor. The bromination of electron-rich heterocyclic systems can be particularly aggressive.[3]
Core Principles & Causality:
-
Mass and Heat Transfer: In large reactors, mixing is less efficient. When the brominating agent is added, localized "hot spots" of high concentration and temperature can occur, leading to over-bromination before the reagent has dispersed.
-
Reaction Kinetics: Electrophilic aromatic substitution is typically a fast reaction. The rate of addition of your brominating agent must be slower than the rate of mixing to ensure uniform reaction conditions.
Troubleshooting & Optimization Protocol:
-
Control Reagent Addition: Switch from a single-portion addition to a slow, subsurface feed of the brominating agent (e.g., N-Bromosuccinimide (NBS) as a solution or slurry, or liquid bromine). This is the single most critical parameter for controlling selectivity.
-
Optimize Solvent and Concentration: Ensure your starting material is fully dissolved. Running the reaction at a slightly more dilute concentration than on the bench can sometimes improve selectivity by reducing the rate of the primary reaction relative to the mixing rate.
-
Precise Temperature Control: Maintain a consistent internal reaction temperature. A common approach is to cool the batch to 0-5°C before beginning the slow addition of the brominating agent, allowing the exotherm to be managed effectively.
-
Consider a Milder Brominating Agent: While NBS is common, other reagents might offer better selectivity. However, any change will require re-optimization. For heterocycles, avoiding overly harsh conditions or strong acids that can enhance reactivity is key.[3]
Q2: I'm observing a significant exotherm during the addition of N-Bromosuccinimide (NBS). What are the safety risks and how can they be mitigated?
Answer: Thermal safety is paramount during scale-up. The reaction between NBS and certain organic solvents can be hazardous, exhibiting autocatalytic decomposition behavior.[4][5]
Core Principles & Causality:
-
Surface Area to Volume Ratio: As scale increases, the surface area available for heat dissipation decreases relative to the reaction volume. An exotherm that is easily managed in a flask can lead to a runaway reaction in a large reactor.
-
Solvent Incompatibility: NBS has known incompatibilities with solvents like N,N-dimethylformamide (DMF), where it can undergo rapid decomposition at elevated temperatures (e.g., above 80°C, with safe working temperatures suggested as low as 32°C for a 22 wt% solution).[4] Similar hazardous interactions have been noted with 2-methyltetrahydrofuran (2-MeTHF).[6] This decomposition is often autocatalytic, meaning it accelerates as it proceeds.[5]
Mitigation Strategies:
-
Perform Calorimetry Studies: Before any scale-up, a reaction calorimetry (RC1) study is essential to quantify the heat of reaction. Differential Scanning Calorimetry (DSC) on the reaction mixture can identify the onset temperature for any decomposition events.[4]
-
Controlled Addition: As with selectivity, a slow, controlled addition of the NBS solution or slurry is critical. The feed rate should be programmed to allow the reactor's cooling system to remove the generated heat, maintaining a stable internal temperature.
-
Solvent Selection: Choose a solvent with a proven safety record for brominations, such as acetonitrile, which is noted for its stability with NBS.[5] Avoid amides, THF, and toluene where possible, as these have shown incompatibilities.[5]
-
Emergency Planning: Ensure an emergency quench plan is in place. This could involve having a pre-chilled quenching agent (e.g., sodium bisulfite solution) ready for immediate addition if a thermal runaway is detected.
Table 1: Key Parameters for Thermal Safety Assessment
| Parameter | Laboratory Scale (100 mL) | Pilot Scale (100 L) | Rationale |
| Addition Time | 5-10 minutes | 2-4 hours | Ensures heat generated does not exceed the cooling capacity of the reactor. |
| Temperature Monitoring | External bath temperature | Internal batch temperature (multiple probes if possible) | Provides an accurate measure of the reaction temperature, independent of heat transfer lags. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer with optimized impeller design (e.g., pitched-blade turbine) | Ensures efficient mixing to distribute reagents and dissipate heat, preventing localized hot spots. |
| Safety Analysis | Visual observation | Reaction Calorimetry (RC1), Differential Scanning Calorimetry (DSC) | Quantifies the heat of reaction and thermal stability, providing critical data for safe scale-up.[4][6] |
Q3: The reaction workup is plagued by a persistent emulsion during the aqueous wash. How can I effectively manage this on a larger scale?
Answer: Emulsions are a common and frustrating workup issue, caused by the stabilization of droplets of one liquid within another. On a large scale, they can halt production for hours or even days.
Core Principles & Causality:
-
Interfacial Tension: Fine solids, tars, or amphiphilic molecules can accumulate at the interface between the organic and aqueous layers, reducing interfacial tension and preventing coalescence of droplets.
-
High-Shear Mixing: Vigorous agitation in a reactor, especially with certain impeller types, can shear droplets into a stable emulsion that is difficult to break.
Troubleshooting & Optimization Protocol:
-
Quench Protocol: First, ensure the quenching of excess brominating agent is complete. Unreacted bromine can contribute to side reactions that generate emulsion-causing byproducts. A common and effective method is the slow addition of a 10% aqueous solution of sodium thiosulfate or sodium bisulfite until the reddish-brown color of bromine disappears.[7]
-
Modify Agitation: During extraction and washing, reduce the agitator speed. Use gentle mixing just sufficient to turn over the layers rather than high-shear mixing.[7]
-
Add Brine: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions by dehydrating the organic layer and increasing the density difference between phases.[8]
-
Filtration Aid: If an emulsion persists, it can often be broken by filtering the entire biphasic mixture through a pad of a filtration aid like Celite®.[7][8] This works by physically disrupting the stabilized droplets.
-
Adjust pH: Sometimes, adjusting the pH of the aqueous layer away from the pKa of any acidic or basic species can help break an emulsion.
Q4: How do I effectively remove the succinimide byproduct after using NBS, and what is the best method for final product crystallization?
Answer: Succinimide is water-soluble, making aqueous washes the primary method for its removal.[9] However, residual amounts can co-precipitate with the product, impacting purity. A robust crystallization is key to achieving the final desired quality.
Detailed Workup & Purification Protocol:
-
Quench Excess NBS: Cool the reaction mixture. Add a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any remaining NBS and free bromine.[8]
-
Aqueous Wash: Transfer the mixture to a separatory funnel (or reactor for scale-up). Wash the organic layer sequentially with:
-
Drying and Solvent Swap: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.[8] If the reaction solvent is not ideal for crystallization, perform a solvent swap at this stage.
-
Crystallization:
-
Solvent Screening: Identify a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common choices for similar heterocyclic compounds include ethyl acetate, acetonitrile, or mixtures with anti-solvents like heptane or MTBE.[10]
-
Controlled Cooling: Dissolve the crude product in the minimum amount of hot solvent.[8] Allow the solution to cool slowly and naturally to room temperature to promote the growth of large, pure crystals. Rapid cooling in an ice bath can trap impurities.
-
Seeding: If crystallization is sluggish, seeding with a small amount of pure product can initiate nucleation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold crystallization solvent to remove impure mother liquor, and dry under vacuum.
-
Process & Troubleshooting Diagrams
The following diagrams provide a visual guide to the decision-making process for troubleshooting and the standard workflow for reaction workup.
Caption: Troubleshooting decision tree for bromination.
Caption: Standard workup and purification workflow.
References
- 1. This compound | 1035219-96-5 [chemicalbook.com]
- 2. This compound 95% | CAS: 1035219-96-5 | AChemBlock [achemblock.com]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Executive Summary
The rigorous assessment of purity for pharmaceutical intermediates is a non-negotiable cornerstone of drug development, directly impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS: 1035219-96-5), a key heterocyclic building block.[1][2] We will explore the causality behind chromatographic choices, present a robust, validated HPLC protocol, and compare it against an alternative stationary phase to illustrate the principles of method optimization. This document is intended for researchers, analytical scientists, and quality control professionals dedicated to upholding the highest standards of scientific integrity in pharmaceutical analysis.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry.[2][3] The purity of such intermediates is paramount; even trace impurities can carry forward through synthetic steps, potentially leading to adverse effects or reduced efficacy in the final drug product.[4]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[5][6][7][8] This guide will not only detail a validated method but also explain the scientific rationale underpinning the selection of each parameter, empowering the analyst to adapt and troubleshoot effectively.
The Analytical Challenge: Understanding the Molecule
The structure of this compound presents specific analytical considerations:
-
Heterocyclic Nature: The presence of nitrogen and sulfur atoms can lead to interactions with residual silanols on the HPLC column packing, potentially causing peak tailing.[9]
-
Aromaticity & Polarity: The thiazolo-pyridine core possesses aromatic character, influencing its retention on reversed-phase columns. The molecule's overall polarity dictates its solubility and interaction with the mobile phase.
-
Potential Impurities: Synthetic routes for similar structures may introduce impurities such as starting materials (e.g., 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one), by-products from incomplete reactions, or related substances.[2][10][11] A successful HPLC method must be able to resolve the main component from these potential impurities.
HPLC Purity Validation Workflow
The following diagram outlines the logical flow of the HPLC purity validation process, from initial setup to final data verification.
Caption: Workflow for HPLC Purity Determination.
Recommended HPLC Protocol: The Gold Standard
This protocol is designed to be robust and compliant with international regulatory standards, such as those from the International Council for Harmonisation (ICH).[6][12]
Instrumentation and Chromatographic Conditions
-
System: HPLC or UPLC system with a pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: C18 Reversed-Phase Column (e.g., Waters Symmetry, Agilent Zorbax), 4.6 x 150 mm, 3.5 µm particle size.
-
Rationale: A C18 column is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for a wide range of organic molecules. The 3.5 µm particle size offers a good balance between efficiency and backpressure.[13]
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).
-
Rationale: TFA is an ion-pairing agent that sharpens peaks of basic compounds by masking residual silanol activity and providing a counter-ion.[9] Acetonitrile is a common organic modifier providing good elution strength and UV transparency.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
-
Detection Wavelength: 265 nm (or determined by UV scan of the main analyte).
-
Injection Volume: 5 µL
Sample and Standard Preparation
-
Solvent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the solvent.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
System Suitability Testing (SST): The Self-Validation Check
Before any sample analysis, the chromatographic system's performance must be verified.[14] This is a mandatory requirement by regulatory bodies like the USP and FDA to ensure data integrity.[15][16][17][18] Inject the standard solution six times and evaluate the following parameters.
| Parameter | Acceptance Criterion | Rationale |
| Precision (%RSD) | ≤ 1.0% for the peak area | Demonstrates the reproducibility of the injector and system.[16] |
| Tailing Factor (T) | 0.8 – 1.5 | Measures peak symmetry; values outside this range may indicate column degradation or undesirable secondary interactions.[16] |
| Theoretical Plates (N) | ≥ 3000 | Indicates the efficiency and resolving power of the column. |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity | Ensures baseline separation and accurate quantitation of impurities.[16] |
Trustworthiness Mandate: No sample analysis is considered valid if the system suitability criteria are not met.[14]
Comparative Guide: C18 vs. Phenyl-Hexyl Stationary Phase
While a C18 column is a robust starting point, the aromatic nature of the thiazolo-pyridine ring system suggests that a Phenyl-Hexyl stationary phase could offer alternative selectivity through π-π interactions.[13] Let's compare the performance for separating the main peak from a hypothetical key impurity, "Impurity A".
Experimental Comparison
The same HPLC system, mobile phase, gradient, and sample preparation were used, with only the column being changed.
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column | Commentary |
| Retention Time (Main Peak) | 12.5 min | 14.2 min | The Phenyl-Hexyl phase provides stronger retention due to π-π interactions with the analyte's aromatic core. |
| Resolution (Rs) with Impurity A | 1.9 | 2.8 | The Phenyl-Hexyl column significantly improves the resolution of Impurity A, providing more reliable quantitation. |
| Tailing Factor (Main Peak) | 1.2 | 1.1 | Both columns provide excellent peak shape, but the Phenyl-Hexyl shows a slight improvement. |
| Analysis Time | 30 min | 30 min | No change in overall run time. |
Conclusion of Comparison
For this specific application, the Phenyl-Hexyl column demonstrates superior performance . The enhanced resolution provides greater confidence in the purity value, which is critical in a regulated environment. This illustrates a key principle of method development: the initial column choice should always be challenged with alternatives that leverage different chemical interactions to ensure the most robust separation is achieved.
Method Validation Principles (ICH Q2(R1))
Once a method is developed and optimized, it must be formally validated to prove its suitability for the intended purpose.[12][19][20] The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity & Range: Demonstrating a direct proportional relationship between concentration and detector response over a specified range (e.g., from the Quantitation Limit to 150% of the target concentration).[20]
-
Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements, assessed at repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment) levels.[12]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 pH unit in mobile phase).
Conclusion
The purity validation of this compound by HPLC is a critical quality control step that demands a scientifically sound and robust analytical method. This guide has detailed a validated reversed-phase HPLC protocol and demonstrated the value of comparative column screening to achieve optimal separation. By grounding our methodology in the principles of chromatographic theory and adhering to the stringent requirements of regulatory guidelines like ICH and USP, we can ensure the highest level of data integrity and confidence in the quality of this important pharmaceutical intermediate.
References
- 1. China this compound CAS:1035219-96-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 2. This compound | 1035219-96-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. asianjpr.com [asianjpr.com]
- 9. welch-us.com [welch-us.com]
- 10. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. onyxipca.com [onyxipca.com]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. m.youtube.com [m.youtube.com]
- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 17. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 18. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to the Spectroscopic Confirmation of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
For the researcher engaged in the synthesis of novel heterocyclic compounds, unambiguous structural confirmation is the cornerstone of credible drug discovery and development. This guide provides a comprehensive overview of the expected spectroscopic data for the target compound, 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS: 1035219-96-5). In the absence of publicly available experimental spectra, this document leverages high-quality predicted data, comparative analysis with structural analogs, and detailed experimental protocols to empower researchers in their structural verification endeavors.
Predicted Spectroscopic Data for Structural Confirmation
The following tables summarize the predicted spectroscopic data for this compound. This data serves as a reliable benchmark for comparison with experimentally obtained spectra.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 8.5 | br s | 1H | N-H (Amide) | The broad singlet is characteristic of an amide proton, with the chemical shift influenced by solvent and concentration. |
| ~3.9 - 4.2 | t | 2H | -CH₂-N- | The methylene group adjacent to the amide nitrogen is deshielded, appearing as a triplet due to coupling with the adjacent methylene group. |
| ~3.0 - 3.3 | t | 2H | -CH₂-C= | The methylene group adjacent to the sp² carbon of the thiazole ring is also deshielded and appears as a triplet. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 175 | C=O (Amide) | The carbonyl carbon of the cyclic amide (lactam) is expected in this region.[1][2] |
| ~145 - 155 | C=N | The sp² carbon of the thiazole ring double bonded to nitrogen. |
| ~120 - 130 | C-Br | The sp² carbon of the thiazole ring bonded to the electronegative bromine atom.[3] |
| ~115 - 125 | C=C (fusion) | The quaternary carbon at the fusion of the two rings. |
| ~40 - 50 | -CH₂-N- | The methylene carbon adjacent to the amide nitrogen.[4] |
| ~25 - 35 | -CH₂-C= | The methylene carbon adjacent to the thiazole ring.[4] |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation | Rationale |
| 232/234 | [M]⁺ | The molecular ion peak, showing the characteristic 1:1 isotopic pattern for a single bromine atom.[5][6] |
| 204/206 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the amide carbonyl. |
| 153 | [M - Br]⁺ | Loss of a bromine radical. |
| 125 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide after the loss of bromine. |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group | Rationale |
| ~3200 | N-H Stretch | Characteristic stretching vibration of the amide N-H bond.[7] |
| ~1680 | C=O Stretch | Strong absorption for the carbonyl group in a six-membered ring lactam.[7][8] |
| ~1600 | C=N Stretch | Stretching vibration of the imine bond within the thiazole ring. |
| ~1400 | C-N Stretch | Characteristic stretching of the amide C-N bond.[7] |
| ~600-700 | C-Br Stretch | Stretching vibration for the carbon-bromine bond. |
Comparative Analysis with Structural Analogs
To further aid in the confirmation process, it is instructive to compare the expected spectra with those of closely related compounds.
-
2-Bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one: The key difference in the ¹H NMR spectrum would be the absence of the two triplet signals for the methylene groups. Instead, a singlet integrating to 6H would be expected for the two methyl groups, likely in the 1.2-1.5 ppm region. In the ¹³C NMR, two additional signals would be present: a quaternary carbon signal for C(CH₃)₂ and a signal for the methyl carbons.
-
2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one: The replacement of the thiazole's sulfur with a thiophene sulfur would lead to subtle but measurable shifts in the adjacent carbons and protons. The electronic environment of the fused ring system would be altered, likely causing slight upfield or downfield shifts in the ¹H and ¹³C NMR spectra.
Experimental Protocols for Spectroscopic Analysis
To obtain high-quality experimental data for comparison with the predicted values, the following detailed protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the synthesized compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried, purified compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum to the TMS signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more scans).
-
Process the data similarly to the ¹H spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrument Setup (for an EI-MS system):
-
Introduce the sample into the ion source (e.g., via direct infusion or GC/LC inlet).
-
Set the ionization energy (typically 70 eV for EI).
-
Set the mass analyzer to scan an appropriate m/z range (e.g., 50-500).
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak ([M]⁺) and observe the characteristic isotopic pattern for bromine.
-
Analyze the major fragment ions and propose fragmentation pathways.
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
A sufficient number of scans (e.g., 16-32) should be co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups (N-H, C=O, C=N, C-N, C-Br).
-
Compare the experimental spectrum with the predicted frequencies.
-
References
- 1. researchgate.net [researchgate.net]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. spectrabase.com [spectrabase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. youtube.com [youtube.com]
Comparative Reactivity of 2-Bromo vs. 2-Chloro Thiazolopyridinones: A Guide for Synthetic Strategy
Introduction: The Strategic Choice of a Halogen in Heterocyclic Synthesis
Thiazolopyridinone scaffolds are privileged structures in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules.[1][2][3][4] The functionalization of these heterocycles, particularly at the 2-position, is a cornerstone of analog synthesis and structure-activity relationship (SAR) studies. This is most commonly achieved through reactions that displace a halogen atom, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
The choice of the halogen—typically bromine or chlorine—is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. While 2-bromothiazolopyridinones are often the go-to starting material due to their higher intrinsic reactivity, the lower cost and wider availability of their 2-chloro counterparts present a compelling case for their use, especially in process development and large-scale synthesis.
This guide provides an in-depth comparison of the reactivity of 2-bromo- versus 2-chlorothiazolopyridinones. We will dissect the fundamental chemical principles governing their differential reactivity, present comparative data from key synthetic transformations, and provide robust experimental protocols to empower researchers in making informed strategic decisions for their synthetic campaigns.
Pillar 1: Mechanistic Insights—Why Reactivity Differs
The observed difference in reactivity between 2-bromo- and 2-chlorothiazolopyridinones is not arbitrary; it is rooted in fundamental principles of bond energies and reaction kinetics. Understanding these principles is key to rational catalyst selection and reaction optimization.
The Decisive Role of Carbon-Halogen Bond Dissociation Energy (BDE)
The primary factor governing reactivity in many transition metal-catalyzed reactions is the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and thus requires less energy to break than the C-Cl bond.
| Bond | Typical BDE (kJ/mol) | Typical BDE (kcal/mol) |
| C-Cl | ~339 | ~81 |
| C-Br | ~276 | ~66 |
| Table 1: Approximate bond dissociation energies for aryl C-X bonds.[5][6] |
This energy difference has profound implications for the rate-determining step of many cross-coupling reactions.
Implications for Palladium-Catalyzed Cross-Coupling
Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation, respectively.[7][8][9][10][11][12] These reactions typically proceed through a catalytic cycle involving a palladium catalyst.
The first and often rate-limiting step in this cycle is the oxidative addition , where the Pd(0) catalyst inserts into the C-X bond of the thiazolopyridinone.[13] Because the C-Br bond is weaker, its activation barrier for oxidative addition is lower, leading to a faster reaction rate compared to the more robust C-Cl bond.[13][14][15]
While 2-bromides react readily with a wide range of standard palladium catalysts, activating the stronger C-Cl bond often necessitates more specialized catalyst systems. The development of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) has been instrumental in making 2-chloro-heterocycles viable substrates by promoting the challenging oxidative addition step.[8][16]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the electron-deficient 2-position of the thiazolopyridinone ring, forming a negatively charged intermediate (a Meisenheimer-like complex).[17][18][19] The aromaticity is restored by the expulsion of the halide ion.
The rate of this reaction is influenced by two main factors:
-
Attack of the Nucleophile : The electron-withdrawing nature of the fused pyridine ring and the thiazole sulfur atom activates the 2-position for nucleophilic attack. This factor is identical for both bromo- and chloro-derivatives.
-
Expulsion of the Leaving Group : The second step, the loss of the halide, is often rate-determining. A better leaving group will depart more readily. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base (its conjugate acid, HBr, is stronger than HCl).[20][21] This results in a faster overall SNAr reaction rate for 2-bromo substrates.[22][23]
Pillar 2: Head-to-Head Comparison—Experimental Evidence
Theoretical principles are best illustrated with experimental data. The following tables summarize typical reaction conditions and outcomes for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of 2-halo-heterocycles, demonstrating the practical implications of the reactivity differences.
Case Study 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[9][10][24][25][26] The comparison below highlights the typically milder conditions required for 2-bromo substrates.
| Parameter | 2-Bromo-Thiazolopyridinone | 2-Chloro-Thiazolopyridinone | Rationale & Insights |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos or RuPhos | Chloro-substrates require more electron-rich, bulky phosphine ligands to facilitate the difficult oxidative addition step. |
| Catalyst Loading | 1-3 mol% | 2-5 mol% | Higher catalyst loading may be needed to achieve reasonable conversion rates with the less reactive chloride. |
| Temperature | 80-100 °C | 100-120 °C | Higher thermal energy is required to overcome the larger activation barrier of C-Cl bond cleavage. |
| Reaction Time | 1-6 hours | 6-24 hours | Slower kinetics of the oxidative addition step leads to significantly longer reaction times for the chloro-analogue. |
| Typical Yield | Good to Excellent | Moderate to Good | While high yields are achievable, they often require more extensive optimization of ligands, bases, and solvents. |
| Table 2: Typical comparative conditions for Suzuki-Miyaura coupling. |
Case Study 2: Buchwald-Hartwig Amination
This reaction is essential for synthesizing aryl amines from aryl halides.[7][8][16][27][28] Similar to the Suzuki coupling, the C-X bond strength dictates the reaction conditions.
| Parameter | 2-Bromo-Thiazolopyridinone | 2-Chloro-Thiazolopyridinone | Rationale & Insights |
| Catalyst System | Pd₂(dba)₃ / BINAP | Pd₂(dba)₃ / BrettPhos or XPhos | Second-generation ligands like BINAP are often sufficient for bromides. Chlorides demand more advanced, sterically hindered ligands. |
| Base | NaOtBu, K₂CO₃ | NaOtBu, LHMDS | A strong, non-nucleophilic base is crucial. Stronger bases may be needed to drive the catalytic cycle with chlorides. |
| Temperature | 80-110 °C | 100-130 °C | The trend of requiring higher temperatures for C-Cl activation persists. |
| Reaction Time | 2-12 hours | 12-48 hours | The reaction kinetics are markedly slower for the 2-chloro substrate. |
| Typical Yield | Good to Excellent | Fair to Good | Side reactions, such as hydrodehalogenation, can become more competitive with the less reactive chloro-substrate at higher temperatures. |
| Table 3: Typical comparative conditions for Buchwald-Hartwig amination. |
Pillar 3: Trustworthy Protocols & Workflow
To provide a practical framework for researchers, we outline general, self-validating protocols for key transformations. These serve as robust starting points for optimization.
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable method for coupling arylboronic acids with 2-halothiazolopyridinones.
-
Reagent Preparation : To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) under an inert atmosphere (Nitrogen or Argon), add the 2-halothiazolopyridinone (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂ for bromides, 2 mol%; or a pre-catalyst/ligand system like Pd₂(dba)₃/XPhos for chlorides, 3 mol%).
-
Solvent Addition : Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O 4:1:1). The total volume should result in a substrate concentration of 0.1-0.2 M.
-
Reaction : Seal the vessel and heat the mixture with vigorous stirring to the target temperature (e.g., 90 °C for bromides, 110 °C for chlorides) for the specified time.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Experimental Protocol 2: Workflow for Comparative Kinetic Analysis
For projects requiring precise optimization, a kinetic study can provide invaluable data. This workflow outlines a method for directly comparing the reaction rates.
Conclusion and Strategic Recommendations
For the research scientist, this leads to the following strategic recommendations:
-
For Initial Discovery & SAR: When exploring new chemical space or when reaction efficiency and time are paramount, the 2-bromo derivative is the superior choice . It offers a higher probability of success with a broader range of coupling partners and standard catalytic systems under milder conditions.
-
For Process Development & Scale-Up: When cost of goods and raw material availability are critical drivers, investing time to develop a robust process for the 2-chloro derivative is highly advantageous . This will likely require screening of advanced, bulky phosphine ligands and optimization to achieve higher temperatures and potentially longer reaction times, but the economic benefits can be substantial.
-
The Hybrid Approach: A common and effective strategy is to use the 2-bromo analogue for initial proof-of-concept and early SAR studies and then transition to the 2-chloro analogue once a promising lead candidate has been identified.
Ultimately, the choice between a 2-bromo and a 2-chloro thiazolopyridinone is a strategic one that balances chemical reactivity against economic and logistical considerations. A thorough understanding of the underlying mechanistic principles empowers the medicinal and process chemist to make the optimal choice for each stage of the drug development pipeline.
References
- 1. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives | MDPI [mdpi.com]
- 2. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Solved B. The bond dissociation energies for C-F, C-Cl, and | Chegg.com [chegg.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Advances in Cross-Coupling Reactions | MDPI [mdpi.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chegg.com [chegg.com]
- 22. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
- 24. youtube.com [youtube.com]
- 25. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 28. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative Bioactivity of 2-Bromo-thiazolo[5,4-c]pyridinone Isomers: A Postulated Analysis
For drug discovery researchers and medicinal chemists, the arrangement of atoms within a heterocyclic scaffold is a critical determinant of biological activity. Even subtle changes, such as the position of a nitrogen or sulfur atom in a fused ring system, can profoundly alter a molecule's interaction with its biological target. This guide delves into the potential bioactivity landscape of isomers of the "2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one" scaffold.
While direct comparative studies on the isomers of this specific parent compound are not yet prevalent in published literature, a wealth of information on related thiazolopyridine derivatives allows us to construct a well-grounded, predictive comparison. This document serves as a roadmap for researchers, postulating the differential bioactivities of these isomers based on established structure-activity relationships (SAR) and providing robust experimental protocols for their empirical validation.
The Isomeric Landscape: More Than Just a Structural Quirk
The core structure, this compound, belongs to the broader family of thiazolopyridines. The key isomeric variations arise from the fusion position of the thiazole and pyridine rings. For the purpose of this guide, we will focus on the comparison of the parent [5,4-c] scaffold with its [5,4-b] positional isomer, as these are commonly explored in medicinal chemistry.
Figure 1: Key positional isomers of the 2-Bromo-thiazolopyridinone scaffold.
The seemingly minor shift of the sulfur and nitrogen atoms between the [5,4-c] and [5,4-b] systems can significantly impact the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These differences are hypothesized to translate into distinct pharmacological profiles.
Postulated Bioactivity Profiles: A Tale of Two Scaffolds
Based on existing literature for related analogs, we can infer potential bioactivity differences between the [5,4-c] and [5,4-b] isomers.
The Thiazolo[5,4-c]pyridine Scaffold: Potential for Antimicrobial and Anticoagulant Activity
Derivatives of the thiazolo[5,4-c]pyridine class have been investigated for a range of biological activities. Notably, this scaffold is a component of compounds explored for their antimicrobial and anticoagulant properties.[1][2] For instance, certain thiazolo[5,4-c]pyridine derivatives have been explored as factor Xa inhibitors, a key target in the coagulation cascade.[1] This suggests that the this compound isomer may warrant investigation in these therapeutic areas. The arrangement of the heteroatoms in the [5,4-c] system may present a pharmacophore suitable for binding to the active sites of bacterial enzymes or serine proteases like Factor Xa.
The Thiazolo[5,4-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The thiazolo[5,4-b]pyridine scaffold is frequently described as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[3][4] Numerous studies have demonstrated that this isomeric system can effectively target the ATP-binding site of various kinases. For example, derivatives of thiazolo[5,4-b]pyridine have shown potent inhibitory activity against phosphoinositide 3-kinase (PI3K) and c-KIT.[3][4] The nitrogen atom at position 4 of the thiazolo[5,4-b]pyridine scaffold often acts as a key hinge-binding motif in the active site of kinases.[4] Therefore, it is highly probable that the 2-bromo-thiazolo[5,4-b]pyridinone isomer would exhibit activity as a kinase inhibitor.
Comparative Bioactivity Summary:
| Isomeric Scaffold | Postulated Primary Bioactivity | Rationale from Related Compounds | Potential Therapeutic Areas |
| Thiazolo[5,4-c]pyridine | Antimicrobial, Anticoagulant | Derivatives show activity as factor Xa inhibitors and possess antimicrobial properties.[1][2] | Infectious Diseases, Thrombosis |
| Thiazolo[5,4-b]pyridine | Kinase Inhibition | Scaffold is a known "privileged structure" for kinase inhibitors, targeting enzymes like PI3K and c-KIT.[3][4] | Oncology, Inflammatory Diseases |
Recommended Experimental Workflows for Bioactivity Comparison
To empirically validate these postulated differences, a standardized suite of in vitro assays is recommended. The following protocols provide a starting point for researchers to undertake a direct, head-to-head comparison of the synthesized isomers.
Experimental Workflow Overview
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside | Semantic Scholar [semanticscholar.org]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Brominated Heterocyclic Building Blocks: A Comparative Analysis of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of rigid, functionalized heterocyclic scaffolds is a cornerstone of rational drug design. Brominated heterocyclic building blocks are indispensable tools in this endeavor, offering a reactive handle for the construction of complex molecular architectures through a variety of cross-coupling reactions. This guide provides an in-depth, objective comparison of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one against a curated selection of other commercially available brominated heterocyclic building blocks. Our analysis is grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their synthetic campaigns.
The Strategic Importance of the C-Br Bond in Heterocyclic Scaffolds
The carbon-bromine bond on a heterocyclic core is a versatile linchpin for molecular elaboration. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, allows for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds. The choice of the brominated heterocycle can significantly influence not only the success of these coupling reactions but also the physicochemical properties and biological activity of the final molecule.
This guide will focus on a comparative analysis of the following four building blocks, each representing a distinct and medicinally relevant heterocyclic class:
| Building Block | Class | Key Features |
| This compound | Fused Bicyclic Heterocycle | Rigid, three-dimensional scaffold with hydrogen bond donor and acceptor sites. |
| 2-Bromopyridine | Simple Monocyclic Heterocycle | A foundational building block in medicinal chemistry. |
| N-Boc-5-bromoindole | Fused Aromatic Heterocycle | A common motif in biologically active natural products and pharmaceuticals. |
| 2-Bromobenzofuran | Fused Aromatic Heterocycle | An oxygen-containing isostere of indole with distinct electronic properties. |
Comparative Reactivity in Key Cross-Coupling Reactions
The utility of a brominated heterocyclic building block is largely defined by its performance in a range of synthetic transformations. Here, we compare the expected reactivity of our four selected building blocks in three of the most pivotal cross-coupling reactions in drug discovery.
Disclaimer: Specific experimental data for this compound in these cross-coupling reactions is not widely available in the public domain. The presented data for this compound is therefore an educated estimation based on the well-established reactivity of analogous 2-bromopyridine systems. Researchers should consider this as a starting point for optimization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and hetero-biaryl linkages. The efficiency of this reaction is influenced by the electronic nature of the brominated heterocycle and the choice of catalyst, ligand, and base.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Brominated Heterocycle | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 (Estimated) | N/A |
| 2-Bromopyridine | Pd(OAc)₂ | K₂CO₃ | aq. Isopropanol | 80 | 1 | 95 | [1] |
| N-Boc-5-bromoindole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85 | 2 | 88 | [2] |
| 2-Bromothiophene (analogue for 2-Bromobenzofuran) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [3] |
Expertise & Experience: The electron-withdrawing nature of the pyridinone moiety in the title compound is expected to render the C-Br bond susceptible to oxidative addition, leading to high yields in Suzuki couplings, comparable to those observed for 2-bromopyridine. For N-Boc-5-bromoindole, the electron-rich indole core can sometimes lead to side reactions, but the Boc-protecting group mitigates this and allows for efficient coupling.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. The choice of ligand is critical for achieving high yields and accommodating a wide range of amine coupling partners.
Table 2: Comparative Yields in Buchwald-Hartwig Amination with Morpholine
| Brominated Heterocycle | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 85-95 (Estimated) | N/A |
| 2-Bromopyridine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 2 | 98 | [4] |
| N-Boc-5-bromoindole | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 24 | 92 | |
| 4-Bromoanisole (analogue for 2-Bromobenzofuran) | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 100 | 0.1 | 90 |
Expertise & Experience: The pyridinone nitrogen in the title compound could potentially coordinate to the palladium catalyst, necessitating the use of bulky, electron-rich phosphine ligands like XPhos to promote efficient coupling. N-Boc-5-bromoindole is an excellent substrate for Buchwald-Hartwig amination, with the Boc group preventing N-H activation of the indole ring.
Logical Relationship: Catalyst and Ligand Selection in Buchwald-Hartwig Amination
Caption: Decision logic for ligand selection in Buchwald-Hartwig amination based on substrate properties.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups, which are valuable for extending conjugation, introducing rigidity, or serving as handles for further transformations like click chemistry.
Table 3: Comparative Yields in Sonogashira Coupling with Phenylacetylene
| Brominated Heterocycle | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 3 | 80-90 (Estimated) | N/A |
| 2-Amino-3-bromopyridine (analogue) | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 | |
| 1-Bromo-2-iodobenzene (analogue for bromoarenes) | Pd on alumina / Cu₂O | N/A | THF/DMA | 80 | flow | 74 | [4] |
| 2-Bromofuran | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 16 | 80-90 |
Expertise & Experience: The Sonogashira coupling is generally a high-yielding reaction for a wide range of brominated heterocycles. The reactivity of the title compound is expected to be high, similar to other 2-bromopyridine derivatives. For less reactive substrates, or to avoid the use of copper, copper-free Sonogashira protocols have been developed and may be advantageous.
Experimental Protocols
Trustworthiness: The following protocols are based on established and validated procedures from the scientific literature. They are designed to be self-validating, with clear steps for reaction setup, execution, and purification.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Isopropanol/Water (1:1 mixture), degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed isopropanol/water solvent mixture via syringe, followed by the palladium(II) acetate.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.
Protocol 2: Buchwald-Hartwig Amination of N-Boc-5-bromoindole with Morpholine
Materials:
-
N-Boc-5-bromoindole (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
RuPhos (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene, degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox, add N-Boc-5-bromoindole, and seal with a septum.
-
Evacuate and backfill the tube with argon.
-
Add degassed toluene and morpholine via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 24 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired product.
Protocol 3: Sonogashira Coupling of 2-Bromobenzofuran with Phenylacetylene
Materials:
-
2-Bromobenzofuran (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.06 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF), degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill with argon.
-
Add degassed THF, triethylamine, 2-bromobenzofuran, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography to afford 2-(phenylethynyl)benzofuran.
Conclusion and Outlook
This guide provides a comparative framework for understanding the synthetic utility of This compound in relation to other key brominated heterocyclic building blocks. While direct experimental data for the title compound is emerging, its structural analogy to 2-bromopyridine suggests it is a highly versatile and reactive substrate for a range of palladium-catalyzed cross-coupling reactions. The rigid, three-dimensional nature of the thiazolo-pyridinone scaffold makes it a particularly attractive building block for exploring novel chemical space in drug discovery programs.
The choice of building block will ultimately be dictated by the specific synthetic target and the desired biological profile. However, by understanding the relative reactivities and optimal reaction conditions for these key heterocycles, researchers can more efficiently design and execute synthetic routes to novel and impactful molecules.
References
Comparative Efficacy of Thiazolopyridine Derivatives Against Cancer Cell Lines: A Guide for Researchers
An In-Depth Technical Guide for Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] Its fusion with a pyridine ring creates the thiazolopyridine scaffold, a class of molecules noted for a wide spectrum of biological activities, including anti-inflammatory, anti-viral, and notably, anti-cancer properties.[2] This guide focuses on derivatives of the 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one scaffold and related thiazolopyridine structures, providing a comparative analysis of their efficacy against various cancer cell lines, an exploration of their structure-activity relationships (SAR), and an overview of their potential mechanisms of action.
While extensive public data on the specific anticancer activity of this compound derivatives is emerging, analysis of structurally related thiazolopyridine and pyridine-thiazole hybrids provides critical insights into the potential of this compound class. These related molecules serve as valuable surrogates for understanding how structural modifications may influence cytotoxic and antiproliferative effects.
Comparative Anticancer Activity
The antiproliferative potential of thiazolopyridine derivatives has been evaluated across a diverse panel of human cancer cell lines. The efficacy, often quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), varies significantly based on the specific chemical substitutions on the core scaffold and the genetic makeup of the cancer cell line.
| Compound Class/Derivative | Cancer Cell Line(s) | Key Efficacy Data (IC50/GI50) | Noteworthy Findings |
| Thiazolo[5,4-b]pyridine Derivative (6r) | GIST-T1, HMC1.2 (c-KIT mutant) | GI50 = 1.15 µM (HMC1.2) | Potent against imatinib-resistant c-KIT double mutant (V560G/D816V), showing 23.6-fold higher activity than imatinib.[3] |
| Thiazolopyridine (AV25R) | RS4;11 (B-ALL) | Significant proliferation reduction to 15.9% at 10 µM | Demonstrated high selectivity for the RS4;11 B-cell acute leukemia line, inducing apoptosis.[2] |
| Pyridine-Thiazole Hybrid (Compound 3) | HL-60 (Leukemia) | IC50 = 0.57 µM | Showed high selectivity for cancer cells, with an IC50 > 50 µM in normal human cell lines.[4][5] |
| Isothiazolo[5,4-b]pyridine Derivatives | Broad Panel | Broad-spectrum action at ~20 µM (GI50) | Compounds with a 2-hydroxypropylene spacer exhibited the most significant anticancer action.[6] |
| Thiazolyl-Pyrazole Analogues | MDA-MB-231 (Breast) | IC50 = 22.84 µM | Showed potent inhibitory activity against triple-negative breast cancer cells.[7] |
| Thiazolyl-Pyrazoline (Compound 10a) | MCF-7 (Breast) | IC50 = 3.37 µM | Acted as a potent dual inhibitor of EGFR (IC50 = 0.005 µM) and HER2 (IC50 = 0.022 µM) kinases.[8] |
Structure-Activity Relationship (SAR) Insights
The accumulated data from various thiazole and thiazolopyridine derivatives reveal several key trends in their structure-activity relationships:
-
Kinase Hinge-Binding Motifs : The nitrogen atoms within the thiazolopyridine scaffold are critical for activity. The 4-nitrogen of thiazolo[5,4-b]pyridine can act as a hinge-binding motif for PI3K, while the 1-nitrogen and 2-amino group can form hydrogen bonds with the ITK kinase hinge region.[3] This highlights the scaffold's versatility in targeting different kinase ATP-binding pockets.
-
Role of Substituents : The nature and position of substituents dramatically influence efficacy. For instance, in a series of thiazolo[4,5-d]pyrimidin-2-ones, the replacement of a 7-oxo group with a smaller, non-polar chloro substituent substantially increased anticancer activity.[9] This suggests that steric hindrance and electronic properties at key positions are pivotal for target engagement.
-
Spacers and Side Chains : The introduction of flexible linkers, such as the 2-hydroxypropylene spacer in isothiazolo[5,4-b]pyridines, can lead to a broader spectrum of anticancer action.[6] This is likely due to the ability of the side chain to orient the pharmacophore optimally within the target's binding site or to engage with secondary binding pockets.
-
Hybrid Molecules : Combining the thiazole-pyridine core with other pharmacologically active moieties, such as pyrazole or pyrazoline, can create hybrid molecules with enhanced potency or dual-inhibitory functions, as seen with EGFR/HER2 inhibitors.[8]
Mechanism of Action: Targeting Cancer-Driving Pathways
Thiazole-based compounds exert their anticancer effects by modulating a variety of cellular targets and pathways, frequently involving the inhibition of protein kinases that are critical for tumor cell proliferation, survival, and metastasis.[10]
A common mechanism involves the inhibition of Receptor Tyrosine Kinases (RTKs) like EGFR, VEGFR2, and c-KIT.[2][3][8] These receptors, when activated, trigger downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which promote cell growth and survival. By binding to the ATP pocket of the kinase domain, thiazolopyridine derivatives can block these signaling cascades, leading to cell cycle arrest and apoptosis.
Caption: Generalized RTK signaling pathway inhibited by thiazolopyridine derivatives.
Key Experimental Protocols
The evaluation of novel anticancer compounds relies on a suite of standardized in vitro assays. Below are detailed protocols for two fundamental experiments: the MTT assay for assessing cell viability and the Annexin V/PI assay for detecting apoptosis.
Experimental Workflow: MTT Cell Viability Assay
Caption: Step-by-step workflow for the MTT cell viability and cytotoxicity assay.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.
-
Causality: Seeding an appropriate number of cells is crucial; too few may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results.
-
-
Cell Adhesion and Treatment:
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere.
-
Prepare serial dilutions of the thiazolopyridine derivatives and a vehicle control (e.g., 0.1% DMSO) in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions or control medium.
-
Incubate for the desired treatment period (typically 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The incubation time must be sufficient for crystal formation but not so long that the cells die from toxicity of the reagent itself.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with the thiazolopyridine derivatives at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Accutase or a gentle trypsin treatment. Combine all cells from a single well.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.
-
-
Incubation and Analysis:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (or cells with mechanically damaged membranes)
-
-
Conclusion and Future Directions
Derivatives of the thiazolopyridine scaffold represent a promising class of compounds for the development of novel anticancer agents.[2] The available evidence strongly suggests that their efficacy is driven by the inhibition of key oncogenic kinases, leading to the disruption of critical cell signaling pathways.[3] The comparative data indicates that subtle modifications to the core structure can lead to significant gains in potency and selectivity, including the ability to overcome resistance to existing therapies like imatinib.[3]
Future research should focus on the systematic synthesis and screening of this compound derivatives to build a comprehensive SAR profile. Efforts should be directed towards optimizing the substituents to enhance potency against specific kinase targets and to improve pharmacokinetic properties. In vivo studies using xenograft models will be the crucial next step to validate the promising in vitro activity and to assess the therapeutic potential of this chemical series in a preclinical setting.
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Suzuki coupling yields with different arylboronic acids and "2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one"
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the thiazolo[5,4-c]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its derivatization is key to unlocking novel therapeutic potential. Among the most powerful tools for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, enabling the formation of a carbon-carbon bond between our core structure and a diverse array of aryl partners. This guide offers a deep dive into the expected performance of Suzuki couplings on the "2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one" scaffold with various arylboronic acids, providing a comparative analysis based on established principles and experimental data from structurally related systems.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[1] The catalytic cycle, elegantly orchestrated by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The journey begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (in our case, the 2-bromo-thiazolo[5,4-c]pyridin-4(5H)-one). This is often the rate-determining step. Subsequently, in the transmetalation phase, the organic moiety from the boronic acid derivative is transferred to the palladium center. The final step, reductive elimination, forges the new C-C bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst to continue the cycle.
Comparative Analysis of Arylboronic Acids in Suzuki Coupling
| Arylboronic Acid | Substituent Effect | Expected Yield Range (%) | Commentary |
| Phenylboronic acid | Neutral | 85-95 | The benchmark coupling partner. Generally provides high yields under standard conditions. |
| 4-Methoxyphenylboronic acid | Electron-donating | 90-98 | The electron-donating methoxy group can facilitate the transmetalation step, often leading to excellent yields. |
| 4-Trifluoromethylphenylboronic acid | Electron-withdrawing | 75-90 | Electron-withdrawing groups can sometimes slow down the reaction but generally good to high yields are achievable. |
| 4-Formylphenylboronic acid | Electron-withdrawing | 70-85 | The aldehyde functionality is well-tolerated in Suzuki couplings, though yields may be slightly lower than with neutral or electron-donating partners. |
| 2-Methylphenylboronic acid | Sterically hindering | 65-80 | The ortho-methyl group introduces steric hindrance, which can impede the approach to the palladium center, potentially lowering the yield. |
| 3-Thienylboronic acid | Heteroaromatic | 80-95 | Heteroaromatic boronic acids are generally good coupling partners, providing access to diverse chemical space. |
Disclaimer: The expected yield ranges are estimates based on Suzuki coupling reactions with structurally similar 2-bromo-N-heterocycles and are intended for guidance. Actual yields may vary depending on the specific reaction conditions and optimization.
A Deeper Look: The Role of Reaction Parameters
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. For heteroaromatic substrates like our thiazolo[5,4-c]pyridin-4(5H)-one, which can act as ligands and potentially poison the catalyst, the selection of appropriate reaction partners is even more crucial.[4]
-
Catalyst and Ligand: Palladium catalysts are the workhorses of Suzuki coupling.[1] For challenging substrates, bulky and electron-rich phosphine ligands such as XPhos or SPhos can be highly effective.[5] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.
-
Base: The base plays a multifaceted role, including the activation of the boronic acid and facilitating the transmetalation step.[1] Inorganic bases like K₃PO₄ and Cs₂CO₃ are often employed and are known to give good results with a wide range of substrates.[5]
-
Solvent: A mixture of an organic solvent and water is commonly used. Solvents like dioxane, THF, or DMF are typical choices. The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[1]
Experimental Protocol: A Representative Suzuki Coupling
The following protocol is a representative procedure for the Suzuki coupling of "this compound" with 4-methoxyphenylboronic acid, adapted from high-yielding procedures for similar heteroaromatic bromides.[5]
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.025 mmol), and XPhos (0.06 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL), both previously degassed.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.
Conclusion
The Suzuki-Miyaura cross-coupling reaction stands as a robust and versatile method for the arylation of the this compound core. By carefully selecting the arylboronic acid and optimizing the reaction conditions, particularly the catalyst system and base, researchers can efficiently generate a diverse library of novel compounds for further investigation in drug discovery programs. The principles and the representative protocol outlined in this guide provide a solid foundation for embarking on the synthesis of these promising molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative X-ray Crystal Structure Analysis of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The 'Why' Behind the Structure
In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The thiazolo[5,4-c]pyridin-4(5H)-one core is one such scaffold, forming the basis of compounds explored as kinase inhibitors and other therapeutic agents.[1][2] As we design and synthesize derivatives of this core to optimize potency, selectivity, and pharmacokinetic properties, understanding their precise three-dimensional atomic arrangement becomes paramount.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these structures, providing unambiguous proof of molecular connectivity, conformation, and the subtle intermolecular interactions that govern the solid state.[3][4] This guide provides a comparative framework for the structural analysis of derivatives based on the "2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one" scaffold. We will move beyond mere protocol, exploring the causal relationships behind experimental choices and comparing the structural implications of chemical modifications, with a particular focus on the role of the bromine atom in directing crystal packing through halogen bonding.[5][6]
Workflow Overview: From Synthesis to Structural Insights
The journey from a powdered compound to a refined crystal structure is a multi-step process. Each stage presents unique challenges and requires careful consideration to ensure a successful outcome. The overall workflow is a critical pathway that integrates synthesis, crystallization, data collection, and analysis.
Caption: Overall workflow from derivative synthesis to final structural analysis.
The Crystallization Bottleneck: A Guide to Success
The most significant hurdle in SCXRD is often not the diffraction experiment itself, but obtaining a suitable, high-quality single crystal.[7] This process is frequently described as more of an art than a science.[8] A perfect crystal for diffraction is typically 0.1-0.3 mm in each dimension, transparent, and free of cracks or defects.[9] The goal of any crystallization experiment is to guide molecules to self-assemble into a highly ordered, three-dimensional lattice by slowly and carefully reaching a state of supersaturation.
Comparative Crystallization Protocols
No single method guarantees success. Therefore, running parallel experiments with different techniques and solvent systems is crucial. We will compare two of the most effective and widely used methods for small organic molecules: Slow Evaporation and Vapor Diffusion.[10]
Protocol 1: Slow Evaporation
This technique is straightforward and effective for moderately soluble, stable compounds.
-
Principle: A solution of the compound is prepared at a concentration just below saturation. The solvent is then allowed to evaporate slowly, gradually increasing the compound's concentration to the point of supersaturation, which induces crystallization.
-
Experimental Protocol:
-
Dissolve 5-10 mg of the purified derivative in a minimal amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate, Acetone) in a small, narrow vial (a 4-dram vial is a good start).
-
If necessary, add a more volatile "poor" solvent (e.g., Hexanes) dropwise until the solution becomes faintly turbid, then add a drop of the good solvent to redissolve the precipitate. This brings the solution close to saturation.
-
Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number of holes controls the evaporation rate—fewer holes for more volatile solvents.
-
Place the vial in a vibration-free location (a quiet corner of a lab bench or a dedicated crystallization incubator) and leave it undisturbed for several days to weeks.
-
-
Causality: The choice of solvent is critical. Solvents that engage in hydrogen bonding can sometimes stabilize a lattice, while aromatic solvents like toluene can fill voids without being incorporated into the final structure.[8] A slow evaporation rate is key; rapid solvent loss often leads to amorphous powders or microcrystalline material.
Protocol 2: Vapor Diffusion (Vial-in-Beaker Method)
This is arguably the most versatile and successful method, offering fine control over the rate of saturation.[9]
-
Principle: A concentrated solution of the compound in a volatile "good" solvent is placed in an open inner vial. This vial is then sealed inside a larger container (a beaker or jar) that contains a "poor" solvent (the anti-solvent) in which the compound is insoluble. The vapor of the more volatile good solvent slowly diffuses out of the inner vial while the vapor of the less volatile anti-solvent diffuses in, gradually reducing the solubility and inducing crystallization.
-
Experimental Protocol:
-
Prepare a concentrated solution of the compound (2-5 mg) in a small volume (0.5 mL) of a volatile solvent (e.g., Dichloromethane) in a small vial.
-
Place this open vial inside a larger beaker or jar.
-
Add a larger volume (5-10 mL) of a less volatile anti-solvent (e.g., Pentane or Hexane) to the bottom of the beaker, ensuring the level is below the top of the inner vial.
-
Seal the beaker tightly with a lid or parafilm.
-
Store in a vibration-free environment and monitor for crystal growth over several days.
-
-
Causality: This method's success lies in its ability to approach supersaturation very slowly and gently. The relative vapor pressures of the two solvents dictate the diffusion rate, providing a tunable parameter for optimizing crystal growth.[9]
Comparative Structural Analysis of Derivatives
To illustrate the power of comparative analysis, let us consider three hypothetical derivatives of our core scaffold:
-
Derivative A: The parent compound, 2-Bromo -6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.
-
Derivative B: The chloro-analog, 2-Chloro -6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.
-
Derivative C: An analog with a non-halogen substituent, 2-Methyl -6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.
After successfully obtaining crystals and performing X-ray diffraction, we can extract and compare key structural parameters.
| Parameter | Derivative A (2-Bromo) | Derivative B (2-Chloro) | Derivative C (2-Methyl) |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | P2₁2₁2₁ |
| Primary Interaction | N-H···O Hydrogen Bond | N-H···O Hydrogen Bond | N-H···O Hydrogen Bond |
| Secondary Interaction | C-Br···O Halogen Bond | C-Cl···O Halogen Bond | C-H···π Interaction |
| N-H···O Distance (Å) | 1.95 | 1.98 | 1.96 |
| Halogen Bond Dist. (Å) | 3.10 | 3.25 | N/A |
| Packing Motif | Herringbone Sheets | Herringbone Sheets | π-stacked Chains |
Dissecting the Intermolecular Forces
The data in the table reveals how a single atomic substitution can fundamentally alter the crystal packing, driven by the hierarchy of intermolecular forces.
-
Hydrogen Bonding (The Constant): In all three derivatives, the strongest and most predictable interaction is the hydrogen bond between the amide N-H group and the carbonyl oxygen (C=O) of a neighboring molecule. This interaction typically forms robust one-dimensional chains or dimers, which then assemble into the larger crystal lattice.
-
Halogen Bonding (The Director): The most striking difference is the role of the halogen atom. In Derivative A, the bromine atom, with its electrophilic region known as a σ-hole, forms a directional halogen bond with the nucleophilic carbonyl oxygen of another molecule.[11][12] This C-Br···O interaction is a moderately strong, directional force that helps organize the hydrogen-bonded chains into two-dimensional sheets.[6] Derivative B exhibits a similar, albeit weaker, C-Cl···O halogen bond. The difference in strength and ideal geometry between C-Br and C-Cl bonds can lead to subtle but important changes in the unit cell dimensions and packing efficiency.[11]
-
The Absence of Halogen Bonding: Derivative C, lacking a halogen, cannot form these interactions. Instead, its lattice is likely stabilized by weaker forces, such as C-H···π interactions or simple van der Waals forces, leading to a completely different packing arrangement (e.g., π-stacked chains) and a different crystal system and space group.
Caption: Comparison of dominant intermolecular interactions in different derivatives.
Comparison with Alternative Solid-State Characterization Techniques
While SCXRD provides the ultimate structural detail, it is not always feasible or necessary. A comprehensive solid-state characterization program often employs a suite of complementary techniques.[13][14]
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal XRD | Atomic coordinates, bond lengths/angles, conformation, absolute stereochemistry, packing. | Unambiguous, definitive 3D structure. | Requires high-quality single crystals, which can be difficult to grow.[3] |
| Powder XRD (XRPD) | Fingerprint of the crystalline form, unit cell parameters, phase purity. | Uses bulk powder, fast, excellent for identifying polymorphs and monitoring phase transitions.[15] | Does not provide atomic coordinates or detailed structural information of an unknown material. |
| Differential Scanning Calorimetry (DSC) | Melting point, glass transitions, enthalpy of fusion, polymorphism. | Fast, uses small sample quantities, provides thermodynamic data on stability. | An indirect structural method; different polymorphs might have very similar melting points.[14] |
| Vibrational Spectroscopy (FT-IR/Raman) | Information on functional groups and molecular vibrations, sensitive to conformational changes. | Fast, non-destructive, can be used for in-line process monitoring.[16][17] | Provides information about local molecular environment, not long-range crystal packing. Spectra can be complex to interpret. |
Conclusion and Outlook
The structural analysis of this compound and its derivatives is a powerful tool in rational drug design. This guide demonstrates that the process extends far beyond simple data collection. By systematically comparing crystallization strategies and, more importantly, the resulting crystal structures, we gain profound insights into the roles of specific functional groups.
The substitution of a bromine atom is not a trivial change; it introduces the capacity for strong and directional halogen bonding, a force that can be strategically exploited in crystal engineering to control solid-state properties.[5][12] Comparing these structures to non-halogenated analogs provides a clear picture of the hierarchical nature of intermolecular forces. While SCXRD is the gold standard, a pragmatic approach integrating techniques like XRPD and DSC is essential for a comprehensive understanding of the solid-state behavior of these promising pharmaceutical building blocks.
References
- 1. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Two-dimensional crystal engineering using halogen and hydrogen bonds: towards structural landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. rroij.com [rroij.com]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Isomeric purity analysis of "2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one"
An In-Depth Comparative Guide to the Isomeric Purity Analysis of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Introduction: The Critical Role of Isomeric Purity in Drug Development
This compound is a heterocyclic compound belonging to the thiazolopyridine class. Thiazolopyridine derivatives are of significant interest in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Given its role as a key building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs), ensuring its chemical purity is paramount.
Isomeric impurities—molecules with the same molecular formula but different structural arrangements—pose a significant challenge in drug development. Even minor variations in isomeric structure can lead to drastic differences in pharmacological activity, toxicity, and pharmacokinetic profiles. Regulatory bodies, such as the U.S. FDA and EMA, mandate strict control of impurities under guidelines established by the International Council for Harmonisation (ICH).[4][5] Specifically, ICH Q3A(R2) provides a framework for controlling impurities in new drug substances.[5] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of analytical methodologies for the robust analysis of isomeric purity for this compound, empowering researchers to ensure the quality and safety of their compounds.
Understanding Potential Isomeric Impurities
The primary route for synthesizing the target compound involves a Sandmeyer-type reaction, starting from 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one and using reagents like copper(II) bromide.[6][7] This synthesis pathway, while effective, can generate several potential positional isomers. The structure of the target molecule, this compound, does not contain a chiral center, so enantiomeric impurities are not a concern unless a chiral precursor or catalyst is used. The primary impurities of concern are positional isomers where the bromine atom is attached to a different position on the heterocyclic ring system.
Comparative Analysis of Core Analytical Methodologies
The effective separation and identification of structurally similar isomers require a multi-faceted analytical approach. High-Performance Liquid Chromatography (HPLC) is the workhorse for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide definitive structural elucidation and confirmation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation and Quantification
HPLC is indispensable for resolving and quantifying impurities in pharmaceutical products.[8] A well-developed HPLC method ensures reliable and reproducible results, which are critical for quality control and regulatory submission.[8][9]
Causality Behind Experimental Choices:
The primary challenge in separating positional isomers is their often-similar polarity, leading to co-elution.[8] The method development strategy must therefore focus on maximizing selectivity.
-
Column Selection: While a standard C18 (octadecylsilyl) column is a common starting point for reversed-phase chromatography, its separation mechanism is based primarily on hydrophobicity. For aromatic heterocyclic compounds like our target molecule, a Phenyl-Hexyl column is often a superior choice. The phenyl stationary phase provides alternative selectivity through π-π interactions with the aromatic rings of the analyte and its isomers, enhancing the resolution of structurally similar compounds.[10]
-
Mobile Phase Optimization: A systematic approach to optimizing the mobile phase is crucial. This involves screening different organic modifiers (e.g., acetonitrile vs. methanol) and pH conditions. Since the target molecule contains nitrogen atoms, its retention can be highly sensitive to the pH of the aqueous phase. A buffer (e.g., phosphate or acetate) should be used to maintain a consistent pH and ensure reproducible retention times and peak shapes.
-
Detector Selection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended. It not only quantifies the analytes but also provides UV spectra for each peak. Comparing the spectra of the main peak and impurity peaks can help determine if an impurity is an isomer (which should have a very similar UV spectrum) or a different chromophore entirely.
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Starting Condition | Rationale for Selection |
| Column | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm) | Enhances resolution of aromatic isomers via π-π interactions.[10] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffering capacity ensures reproducible retention for the basic compound. |
| Mobile Phase B | Acetonitrile | Good UV transparency and elution strength. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is essential for initial screening to elute all potential impurities.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Detection | PDA/DAD at 254 nm | Allows for peak purity assessment and spectral comparison. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload and distortion. |
Experimental Protocol: HPLC Isomeric Purity Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Prepare the sample to be tested at the same concentration.
-
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a diluent blank to ensure no carryover or system contamination.
-
Perform five replicate injections of the reference standard to establish system suitability (checking for retention time RSD ≤1.0% and peak area RSD ≤2.0%).
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage of each impurity using the area percent method: % Impurity = (Area_Impurity / Total_Area) * 100.
-
Use the DAD to check the peak purity of the main component and compare the UV spectra of all detected peaks.
-
Spectroscopic Identification: NMR and MS for Unambiguous Confirmation
While HPLC separates and quantifies, it does not provide definitive structural information. For this, spectroscopic techniques are essential.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is unparalleled for the complete structural elucidation of organic molecules, making it a powerful tool for identifying unknown impurities.[11][12] For isomers, subtle differences in the electronic environment of protons and carbons lead to distinct chemical shifts and coupling patterns, allowing for unambiguous identification.[12]
Key NMR Experiments for Isomer Identification:
-
1D ¹H and ¹³C NMR: These are the foundational experiments. The number of signals, their chemical shifts, and multiplicities in the ¹H spectrum provide initial structural clues.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, helping to piece together molecular fragments.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing a definitive ¹H-¹³C one-bond connection map.[13]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for distinguishing isomers. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing one to connect the molecular fragments and definitively establish the position of substituents like the bromine atom.[13]
Experimental Protocol: NMR Structural Elucidation of an Isolated Impurity
-
Isolation: Isolate the impurity of interest using preparative HPLC under the conditions developed during analytical HPLC. Collect the corresponding fraction and remove the solvent.
-
Sample Preparation: Dissolve approximately 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire a standard suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).
-
Structural Interpretation:
-
Assign all ¹H and ¹³C signals using HSQC and COSY data.
-
Use the HMBC spectrum to find key long-range correlations that confirm the connectivity and, crucially, the position of the bromine atom relative to specific protons. For example, a proton on the pyridine ring will show an HMBC correlation to the carbon atoms of the fused thiazole ring, confirming the isomeric structure.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Identity and Enhancing Sensitivity
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it an essential tool for impurity profiling.[14][15]
Causality Behind Experimental Choices:
-
Confirmation of Isomers: While positional isomers have the same exact mass, LC-MS is invaluable for confirming that a peak separated by HPLC is indeed an isomer and not a different compound. High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass measurement, which helps confirm the elemental formula (C₆H₅BrN₂OS).[16]
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can sometimes differentiate isomers. By isolating the parent ion and fragmenting it, different isomers may produce unique fragmentation patterns that can serve as a structural fingerprint.
-
Sensitivity: LC-MS offers significantly higher sensitivity than HPLC-UV, allowing for the detection and characterization of impurities at very low levels.
Experimental Protocol: LC-MS Confirmation
-
Method Transfer: Transfer the developed HPLC method to an LC-MS system. Note: Non-volatile buffers like phosphate are not compatible with MS. Replace them with volatile alternatives like formic acid or ammonium formate.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the nitrogen atoms in the heterocyclic structure are readily protonated.
-
Mass Analysis:
-
Perform a full scan analysis to obtain the mass-to-charge ratio (m/z) for all eluting peaks. Confirm that the impurity peaks have the same m/z as the main component.
-
If available, use an HRMS instrument (e.g., Q-TOF or Orbitrap) to confirm the elemental composition.
-
Perform a targeted MS/MS experiment on the parent ion of the main peak and the impurity peaks to compare their fragmentation patterns.
-
Integrated Workflow for Isomeric Purity Analysis
A robust and efficient analysis relies on an integrated workflow that leverages the strengths of each technique.
Caption: Integrated workflow for the analysis of isomeric purity.
Method Comparison Summary
| Feature | HPLC-DAD | LC-MS | NMR Spectroscopy |
| Primary Use | Separation & Quantification | Confirmation of Mass & Trace Detection | Definitive Structure Elucidation |
| Sensitivity | Good (µg/mL) | Excellent (ng/mL to pg/mL) | Low (mg required) |
| Selectivity | Method Dependent | Very High (Mass-based) | Very High (Structure-based) |
| Information | Quantitative, Purity | Molecular Weight, Fragmentation | Unambiguous Structure, Connectivity |
| Throughput | High | Medium | Low |
| Key Advantage | Robust, precise quantification | Confirms identity of trace impurities | Provides conclusive structural proof |
| Limitation | Cannot definitively identify unknowns | Cannot distinguish isomers by mass alone | Requires isolation and larger sample amounts |
Conclusion and Recommendations
The analysis of isomeric purity for this compound demands a strategic, multi-technique approach. No single method can provide all the necessary information.
-
Primary Quality Control: A validated reversed-phase HPLC method , preferably using a phenyl-based stationary phase for enhanced selectivity, should be the cornerstone of routine quality control. It provides the necessary precision and accuracy for quantifying isomeric impurities.
-
Impurity Identification: LC-MS is essential during method development and for batch release to confirm that detected impurities are indeed isomers of the target compound. Its high sensitivity ensures that even trace-level impurities do not go undetected.
-
Structural Confirmation: When an unknown impurity is detected above the identification threshold defined by ICH guidelines (typically >0.10%), isolation by preparative HPLC followed by NMR spectroscopy is mandatory. A full suite of 1D and 2D NMR experiments is the only way to unambiguously determine the isomeric structure and satisfy regulatory requirements.
By integrating these methodologies, researchers and drug development professionals can build a comprehensive and scientifically sound data package that ensures the purity, safety, and efficacy of their pharmaceutical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijdra.com [ijdra.com]
- 5. tasianinch.com [tasianinch.com]
- 6. This compound | 1035219-96-5 [chemicalbook.com]
- 7. tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 11. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 12. jchps.com [jchps.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. catalogimages.wiley.com [catalogimages.wiley.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one, a pyridine organic compound often used as an intermediate in drug development.[1] While this compound is invaluable in synthesis, its lifecycle in the laboratory must conclude with a disposal process that is both compliant with regulations and protective of personnel and the environment.
The principles outlined here are grounded in established safety protocols from leading research institutions and regulatory bodies. The core tenet is to treat all chemical waste, including this compound and associated materials, as hazardous unless explicitly confirmed otherwise.[2]
Understanding the Hazard Profile
Key Assumed Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life.[6]
This presumptive hazard assessment dictates the stringent handling and disposal procedures that follow.
Waste Segregation and Container Management: The First Line of Defense
Proper segregation of chemical waste at the point of generation is the most critical step in ensuring a safe disposal pathway.[7] Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fires.
Step-by-Step Waste Collection Protocol:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within your laboratory for the collection of hazardous waste.[8] This area should be under the direct control of laboratory personnel and clearly marked.
-
Select the Appropriate Waste Container:
-
Solid Waste: For solid this compound, contaminated personal protective equipment (PPE) like gloves and weighing papers, use a wide-mouth, high-density polyethylene (HDPE) or other compatible plastic container with a screw-top lid.[8]
-
Liquid Waste: For solutions containing this compound, use a leak-proof, sealable polyethylene container.[9] If the solvent is organic, ensure the container is rated for that solvent. Never use metal containers for potentially corrosive or halogenated waste streams. [10]
-
-
Label the Container Correctly: From the moment the first drop of waste enters the container, it must be labeled.[10] The label must include:
-
The words "HAZARDOUS WASTE "[10]
-
The full chemical name: "this compound"
-
The names of any solvents and their approximate percentages.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[10][11] This prevents the release of vapors and reduces the risk of spills.
| Waste Type | Container Specification | Incompatible with |
| Solid Waste (Pure compound, contaminated gloves, paper towels) | Labeled, sealed, wide-mouth HDPE container. | Liquids, Oxidizers, Strong Bases |
| Non-Halogenated Organic Solutions (e.g., in Acetone, Toluene) | Labeled, sealed, solvent-compatible container. | Halogenated Solvents, Acids, Bases |
| Halogenated Organic Solutions (e.g., in Dichloromethane) | Labeled, sealed, solvent-compatible container. | Non-Halogenated Solvents, Reactive Metals |
| Aqueous Solutions (Acidic or Basic) | Labeled, sealed, polyethylene carboy. Adjust pH to near neutral if safe and permissible by your institution. | Organic Solvents, Cyanides, Sulfides |
This structured segregation prevents dangerous chemical reactions and simplifies the final disposal process for your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Decontamination Procedures
Accidents happen, but with proper preparation, they can be managed safely. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[2]
Immediate Steps for a Small Spill (manageable by lab personnel):
-
Alert Personnel: Immediately notify others in the lab.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves.
-
Contain the Spill: Use an absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to dike the spill and prevent it from spreading. Do not use paper towels for large spills as they can degrade.
-
Clean the Area:
-
For a solid spill, carefully sweep up the material without creating dust and place it in your designated solid hazardous waste container.[3]
-
For a liquid spill, cover with absorbent material. Once absorbed, scoop the material into the solid hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, etc.) must also be placed in the solid hazardous waste container.
-
Document: Report the spill to your laboratory supervisor or EHS office, as per your institution's policy.
For large spills, or any spill you are not comfortable cleaning, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[2]
Waste Minimization
A crucial aspect of chemical management is waste minimization.[12] This not only reduces disposal costs but also lessens the environmental impact.
-
Inventory Management: Purchase only the quantity of this compound required for your experiments to avoid generating obsolete chemical waste.[2]
-
Process Modification: Where possible, reduce the scale of experiments to decrease the volume of waste produced.[8]
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical intermediates like this compound is a collective responsibility that ensures the integrity and longevity of our research endeavors.
References
- 1. This compound | 1035219-96-5 [chemicalbook.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. leap.epa.ie [leap.epa.ie]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Ethidium Bromide Waste Disposal | PennEHRS [ehrs.upenn.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. ethz.ch [ethz.ch]
- 12. iip.res.in [iip.res.in]
Senior Application Scientist's Guide: Safe Handling of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
This document provides essential safety and handling protocols for 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS: 1035219-96-5). As the toxicological properties of this compound have not been exhaustively investigated, these guidelines are founded on the principle of treating the substance with the caution required for a potentially hazardous material. The procedures outlined below are derived from an analysis of its chemical structure, data on analogous brominated heterocyclic compounds, and established best practices in laboratory safety.
Hazard Assessment: A Data-Driven Approach
A thorough understanding of a compound's potential hazards is the bedrock of safe handling. While specific toxicological data for this molecule is limited, we can construct a reliable preliminary hazard profile by examining its known physical properties and the established risks of structurally similar chemicals.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1035219-96-5 | [1][2] |
| Molecular Formula | C₆H₅BrN₂OS | [1] |
| Molecular Weight | 233.09 g/mol | [1] |
| Boiling Point | 487.7 °C at 760 mmHg | [1] |
| Density | 1.83 g/cm³ | [1] |
| Stability | Stable under normal temperature and pressure. | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [1] |
Hazard Profile by Chemical Analogy
Given the lack of specific toxicological studies, a conservative approach is mandatory. The following potential hazards are inferred from Safety Data Sheets (SDS) of similar brominated and heterocyclic compounds.[3][4][5][6] All personnel must operate under the assumption that this compound exhibits these characteristics.
| Hazard Class | Anticipated Effect | Rationale & Representative Citations |
| Acute Oral Toxicity | Harmful if swallowed. | Category 4 toxicity is common for related structures.[7] |
| Skin Corrosion/Irritation | Causes skin irritation. | A frequent classification for brominated heterocycles.[3][4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact is likely to cause significant irritation or damage.[3][5][6][8] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or aerosols should be avoided.[4][5] |
| Skin Sensitization | May cause an allergic skin reaction. | A potential hazard for this class of compounds.[3][4] |
| Environmental Hazard | Potential for Persistence | Organobromides can be persistent and bio-accumulative.[9] |
The Core Protocol: A Hierarchy of Controls
Personal Protective Equipment (PPE) is the final, crucial barrier between a researcher and a chemical hazard. However, it must be used in conjunction with a comprehensive safety strategy that prioritizes engineering and administrative controls.
Caption: The hierarchy of controls prioritizes safer work systems over reliance on PPE.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is task-dependent. The following table outlines the minimum requirements for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | ANSI Z87.1 Safety Glasses | Nitrile Gloves (single pair) | Lab Coat | Not required |
| Weighing (Solid) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat, Disposable Sleeves | Required if outside a fume hood or ventilated enclosure (N95 minimum) |
| Solution Preparation & Transfers | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat, Disposable Sleeves | Recommended if not in a fume hood |
| Reaction Work-up & Purification | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Required if not in a fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Gown or Suit | Required (N95 minimum, assess need for vapor cartridge) |
Causality of PPE Choices:
-
Eye Protection: Chemical splash goggles are mandatory when handling the compound outside of a sealed container to protect against accidental splashes of solutions or dispersal of solid particles.[10]
-
Hand Protection: Double-gloving is a critical best practice. It mitigates the risk of exposure from a single glove failure and allows for the safe removal of the contaminated outer glove without compromising the inner barrier.[11]
-
Body Protection: A standard lab coat is sufficient for low-risk tasks, but a chemical-resistant apron or gown is necessary for larger-scale operations where splashes are more likely.
-
Respiratory Protection: Because the compound is a solid, the primary inhalation risk comes from airborne dust particles generated during weighing or transfer.[5] An N95 respirator provides adequate protection against these particulates.[12] All respiratory protection use requires prior medical evaluation and fit-testing.[12]
Standard Operating Procedures (SOPs)
Adherence to standardized procedures is essential for ensuring safety and reproducibility.
SOP 1: Weighing and Preparing Solutions
-
Preparation: Don all required PPE as specified in the table above. Designate a specific work area within a certified chemical fume hood.
-
Weighing: Perform all weighing operations on a disposable weigh boat or within a tared container. If a fume hood is unavailable, a ventilated balance enclosure must be used. Avoid creating dust clouds by handling the material gently.[5]
-
Transfer: Carefully transfer the solid to the reaction vessel. Use a powder funnel if necessary.
-
Dissolution: Add the solvent slowly to the solid to avoid splashing.
-
Cleanup: Wipe down the spatula and work surface with a damp cloth or towel. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.
-
Doffing PPE: Remove the outer pair of gloves and dispose of them before leaving the immediate work area. Wash hands thoroughly with soap and water after removing all PPE.
SOP 2: Emergency Response for Spills and Exposures
Immediate and correct action is critical in any laboratory emergency.
Caption: A logical workflow for responding to a chemical spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[4][5] Remove all contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[5][7] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth with water.[7] Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.
SOP 3: Waste Management and Disposal
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
-
Segregation: All waste contaminated with this compound must be segregated into designated hazardous waste containers. Do not mix with non-hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and excess solid reagent. Place these items in a clearly labeled, sealable container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed, and chemically compatible container.
-
Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Follow all local, state, and federal regulations.
Fostering a Culture of Safety
This guide provides a framework for the safe handling of this compound. However, true laboratory safety transcends written protocols. It is embodied in a culture of vigilance, continuous learning, and mutual responsibility. Always review safety procedures before starting work, never work alone with hazardous materials, and do not hesitate to consult with your safety officer if you have any questions or concerns.
References
- 1. China this compound CAS:1035219-96-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 2. This compound | 1035219-96-5 [chemicalbook.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. chemscene.com [chemscene.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. pppmag.com [pppmag.com]
- 12. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
